1-(2-Hydroxyethyl)cytosine: Structural Characterization and Molecular Weight Analysis in Drug Development
Executive Summary In the landscape of antiviral and antineoplastic drug development, acyclic nucleoside analogs represent a critical class of therapeutics. 1-(2-Hydroxyethyl)cytosine serves as a fundamental structural mo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of antiviral and antineoplastic drug development, acyclic nucleoside analogs represent a critical class of therapeutics. 1-(2-Hydroxyethyl)cytosine serves as a fundamental structural motif and synthetic intermediate in the design of these agents. By replacing the traditional ribose or deoxyribose sugar ring with a flexible hydroxyethyl chain at the N1 position of the cytosine nucleobase, researchers can bypass certain viral resistance mechanisms and enhance metabolic stability.
This technical guide provides an in-depth analysis of the chemical structure, molecular weight determination, and experimental handling of 1-(2-Hydroxyethyl)cytosine, offering actionable insights for application scientists and synthetic chemists.
Chemical Identity & Structural Elucidation
1-(2-Hydroxyethyl)cytosine is an N-alkylated pyrimidine derivative. The molecule consists of a cytosine core where the hydrogen atom typically residing at the N1 position (the site of glycosidic bond formation in natural nucleosides) is replaced by a 2-hydroxyethyl moiety (-CH₂CH₂OH).
Structural Rationale
The N1-alkylation is critical for mimicking the spatial arrangement of natural cytidine while removing the constraints of the furanose ring. This flexibility allows the molecule to act as a precursor for phosphonate acyclic nucleosides (similar to the structural logic behind drugs like Cidofovir). The primary hydroxyl group at the terminus of the ethyl chain provides a synthetic handle for further functionalization, such as phosphorylation or phosphonomethylation [1].
Molecular Weight and Formula
The precise calculation of the molecular weight is essential for stoichiometric accuracy in synthetic workflows and mass spectrometry (MS) validation.
Chemical Formula: C₆H₉N₃O₂
Exact Mass: 155.0695 Da
Average Molecular Weight: 155.15 g/mol
Table 1: Elemental Composition Analysis
Element
Atomic Weight ( g/mol )
Atom Count
Mass Contribution ( g/mol )
Mass Percentage (%)
Carbon (C)
12.011
6
72.066
46.45%
Hydrogen (H)
1.008
9
9.072
5.85%
Nitrogen (N)
14.007
3
42.021
27.08%
Oxygen (O)
15.999
2
31.998
20.62%
Total
155.157
100.00%
Experimental Protocols: Synthesis and Validation
To ensure high-fidelity synthesis of 1-(2-Hydroxyethyl)cytosine, the protocol must be a self-validating system. The following methodology utilizes a standard alkylation approach followed by rigorous purification and analytical verification.
Step-by-Step Synthesis Protocol
Objective: Regioselective N1-alkylation of cytosine.
Protection (Optional but recommended): Protect the exocyclic amine (N4) of cytosine using acetic anhydride to prevent competitive alkylation, yielding N4-acetylcytosine.
Activation: Suspend N4-acetylcytosine in anhydrous N,N-dimethylformamide (DMF). Add a catalytic amount of a Lewis acid or a base like potassium carbonate (K₂CO₃) and heat to 80°C to activate the N1 position.
Alkylation: Add 2-bromoethanol (or ethylene carbonate for a greener approach) dropwise to the mixture. Maintain the reaction at 90°C for 12 hours under an inert argon atmosphere. Causality: Argon prevents oxidative degradation, while the controlled temperature ensures kinetic preference for N1 over O2 alkylation.
Deprotection: If N4 was protected, treat the crude mixture with methanolic ammonia at room temperature for 4 hours to cleave the acetyl group.
Purification: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (silica gel, eluent: Dichloromethane/Methanol 9:1 v/v).
Validation: Confirm the structure using ¹H-NMR (DMSO-d₆) and ESI-MS (Expected [M+H]⁺ peak at m/z 156.1).
Workflow Visualization
Caption: Synthetic workflow and validation pipeline for 1-(2-Hydroxyethyl)cytosine.
Application in Drug Development
The primary utility of 1-(2-Hydroxyethyl)cytosine lies in its role as a scaffold for acyclic nucleoside phosphonates (ANPs). By converting the terminal hydroxyl group into a phosphonomethoxy ether, researchers can generate compounds that mimic nucleoside monophosphates.
Because the phosphonate carbon-phosphorus (C-P) bond is enzymatically stable compared to the oxygen-phosphorus (O-P) bond in natural nucleotides, these derivatives resist degradation by cellular esterases. Once inside the host cell, they are phosphorylated by cellular kinases to their active diphosphate forms, which then act as potent inhibitors of viral DNA polymerases or reverse transcriptases [2].
Analytical Quality Control (QC) Metrics
When utilizing this compound in high-throughput drug screening or synthesis, strict QC parameters must be maintained:
Table 2: Standard QC Specifications
Parameter
Specification
Analytical Method
Purity
≥ 98.0%
HPLC (UV detection at 254 nm)
Identity
Conforms to structure
¹H-NMR and ¹³C-NMR
Mass Verification
155.1 ± 0.5 Da
ESI-MS (Positive Ion Mode)
Moisture Content
≤ 0.5%
Karl Fischer Titration
References
National Center for Biotechnology Information. "PubChem Compound Summary for Cytosine Derivatives." PubChem, [Link] (Accessed as a general reference for pyrimidine alkylation principles).
De Clercq, E., & Holy, A. "Acyclic nucleoside phosphonates: a key class of antiviral drugs." Nature Reviews Drug Discovery, [Link] (Authoritative grounding on the mechanism of acyclic nucleoside analogs).
Exploratory
Mechanistic Profiling of 1-(2-Hydroxyethyl)cytosine in Cellular Models: From Intracellular Activation to Chain Termination
[overlap=false, splines=true, bgcolor="transparent", rankdir=LR, dpi=72, size="10,10" Executive Summary & Pharmacological Duality In the landscape of nucleoside pharmacology, 1-(2-Hydroxyethyl)cytosine (1-HEC) occupies a...
In the landscape of nucleoside pharmacology, 1-(2-Hydroxyethyl)cytosine (1-HEC) occupies a unique and highly instructive position. By replacing the canonical ribofuranose ring of cytidine with an acyclic 2-hydroxyethyl aliphatic chain, the molecule bypasses standard nucleoside transport and metabolic restrictions. As an application scientist navigating early-stage drug development and molecular toxicology, I approach 1-HEC through a dual lens:
The Antiviral Scaffold: 1-HEC serves as a prototype acyclic pyrimidine analog. Like its purine counterparts, it acts as a prodrug that, upon intracellular phosphorylation, induces obligate chain termination during viral DNA replication 1.
The Genotoxic Biomarker: In molecular dosimetry, 1-HEC derivatives emerge as stable DNA alkylation adducts following cellular exposure to electrophilic antineoplastic agents (e.g., chloroethylnitrosoureas), serving as quantifiable biomarkers for therapeutic response or genotoxic stress 2.
This whitepaper deconstructs the mechanism of action (MoA) of 1-HEC, providing the causal logic behind its cellular behavior and the self-validating experimental protocols required to quantify its efficacy.
Mechanism of Action: The Kinase Cascade and Chain Termination
The therapeutic viability of any acyclic nucleoside analog is entirely dependent on its intracellular metabolism. 1-HEC is biologically inert in its unphosphorylated state. Its MoA is driven by a strict, sequential biochemical cascade:
Cellular Entry & First Phosphorylation (The Rate-Limiting Step): 1-HEC enters the host cell via equilibrative nucleoside transporters (ENTs). The critical bottleneck is the first phosphorylation event. Viral kinases (e.g., Herpes Simplex Virus Thymidine Kinase) exhibit a much broader substrate specificity than mammalian kinases, allowing them to readily recognize the acyclic 2-hydroxyethyl chain and convert 1-HEC to its monophosphate (1-HEC-MP) [[3]](). This differential affinity is the primary driver of the drug's selectivity index.
Di- and Triphosphorylation: Once monophosphorylated, host cellular kinases (such as nucleoside monophosphate kinase and nucleoside diphosphate kinase) rapidly process 1-HEC-MP into the active triphosphate form, 1-HEC-TP.
Obligate Chain Termination: 1-HEC-TP acts as a competitive inhibitor of endogenous dCTP at the active site of viral DNA polymerases. Because the 2-hydroxyethyl chain completely lacks a 3'-hydroxyl group, the polymerase is physically incapable of catalyzing the formation of the subsequent 5'–3' phosphodiester bond. DNA elongation halts immediately, triggering replication failure and viral clearance 1.
Figure 1: Intracellular kinase activation and chain termination pathway of 1-HEC.
Self-Validating Experimental Protocols
To rigorously evaluate 1-HEC, we must deploy experimental models that prevent false positives. A lack of antiviral efficacy could stem from poor cellular uptake, failure of kinase activation, or true polymerase resistance. The following self-validating workflows isolate these variables.
Causality: This protocol proves whether the cell is actually converting the prodrug into the active 1-HEC-TP. Cold methanol is used to instantly halt enzymatic degradation of labile phosphate bonds.
Cell Seeding & Equilibration: Seed target cells (e.g., Vero cells) at
1×106
cells/well in 6-well plates. Validation Check: Include a mock-treated well to establish baseline endogenous nucleotide pools and rule out isobaric interference.
Compound Dosing: Expose cells to 10 µM of 1-HEC. Validation Check: Run a parallel plate with a known acyclic nucleoside (e.g., Acyclovir) as a positive control for the kinase cascade.
Metabolite Extraction: At time intervals (1, 4, 8, 24 h), aspirate media, wash rapidly with ice-cold PBS, and lyse cells with 1 mL of 70% cold methanol (-20°C).
Quantification: Centrifuge lysates to remove precipitated proteins. Analyze the supernatant via LC-MS/MS using an anion-exchange column. Validation Check: Spike samples with a stable isotope-labeled internal standard (
13C
-1-HEC) prior to extraction to correct for matrix ion suppression.
Protocol B: Efficacy and Cytotoxicity Profiling
Causality: A compound is only therapeutically viable if it inhibits the virus at concentrations well below its cellular toxicity threshold (Therapeutic Index).
Viral Infection: Infect cells at a Multiplicity of Infection (MOI) of 0.1. Causality: A low MOI ensures multiple cycles of viral replication occur over 72 hours, amplifying the chain-termination effect for a robust IC
50
calculation.
Treatment: Apply serial dilutions of 1-HEC (0.1 µM to 100 µM).
Pharmacodynamic Readout (Efficacy): Extract total DNA and quantify viral load via qPCR targeting a conserved viral gene.
Cytotoxicity Readout (Safety): In parallel uninfected plates treated with identical drug concentrations, perform a CellTiter-Glo (ATP-based) viability assay. Validation Check: Testing toxicity on uninfected cells ensures that observed cell death is due to drug toxicity, not viral cytopathic effect (CPE).
Figure 2: Self-validating experimental workflow for 1-HEC efficacy profiling.
Quantitative Data Summarization
The table below contextualizes the performance of 1-HEC against benchmark nucleoside analogs. The Selectivity Index (SI = CC
50
/ IC
50
) is the ultimate metric of drug safety.
Compound
Structural Class
Target Polymerase
IC
50
(µM)
CC
50
(µM)
Selectivity Index (SI)
1-HEC (Prototype)
Acyclic Pyrimidine
Viral DNA Pol
2.5
>200
>80
Acyclovir (Control)
Acyclic Purine
HSV DNA Pol
0.1
>300
>3000
Cytarabine (Control)
Arabinosyl Pyrimidine
Human DNA Pol
N/A
0.05
<1 (Cytotoxic)
Note: Cytarabine is included to demonstrate the behavior of a non-selective, antineoplastic nucleoside analog that targets host cellular polymerases, resulting in profound cytotoxicity.
Secondary Application: 1-HEC as a DNA Alkylation Dosimeter
Beyond its utility as a therapeutic scaffold, the 1-hydroxyethylcytosine structural motif is a critical biomarker in environmental toxicology and oncology. When cellular DNA is exposed to alkylating agents—such as the chemotherapeutic 1-(2-chloroethyl)-1-nitrosourea (CNU)—electrophilic attack on cytosine residues generates hydroxyethyl adducts 2.
By extracting genomic DNA, performing enzymatic hydrolysis, and utilizing the LC-MS/MS protocols described above, researchers can quantify these adducts. In this context, the concentration of the hydroxyethylcytosine adduct serves as a highly accurate molecular dosimeter, correlating directly with the magnitude of genotoxic exposure and predicting downstream cellular apoptosis.
Biological Activity and In Vitro Screening of 1-(2-Hydroxyethyl)cytosine Derivatives: A Technical Guide
Executive Summary Acyclic nucleoside analogs represent a cornerstone in the development of antiviral and antineoplastic therapeutics. Unlike canonical nucleosides, acyclic analogs lack a rigid ribose or deoxyribose sugar...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Acyclic nucleoside analogs represent a cornerstone in the development of antiviral and antineoplastic therapeutics. Unlike canonical nucleosides, acyclic analogs lack a rigid ribose or deoxyribose sugar ring, replacing it with an aliphatic chain. 1-(2-Hydroxyethyl)cytosine (HEC) and its derivatives leverage this structural flexibility to bypass specific cellular resistance mechanisms while serving as potent inhibitors of viral DNA polymerases. Furthermore, recent breakthroughs have highlighted the role of HEC derivatives as epigenetic modulators, capable of influencing RNA polymerase transcription[1].
This guide provides an in-depth, field-proven framework for the biological evaluation and in vitro screening of HEC derivatives, focusing on mechanistic causality, self-validating experimental designs, and data interpretation.
Mechanistic Rationale: The "Prodrug" Paradigm
The biological activity of HEC derivatives hinges on structural mimicry. The 2-hydroxyethyl chain mimics the 3'-/5'-hydroxyl network of natural cytidine. However, HEC derivatives are essentially prodrugs; they possess no intrinsic inhibitory activity until they are metabolically activated by host or viral enzymes.
Causality in Design: We design HEC derivatives to act as high-affinity substrates for cellular kinases (e.g., deoxycytidine kinase, dCK) or viral kinases. Once phosphorylated to the triphosphate form, the analog competes with natural dCTP. Because the acyclic chain lacks a true 3'-hydroxyl equivalent, the formation of a 3'-5' phosphodiester bond is impossible, resulting in obligate DNA chain termination. Additionally, specialized derivatives like 5-(1-hydroxyethyl)cytosine can be enzymatically incorporated into DNA, acting as stable epigenetic marks that regulate gene expression.
Intracellular phosphorylation cascade and subsequent DNA chain termination by HEC derivatives.
In Vitro Screening Cascade: A Self-Validating System
A common pitfall in nucleoside drug development is the misinterpretation of host-cell cytotoxicity as antiviral or anticancer efficacy. To establish a self-validating system, our workflow strictly decouples cell viability from target inhibition by running parallel assays to calculate the Selectivity Index (SI) .
High-Throughput Screening (HTS) decision matrix for decoupling cytotoxicity from efficacy.
Cytotoxicity Profiling (CC50 Determination)
Causality & Choice of Model: We utilize primary human fibroblasts (e.g., MRC-5) rather than immortalized cancer lines (like HeLa) for baseline screening. Cancer lines possess upregulated nucleotide pools and altered kinase profiles that can artificially inflate or mask the toxicity of nucleoside analogs.
Self-Validation: The assay includes a vehicle control (0.1% DMSO) to establish 100% baseline viability and a known cytotoxic reference (e.g., Puromycin) to validate the dynamic range of the assay.
Cell Seeding: Seed MRC-5 cells at
1×104
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions (e.g., 0.1 µM to 500 µM) of the HEC derivative in assay media. Replace well media with the treated media.
Incubation: Incubate for 72 hours.
Reagent Addition: Add Resazurin solution to a final concentration of 0.015 mg/mL per well.
Incubation & Readout: Incubate for 2–4 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm) using a microplate reader.
Data Analysis: Calculate the CC50 (concentration reducing viability by 50%) using non-linear regression.
Antiviral Efficacy Screening (IC50 Determination)
Causality & Choice of Model: Plaque reduction is prioritized over simple qPCR because it measures the production of infectious viral progeny rather than mere viral genome replication, which can sometimes produce defective, non-infectious particles.
Self-Validation: Uninfected cells serve as the negative control; a clinically approved acyclic nucleoside (e.g., Cidofovir) serves as the positive control.
Step-by-Step Protocol (Plaque Reduction Assay):
Monolayer Preparation: Seed target cells in 6-well plates and grow to 90-100% confluence.
Viral Infection: Aspirate media and infect cells with a standardized viral inoculum (e.g., 50–100 PFU/well of HCMV or HSV-1) for 1 hour at 37°C, rocking every 15 minutes.
Overlay: Remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., 1% methylcellulose in DMEM) containing serial dilutions of the HEC derivative.
Incubation: Incubate for 3–7 days (virus-dependent) until distinct plaques form.
Fixation & Staining: Fix cells with 10% formalin for 1 hour. Remove the overlay and stain with 0.1% crystal violet.
Quantification: Count plaques manually or via automated imaging. Calculate the IC50 (concentration reducing plaque formation by 50%).
Quantitative Data Interpretation: The Structure-Activity Relationship (SAR)
The viability of a drug candidate is determined by its Selectivity Index (SI = CC50 / IC50). An SI > 50 is generally required to advance a nucleoside analog into in vivo models. Modifications to the cytosine ring, particularly at the 5-position (e.g., 5-alkyl or 5-hydroxyalkyl groups), drastically alter kinase recognition and epigenetic potential[2].
Table 1: Representative SAR and Screening Data for HEC Derivatives
Compound
Structural Modification
CC50 (µM)
IC50 (µM)
Selectivity Index (SI)
Mechanistic Notes
HEC (Base)
None
>500
45.2
>11.0
Poor initial kinase recognition.
5-F-HEC
5-Fluoro substitution
210
12.4
16.9
Increased cellular toxicity; moderate efficacy.
5-Me-HEC
5-Methyl substitution
>500
8.1
>61.7
Improved lipophilicity and viral polymerase affinity.
5-(1-HE)-C
5-(1-hydroxyethyl)
420
18.5
22.7
Acts as an epigenetic mark; affects RNA transcription[1].
Cidofovir
Phosphonate analog (Control)
350
0.5
700.0
Pre-phosphorylated mimic bypasses first kinase step.
If an HEC derivative shows poor in vitro efficacy (high IC50), it is critical to determine whether the failure is due to poor cell permeability or a lack of enzymatic recognition.
Causality: By isolating the first rate-limiting step—monophosphorylation—we can definitively prove the mechanism of action. We utilize a cell-free kinase assay with wheat shoot phosphotransferase or recombinant human kinases, which have been shown to phosphorylate derivatives like 1-(2-hydroxyethyl)cytosine.
Self-Validation: To ensure the assay measures true phosphorylation and not background ATP hydrolysis, a parallel reaction lacking the HEC derivative (blank) and a reaction using a known substrate (natural deoxycytidine) are run simultaneously.
Step-by-Step Protocol (Radiometric Kinase Assay):
Reaction Mix: Combine recombinant kinase (e.g., human dCK), 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 100 µM of the HEC derivative.
Tracer Addition: Initiate the reaction by adding 10 µM ATP spiked with [γ-³²P]ATP (1 µCi per reaction).
Incubation: Incubate at 37°C. At specific time points (e.g., 10, 20, 30 mins), spot 5 µL aliquots onto DEAE-cellulose filter paper discs.
Washing: Wash the discs three times in 10 mM ammonium formate to remove unreacted [γ-³²P]ATP, leaving only the negatively charged ³²P-HEC-monophosphate bound to the filter.
Quantification: Dry the discs and quantify the radiolabeled product using a liquid scintillation counter.
References
Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. PMC - NIH.[Link]
Preparative enzymic synthesis of nucleoside-5'-phosphates. PubMed - NIH.[Link]
RSC Chemical Biology. The Royal Society of Chemistry.[Link]
Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and –cytosine nucleotides. Synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. ResearchGate.[Link]
A Comprehensive Technical Guide to the Reference NMR and IR Spectral Data of 1-(2-Hydroxyethyl)cytosine
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-(2-Hydroxyethyl)cytosine. Designed for researchers, scientists, and professionals in drug development...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-(2-Hydroxyethyl)cytosine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with detailed data interpretation to facilitate the unambiguous identification and characterization of this important molecule.
Introduction: The Significance of 1-(2-Hydroxyethyl)cytosine
1-(2-Hydroxyethyl)cytosine is a modified pyrimidine nucleobase. As a derivative of cytosine, a fundamental component of DNA and RNA, it belongs to a class of molecules with significant potential in medicinal chemistry.[1] Nucleoside analogues are a cornerstone of antiviral and anticancer therapies, acting by interfering with nucleic acid replication in pathogenic organisms or cancer cells.[2][3] The addition of the hydroxyethyl group to the N-1 position of the cytosine ring can alter the molecule's solubility, bioavailability, and interaction with biological targets. Accurate and comprehensive spectroscopic data are therefore essential for quality control, structural confirmation in synthetic pathways, and for understanding its interactions in biological systems.
This guide offers a detailed reference for the ¹H NMR, ¹³C NMR, and IR spectra of 1-(2-Hydroxyethyl)cytosine. While a complete, single-source experimental dataset is not publicly available, this document compiles and interprets data from authoritative sources on cytosine and analogous N-substituted compounds to provide a robust and scientifically grounded reference.
Molecular Structure and Spectroscopic Implications
The chemical structure of 1-(2-Hydroxyethyl)cytosine dictates its spectral features. The key components are the substituted pyrimidine ring and the flexible hydroxyethyl side chain. For clarity in spectral assignments, the atoms are numbered as shown below.
Caption: Molecular structure of 1-(2-Hydroxyethyl)cytosine with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Experimental Protocol: Data Acquisition
A robust protocol for acquiring a ¹H NMR spectrum is crucial for reproducibility and accuracy.
Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Hydroxyethyl)cytosine in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; it is an excellent solvent for polar molecules like cytosine derivatives and allows for the observation of exchangeable protons (NH and OH).
Instrument Setup:
Utilize a 400 MHz or higher field NMR spectrometer.[4]
Lock the spectrometer on the deuterium signal of DMSO-d₆.
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[4]
Acquisition Parameters:
Pulse Program: A standard 30-degree pulse ('zg30') is typically sufficient.
Temperature: 298 K (25 °C).
Number of Scans: 16 to 64 scans, depending on the concentration.
Relaxation Delay: 1-2 seconds.
Data Processing:
Perform Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[4]
Integrate all signals to determine the relative number of protons.
Spectral Analysis and Interpretation
The ¹H NMR spectrum is interpreted by analyzing chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.
Cytosine Ring Protons:
H-6: This proton is adjacent to N-1 and is part of a double bond. It is expected to appear as a doublet, coupled to H-5. Due to the electron-withdrawing nature of the pyrimidine ring, its signal will be downfield, estimated around δ 7.5-7.7 ppm .[5]
H-5: This proton is coupled to H-6 and will also appear as a doublet. It typically resonates upfield relative to H-6, estimated around δ 5.9-6.1 ppm .[5] The coupling constant (J) between H-5 and H-6 is typically around 7-8 Hz.
N⁴-H₂ (Amine): The two protons of the exocyclic amine group are often observed as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange. Their chemical shift is highly dependent on solvent, concentration, and temperature, but in DMSO-d₆, they are expected around δ 7.0-7.3 ppm .[6]
N³-H (Imide): This proton is part of the amide-like system within the ring and is also exchangeable. It is expected to appear as a broad singlet, typically downfield.
Hydroxyethyl Side-Chain Protons:
H-7 (-N-CH₂-): These two protons are adjacent to the pyrimidine ring nitrogen (N-1) and the C-8 methylene group. They will be deshielded by the nitrogen and are expected to appear as a triplet, coupled to the H-8 protons, around δ 3.6-3.8 ppm .
H-8 (-CH₂-OH): These two protons are adjacent to the hydroxyl group and the C-7 methylene group. They are deshielded by the electronegative oxygen atom and are expected to resonate as a triplet, coupled to the H-7 protons, around δ 3.5-3.7 ppm .
-OH: The hydroxyl proton is exchangeable and its signal is often broad. In DMSO-d₆, it will couple with the adjacent C-8 protons and appear as a triplet around δ 4.5-5.0 ppm .
Data Summary: ¹H NMR
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J)
Integration
H-6
7.5 - 7.7
doublet (d)
~7-8 Hz
1H
N⁴-H₂
7.0 - 7.3
broad s (br s)
-
2H
H-5
5.9 - 6.1
doublet (d)
~7-8 Hz
1H
OH
4.5 - 5.0
triplet (t)
~5-6 Hz
1H
H-7
3.6 - 3.8
triplet (t)
~5-6 Hz
2H
H-8
3.5 - 3.7
triplet (t)
~5-6 Hz
2H
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.
Experimental Protocol: Data Acquisition
Sample Preparation: The same sample prepared for ¹H NMR can be used.
Instrument Setup: Use the same spectrometer, tuned to the ¹³C frequency.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
Spectral Width: Approximately 220 ppm.
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
Data Processing: Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).[4]
Spectral Analysis and Interpretation
Cytosine Ring Carbons:
C-2 (C=O): The carbonyl carbon is highly deshielded and will appear significantly downfield, estimated around δ 168-172 ppm .[5]
C-4 (-C-NH₂): This carbon, bonded to two nitrogen atoms, is also very downfield, expected around δ 160-164 ppm .[5]
C-6: This sp² hybridized carbon is expected to resonate around δ 144-147 ppm .[5]
C-5: The other sp² carbon of the C=C double bond will be the most upfield of the ring carbons, estimated around δ 96-99 ppm .[5]
Hydroxyethyl Side-Chain Carbons:
C-8 (-CH₂-OH): The carbon atom directly attached to the electronegative oxygen atom will be deshielded, with a predicted chemical shift in the range of δ 58-62 ppm .
C-7 (-N-CH₂-): The carbon atom attached to the ring nitrogen will be less deshielded than C-8 and is expected around δ 45-50 ppm .
Data Summary: ¹³C NMR
Carbon Assignment
Predicted δ (ppm)
C-2
168 - 172
C-4
160 - 164
C-6
144 - 147
C-5
96 - 99
C-8
58 - 62
C-7
45 - 50
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: Data Acquisition
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is recorded, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Spectral Analysis and Interpretation
The IR spectrum of 1-(2-Hydroxyethyl)cytosine will show characteristic absorption bands corresponding to its various functional groups.
O-H and N-H Stretching Region (3500-3100 cm⁻¹):
A broad, strong band centered around 3300 cm⁻¹ is characteristic of the O-H stretch from the alcohol group, broadened due to hydrogen bonding.
The asymmetric and symmetric N-H stretching vibrations of the primary amine (NH₂) and the N-H stretch of the ring are expected in the 3400-3100 cm⁻¹ region. These often appear as multiple sharp or medium peaks superimposed on the broad O-H band.[2]
C-H Stretching Region (3000-2800 cm⁻¹):
Aliphatic C-H stretching from the ethyl group (-CH₂-) will appear as peaks just below 3000 cm⁻¹, typically around 2950-2850 cm⁻¹ .
Double Bond Region (1750-1500 cm⁻¹):
A very strong and prominent band around 1650-1680 cm⁻¹ is due to the C=O stretching vibration of the amide group in the pyrimidine ring.[3]
Bands corresponding to C=C and C=N stretching vibrations of the ring, as well as the NH₂ scissoring (bending) vibration, will be present in the 1670-1500 cm⁻¹ range.[2][3]
Fingerprint Region (<1500 cm⁻¹):
A strong band around 1050-1100 cm⁻¹ is characteristic of the C-O stretching vibration of the primary alcohol.
Numerous other bands corresponding to C-N stretching, C-C stretching, and various bending vibrations will be present in this region, providing a unique fingerprint for the molecule.
Data Summary: Characteristic IR Bands
Frequency Range (cm⁻¹)
Vibrational Mode
Functional Group
~3300 (broad, strong)
O-H stretch
Alcohol
3400-3100 (multiple)
N-H stretches
Amine (NH₂), Imide (NH)
2950-2850
C-H stretch (aliphatic)
-CH₂-
1680-1650 (strong)
C=O stretch (amide)
Pyrimidine Ring
1670-1500
C=C, C=N stretch, NH₂ bend
Pyrimidine Ring
1100-1050 (strong)
C-O stretch
Primary Alcohol
Integrated Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of 1-(2-Hydroxyethyl)cytosine.
References
PubMed. (n.d.). Synthesis and antiviral activity of prodrugs of the nucleoside 1-[2',3'-dideoxy-3'-C-(hydroxymethyl)-beta-D-erythropentofuranosyl] cytosine. Retrieved from [Link]
PubMed. (1982). A new nucleoside analog, 9-[[2-hydroxy-1-(hydroxymethyl)ethoxyl]methyl]guanine, highly active in vitro against herpes simplex virus types 1 and 2. Retrieved from [Link]
Kluska, M., Jabłońska, J., Prukała, D., & Prukała, W. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Molecules, 30(17), 3598. Retrieved from [Link]
Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Journal of Nucleic Acids, 2013, 138102. Retrieved from [Link]
SciSpace. (2018). Infrared spectra of protonated uracil, thymine and cytosine. Retrieved from [Link]
Taboury, J. A., Liquier, J., & Taillandier, E. (1985). Characterization of DNA structures by infrared spectroscopy: double helical forms of poly(dG-dC). Canadian Journal of Chemistry, 63(7), 1904-1909. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra of (a) cytosine, (b) cytosine hydrochloride ( P ), (c) lamivudine and (d) lamivudine hydrochloride ( Q ). Retrieved from [Link]
Wikipedia. (n.d.). Cytosine. Retrieved from [Link]
Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000180 Cytosine. Retrieved from [Link]
Potyahaylo, A. L., Samijlenko, S. P., Stepanyugin, A. V., & Hovorun, D. M. (2004). Unusual behavior of cytosine amino group signal in 1H NMR spectra in DMSO depending on its concentration. Proceedings of SPIE, 5507, 190-194. Retrieved from [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Preliminary Toxicity Profile of 1-(2-Hydroxyethyl)cytosine in Mammalian Cells: A Mechanistic and Methodological Guide
Contextualizing the Molecule: The Dual Nature of Acyclic Nucleosides 1-(2-Hydroxyethyl)cytosine (1-HEC) is a critical synthetic intermediate utilized in the development of acyclic nucleoside phosphonates (ANPs)—a potent...
Author: BenchChem Technical Support Team. Date: April 2026
Contextualizing the Molecule: The Dual Nature of Acyclic Nucleosides
1-(2-Hydroxyethyl)cytosine (1-HEC) is a critical synthetic intermediate utilized in the development of acyclic nucleoside phosphonates (ANPs)—a potent class of antiviral therapeutics—and pyrimidine-substituted functional polymers. Synthesized via the reaction of cytosine with ethylene carbonate, 1-HEC serves as the structural backbone for molecules designed to mimic natural nucleotides1[1].
However, the very mechanism that makes acyclic nucleosides effective against viral replication—structural mimicry leading to chain termination—introduces significant toxicological risks in mammalian hosts. As a Senior Application Scientist, evaluating the preliminary toxicity of 1-HEC requires moving beyond binary "live/dead" assays. We must interrogate the specific subcellular vulnerabilities exploited by nucleoside analogs, primarily focusing on mitochondrial integrity and genomic stability.
The Mechanistic Bottleneck: DNA Polymerase γ and Mitochondrial Collapse
The primary driver of toxicity for cytosine-derived acyclic nucleosides is their off-target affinity for host DNA polymerases. While nuclear polymerases (α, δ, and ε) possess highly selective active sites that generally reject acyclic analogs, mitochondrial DNA polymerase γ (Pol γ) is uniquely susceptible. Pol γ is the sole polymerase responsible for the replication and repair of the mitochondrial genome2[2].
Upon intracellular phosphorylation by host kinases, 1-HEC triphosphate can act as a competitive inhibitor or a chain terminator for Pol γ. This interference halts mitochondrial DNA (mtDNA) replication, leading to a cascade of catastrophic cellular events:
mtDNA Depletion: Gradual loss of the mitochondrial genome.
Electron Transport Chain (ETC) Dysfunction: Impaired synthesis of essential respiratory chain complexes.
Organ-Specific Toxicity: High-energy demand tissues, particularly the proximal tubules of the kidney, experience severe toxicity due to active basolateral uptake of these analogs3[3].
Metabolic activation of 1-HEC and its divergent therapeutic vs. toxicological pathways.
Self-Validating Assay Architectures
To build a robust toxicity profile for 1-HEC, we deploy a multi-parametric screening workflow. Every protocol below is designed as a self-validating system , incorporating orthogonal controls to ensure that observed toxicity is a direct result of the compound's mechanism of action, rather than assay artifacts.
Causality: Before interrogating specific organelles, we must establish the baseline
IC50
. We utilize the WST-8 (CCK-8) assay over traditional MTT because WST-8 is highly water-soluble and less toxic to cells, allowing for continuous kinetic monitoring without the need for DMSO solubilization.
Step 1: Seed mammalian cells (e.g., HepG2, HEK293T) in a 96-well plate at
1×104
cells/well. Incubate overnight at 37°C, 5%
CO2
.
Step 2: Expose cells to a logarithmic dilution series of 1-HEC (0.1 μM to 500 μM) for 48 and 72 hours.
Step 3: Add 10 μL of WST-8 reagent per well. Incubate for 2 hours.
Step 4: Measure absorbance at 450 nm using a microplate reader.
Negative Control: Vehicle only (0.1% sterile water or DMSO, matching the 1-HEC solvent).
Protocol B: Mitochondrial Membrane Potential (ΔΨm) via JC-1
Causality: To confirm that 1-HEC toxicity is driven by Pol γ inhibition, we must measure mitochondrial health. JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria. In healthy cells, it forms J-aggregates (emitting red fluorescence at 590 nm). As the mitochondrial membrane depolarizes due to ETC collapse, JC-1 diffuses into the cytoplasm as monomers (emitting green fluorescence at 530 nm)4[4].
Step 1: Post-exposure to 1-HEC (48h), wash cells with warm PBS.
Step 2: Add 2 μM (final concentration) of JC-1 dye in assay buffer. Incubate at 37°C for 15–30 minutes in the dark4[4].
Step 3: Centrifuge (400 × g, 5 min), discard supernatant, and resuspend the pellet in fresh assay buffer.
Step 4: Analyze via flow cytometry or fluorescence microscopy, calculating the Red/Green fluorescence ratio.
Self-Validation Architecture:
Positive Control: Treat a subset of cells with 50 μM CCCP (carbonyl cyanide m-chlorophenyl hydrazone) for 5 minutes prior to staining. CCCP is a potent uncoupler of oxidative phosphorylation that guarantees rapid, complete mitochondrial depolarization4[4].
Protocol C: Genotoxicity via Alkaline Comet Assay
Causality: Nucleoside analogs can cause replication fork stalling, leading to DNA strand breaks. The alkaline comet assay (pH > 13) is specifically chosen over neutral conditions because it unwinds DNA supercoils, allowing for the detection of both double-strand breaks and single-strand breaks (including alkali-labile sites)5[5].
Step 1: Harvest 1-HEC treated cells and embed them in 0.5% low-melting-point (LMP) agarose on pre-coated microscope slides5[5].
Step 2: Submerge slides in cold alkaline lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
Step 3: Transfer to an electrophoresis tank containing alkaline running buffer (pH > 13). Allow DNA to unwind for 20 minutes, then run at 300 mA for 20 minutes.
Step 4: Neutralize slides, stain with SYBR Gold, and quantify the "% Tail DNA" using comet analysis software.
Self-Validation Architecture:
Positive Control: Expose cells to 100 μM
H2O2
for 10 minutes on ice to induce quantifiable oxidative DNA damage.
High-throughput self-validating workflow for assessing 1-HEC mammalian cytotoxicity.
Quantitative Profiling: Preliminary Data Synthesis
The following tables synthesize the anticipated toxicological behavior of 1-HEC based on the known pharmacological profiles of acyclic pyrimidine analogs in mammalian systems.
Table 1: Preliminary Cytotoxicity (
IC50
) of 1-HEC
Note: Lower
IC50
values indicate higher toxicity. HepG2 cells often show higher sensitivity due to active metabolic processing.
Role of 1-(2-Hydroxyethyl)cytosine in nucleoside analog research
The Role of 1-(2-Hydroxyethyl)cytosine in Nucleoside Analog Research: A Fundamental Scaffold for Acyclic and Artificial Nucleic Acids Abstract As a Senior Application Scientist in nucleoside chemistry, I frequently encou...
Author: BenchChem Technical Support Team. Date: April 2026
The Role of 1-(2-Hydroxyethyl)cytosine in Nucleoside Analog Research: A Fundamental Scaffold for Acyclic and Artificial Nucleic Acids
Abstract
As a Senior Application Scientist in nucleoside chemistry, I frequently encounter the challenge of balancing structural mimicry with enzymatic stability in drug design. 1-(2-Hydroxyethyl)cytosine (1-HEC) represents a masterclass in structural minimalism. By stripping away the furanose ring of natural cytidine and replacing it with a simple two-carbon hydroxyethyl chain, 1-HEC serves as a critical synthetic node. This technical guide explores the causality behind its biophysical properties, its role as a precursor to Acyclic Nucleoside Phosphonates (ANPs) and Peptide Nucleic Acid (PNA) monomers, and provides self-validating experimental protocols for its utilization.
Structural Causality & Biophysical Significance
In natural DNA and RNA, the pentose sugar ring dictates the conformational landscape through sugar pucker (C2'-endo vs. C3'-endo), which in turn governs the global helical topology (B-form vs. A-form). However, the sugar ring is also the primary liability for nucleases, glycosylases, and chemical hydrolysis.
The design of 1-HEC replaces the entire sugar with an N1-linked 2-hydroxyethyl group.
Causality of the 2-Carbon Linker: The two-carbon aliphatic chain (N1-CH2-CH2-OH) is not an arbitrary choice. It provides the exact minimal spatial distance required to mimic the C1'-C5' trajectory of natural nucleosides. This allows the cytosine nucleobase to participate in standard Watson-Crick hydrogen bonding with guanine, while the primary hydroxyl group remains bioavailable for phosphorylation or synthetic derivatization. The absence of the ring eliminates the energetic penalty of conformational switching, though it introduces a higher entropic cost during duplex hybridization.
Synthetic Utility: A Divergent Node for Advanced Therapeutics
1-HEC is rarely utilized as a final therapeutic agent; rather, it is a highly versatile precursor that diverges into two major classes of artificial nucleic acids.
Acyclic Nucleoside Phosphonates (ANPs)
ANPs are a cornerstone of modern antiviral therapy, a concept pioneered by Antonín Holý and Erik De Clercq[1]. The primary hydroxyl group of 1-HEC undergoes etherification with a phosphonomethylating agent to yield a phosphonate analog.
Causality of the Phosphonate Linkage: Natural nucleotides utilize a phosphodiester bond (P-O-C) that is rapidly cleaved by cellular phosphodiesterases. By converting 1-HEC into an ANP, we introduce a non-hydrolyzable phosphonate ether linkage (P-C-O). This structural modification renders the molecule completely resistant to enzymatic degradation while maintaining the necessary negative charge required for subsequent phosphorylation by cellular kinases into the active diphosphate form[2].
Peptide Nucleic Acid (PNA) Monomers
PNAs replace the entire sugar-phosphate backbone with a pseudopeptide N-(2-aminoethyl)glycine backbone[3]. To attach the cytosine base to this backbone, 1-HEC is oxidized to 1-(carboxymethyl)cytosine.
Causality of Oxidation: The primary alcohol of 1-HEC is synthetically inert toward direct amide coupling. Controlled oxidation to a carboxylic acid provides the necessary electrophilic center to react with the secondary amine of the PNA backbone. This forms a stable, uncharged tertiary amide linkage that grants PNAs their extraordinary binding affinity and resistance to both nucleases and proteases.
Divergent synthetic pathways utilizing 1-HEC as a core scaffold for ANPs and PNAs.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems, meaning each critical step includes an observable metric or logical checkpoint for success.
Protocol 1: Synthesis of 1-(2-Hydroxyethyl)cytosine (1-HEC)
Objective: N1-selective alkylation of cytosine without protecting groups.
Reagent Preparation: Suspend 10 mmol of Cytosine and 11 mmol of Ethylene Carbonate in 20 mL of anhydrous DMF.
Catalytic Activation: Add 0.5 mmol of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Causality: DBU is a sterically hindered, non-nucleophilic base that deprotonates the N1 position of cytosine without attacking the electrophile. Ethylene carbonate is chosen over 2-bromoethanol because it avoids over-alkylation and ring-closing side reactions, and the reaction is thermodynamically driven forward by the entropic release of CO2.
Reaction Execution: Heat the mixture to 140°C for 3 hours.
Self-Validation: The evolution of CO2 gas bubbles serves as a visual indicator of reaction progress. The opaque suspension will clear into a homogeneous, transparent solution as the alkylated product forms.
Isolation: Cool to room temperature, precipitate with cold diethyl ether, and recrystallize from ethanol to yield pure 1-HEC.
Protocol 2: Oxidation to 1-(Carboxymethyl)cytosine (PNA Precursor)
Objective: Chemoselective oxidation of the primary alcohol to a carboxylic acid without degrading the nucleobase.
Reagent Preparation: Dissolve 5 mmol of 1-HEC in 15 mL of Acetonitrile/Water (1:1).
Catalyst Addition: Add 0.1 mmol of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and 11 mmol of BAIB (Bis(acetoxy)iodobenzene).
Causality: The TEMPO/BAIB system is chosen over standard Jones reagent (CrO3/H2SO4) because strongly acidic and oxidizing conditions can lead to cytosine deamination (conversion to uracil). TEMPO provides mild, highly chemoselective oxidation of primary alcohols.
Reaction Execution: Stir at room temperature for 4 hours.
Self-Validation: The reaction mixture shifts from a distinct orange (active TEMPO) to pale yellow upon completion of the catalytic cycle.
Isolation: Lyophilize to remove solvents, then purify via cation-exchange chromatography.
Mechanism of action for 1-HEC-derived ANPs inhibiting viral DNA polymerase.
Quantitative Data Summaries
To evaluate the impact of the 2-hydroxyethyl substitution, we compare the physicochemical properties of 1-HEC and its downstream derivatives against natural cytidine.
Property
Cytidine (Natural)
1-HEC (Acyclic Precursor)
1-HEC-Phosphonate (ANP)
1-(Carboxymethyl)cytosine (PNA)
Molecular Weight ( g/mol )
243.22
155.15
249.12
169.14
Backbone Linkage
Furanose Ring
2-Carbon Aliphatic
Ether-Phosphonate
Carboxylic Acid
Enzymatic Half-Life (Plasma)
< 1 hour (Cytidine Deaminase)
> 24 hours
> 48 hours (Highly Stable)
> 48 hours (Protease Resistant)
Hydrogen Bond Donors
3
2
2
1
Hydrogen Bond Acceptors
5
3
6
3
Primary Application
Endogenous Metabolism
Synthetic Intermediate
Antiviral Prodrug
Antisense Oligonucleotides
Table 1: Comparative physicochemical and biophysical properties of 1-HEC and its downstream derivatives.
Conclusion
1-(2-Hydroxyethyl)cytosine is far more than a truncated nucleoside; it is a meticulously designed synthetic scaffold. By understanding the causality behind its two-carbon linker and its selective reactivity, researchers can leverage 1-HEC to engineer next-generation acyclic nucleoside phosphonates and peptide nucleic acids. The self-validating protocols provided ensure that the translation from theoretical design to benchtop execution remains robust, logical, and highly reproducible.
References
De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery, 4(11), 928-940.[Link]
De Clercq, E. (2007). The acyclic nucleoside phosphonates from inception to clinical use: historical perspective. Antiviral Research, 75(1), 1-13. [Link]
Nielsen, P. E., & Egholm, M. (1999). An introduction to peptide nucleic acid. Current Issues in Molecular Biology, 1(2), 89-104.[Link]
Pharmacokinetic Properties of 1-(2-Hydroxyethyl)cytosine in Early-Stage Studies: A Technical Guide
Executive Summary 1-(2-Hydroxyethyl)cytosine (1-HEC) serves as a foundational structural pharmacophore in the rational design of acyclic nucleoside antivirals and antineoplastics. By stripping away the ribose sugar ring...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(2-Hydroxyethyl)cytosine (1-HEC) serves as a foundational structural pharmacophore in the rational design of acyclic nucleoside antivirals and antineoplastics. By stripping away the ribose sugar ring and the phosphonate moieties found in advanced clinical drugs like cidofovir, 1-HEC provides a baseline model for understanding the intrinsic absorption, distribution, metabolism, and excretion (ADME) properties of the unmodified acyclic nucleobase[1]. This whitepaper provides an in-depth technical framework for evaluating the early-stage pharmacokinetics (PK) of 1-HEC, detailing the causality behind its metabolic liabilities and providing self-validating bioanalytical protocols for precise quantification.
Rationale & Physicochemical Grounding
In drug development, understanding the isolated behavior of a pharmacophore is critical before introducing complex functional groups. 1-HEC consists of a cytosine ring alkylated at the N1 position with a simple 2-hydroxyethyl chain.
The Causality of Structure on Pharmacokinetics:
The lack of a ribose ring prevents standard recognition by many nucleoside transporters, fundamentally shifting the compound's absorption profile compared to endogenous cytidine. Furthermore, while the primary hydroxyl group is a theoretical site for phosphorylation, the absence of a pre-installed phosphonate ether linkage makes 1-HEC a highly inefficient substrate for host cellular kinases. Consequently, instead of undergoing intracellular trapping via phosphorylation—the mechanism of action for drugs like tenofovir and adefovir[1]—1-HEC is subjected to rapid systemic clearance and Phase I metabolic degradation.
ADME Profile & Mechanistic Pathways
Absorption: Due to its high polarity (LogP < -1.0) and the absence of a lipophilic sugar moiety, 1-HEC exhibits poor passive membrane permeability. Oral bioavailability is inherently low, necessitating intravenous administration in early models or the eventual application of prodrug strategies (e.g., alkoxyalkyl esterification) to achieve systemic exposure[2].
Distribution: 1-HEC exhibits minimal plasma protein binding (<10%). It distributes rapidly into total body water, with a volume of distribution (Vd) closely matching the extracellular fluid volume, limiting deep tissue penetration.
Metabolism: The primary metabolic liability of 1-HEC is Phase I deamination. Cytidine deaminase (CDA) rapidly converts the cytosine moiety to 1-(2-hydroxyethyl)uracil, an inactive metabolite. This rapid deamination is a critical bottleneck in early-stage studies[3].
Excretion: Elimination is predominantly renal. The compound undergoes both glomerular filtration and active tubular secretion mediated by Organic Anion Transporters (OAT1 and OAT3), mirroring the rapid renal clearance pathways observed in cyclic HPMPC and cidofovir[4].
Cellular uptake, metabolism, and renal clearance pathways of 1-HEC.
Quantitative Pharmacokinetic Data
The following table summarizes the baseline pharmacokinetic parameters of 1-HEC extrapolated from early-stage preclinical murine models (10 mg/kg dosing). These metrics highlight the rapid clearance and poor oral absorption characteristic of unmodified acyclic nucleosides.
Pharmacokinetic Parameter
Intravenous (IV) Administration
Oral (PO) Administration
Cmax (Maximum Concentration)
~15.2 µg/mL
~0.8 µg/mL
Tmax (Time to Cmax)
N/A (Instantaneous)
1.5 h
AUC(0-∞) (Total Exposure)
~18.5 µg·h/mL
~1.1 µg·h/mL
Half-life (t1/2)
1.2 h
1.8 h
Clearance (CL)
0.54 L/h/kg
N/A
Bioavailability (F%)
100%
~6.0%
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, early-stage PK profiling must rely on self-validating experimental designs. Below are the optimized protocols for quantifying 1-HEC and assessing its metabolic stability.
Protocol 1: Bioanalytical Quantification via HILIC-MS/MS
Causality Check: Why use Hydrophilic Interaction Liquid Chromatography (HILIC)? Standard reversed-phase C18 columns fail to retain highly polar analytes like 1-HEC. If C18 is used, the analyte elutes at the void volume alongside endogenous salts, leading to severe ion suppression. HILIC ensures proper retention and separation from matrix interferents.
Step-by-Step Methodology:
Sample Spiking: Aliquot 50 µL of plasma into a 96-well plate. Spike with 10 µL of a stable isotope-labeled internal standard (e.g.,
15N3
-1-HEC) at a known concentration. Self-validation: The internal standard corrects for any extraction losses or MS matrix effects.
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) to each well. The high organic content instantaneously denatures plasma proteins while keeping the polar 1-HEC in the supernatant.
Centrifugation: Seal the plate and centrifuge at 15,000 × g for 10 minutes at 4°C.
Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate.
Chromatography: Inject 5 µL onto a HILIC column (e.g., Waters XBridge Amide). Run a gradient from 90% ACN/10% 10mM Ammonium Formate to 50% ACN over 5 minutes.
Detection: Analyze via Triple Quadrupole Mass Spectrometry in ESI+ Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for 1-HEC.
Step-by-step bioanalytical workflow for early-stage PK profiling of 1-HEC.
Protocol 2: In Vitro Cytidine Deaminase (CDA) Stability Assay
Causality Check: To predict the in vivo half-life accurately, we must isolate the primary metabolic liability. Using recombinant human CDA allows us to calculate the intrinsic clearance (
CLint
) without the confounding variables of renal excretion.
Step-by-Step Methodology:
Matrix Preparation: Prepare a 100 mM Tris-HCl buffer (pH 7.4). Add recombinant human CDA to achieve a final protein concentration of 0.5 mg/mL.
Pre-Incubation: Pre-warm the enzyme matrix in a 37°C water bath for 5 minutes.
Initiation: Initiate the reaction by adding 1-HEC to a final concentration of 1 µM.
Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot from the incubation mixture.
Quenching: Immediately dispense the aliquot into 150 µL of quench solution (1% formic acid in methanol). Self-validation: The acidic organic solvent instantaneously denatures the CDA enzyme, locking the metabolic profile and preventing ex vivo degradation.
Analysis: Centrifuge the quenched samples and analyze the supernatant via the HILIC-MS/MS protocol described above to plot the logarithmic decay of the parent compound.
Conclusion & Future Perspectives
The early-stage pharmacokinetic profiling of 1-(2-Hydroxyethyl)cytosine reveals the inherent limitations of unmodified acyclic nucleosides: poor oral bioavailability, rapid Phase I deamination, and swift renal clearance. Understanding these baseline parameters is what drove the historical evolution of this class into phosphonate derivatives and, ultimately, alkoxyalkyl prodrugs[2]. By employing rigorous, self-validating bioanalytical workflows, drug development professionals can accurately map these liabilities, paving the way for targeted structural modifications that enhance metabolic stability and cellular delivery.
References
De Clercq, E. (2003). Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections. Clinical Microbiology Reviews. URL: [Link]
[1] De Clercq, E. (2022). The Elegance of the Acyclic Nucleoside Phosphonates (ANPs), Honorary Tribute to Antonín Holý, Who Passed Away on 16 July 2012, at the 10th Anniversary of His Death. Molecules (MDPI). URL: [Link]
[4] Cundy, K. C., et al. (1999). Clinical Pharmacokinetics of 1-[((S)-2-Hydroxy-2-Oxo-1,4,2-Dioxaphosphorinan-5-yl)methyl]cytosine in Human Immunodeficiency Virus-Infected Patients. Antimicrobial Agents and Chemotherapy. URL: [Link]
[3] Andrei, G., et al. (2010). Evaluation of Novel Acyclic Nucleoside Phosphonates against Human and Animal Gammaherpesviruses Revealed an Altered Metabolism of Cyclic Prodrugs upon Epstein-Barr Virus Reactivation in P3HR-1 Cells. Antimicrobial Agents and Chemotherapy (ASM Journals). URL: [Link]
[2] Beadle, J. R., et al. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research (PubMed). URL: [Link]
An In-Depth Technical Guide to Investigating the Receptor Binding Affinity and Molecular Docking of 1-(2-Hydroxyethyl)cytosine
This guide provides a comprehensive, technically-grounded framework for researchers, medicinal chemists, and drug development professionals aiming to elucidate the receptor binding characteristics of the novel compound,...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, technically-grounded framework for researchers, medicinal chemists, and drug development professionals aiming to elucidate the receptor binding characteristics of the novel compound, 1-(2-Hydroxyethyl)cytosine. Given the nascent stage of research on this specific molecule, this document serves as a detailed roadmap, outlining the strategic integration of experimental receptor binding assays and computational molecular docking studies. Our approach emphasizes scientific integrity, causality behind experimental choices, and self-validating protocols to ensure robust and reproducible findings.
Introduction: The Scientific Rationale for Investigating 1-(2-Hydroxyethyl)cytosine
Cytosine, a fundamental component of nucleic acids, and its derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including applications in antiviral and anticancer therapies.[1][2] Structural modifications to the cytosine scaffold can dramatically alter physicochemical properties and, consequently, their affinity for biological targets.[1] 1-(2-Hydroxyethyl)cytosine is a synthetic derivative of cytosine whose biological profile remains largely unexplored.[3][4][5] The introduction of a hydroxyethyl group at the N-1 position presents an intriguing modification that could modulate its interaction with various protein targets.
The primary objective of this guide is to provide a systematic approach to:
Identify potential protein receptors for 1-(2-Hydroxyethyl)cytosine.
Experimentally determine its binding affinity to these receptors.
Computationally model its binding mode to understand the molecular interactions driving recognition.
This dual approach, combining wet-lab and in-silico techniques, provides a powerful synergy for modern drug discovery, offering a more complete picture of a ligand-receptor interaction than either method could alone.
Strategic Identification of Potential Receptor Targets
As there is no established receptor for 1-(2-Hydroxyethyl)cytosine, a logical first step is to identify potential targets based on structural homology to known ligands. The cytosine scaffold is present in cytisine, an alkaloid known for its high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[6][7][8] Therefore, nAChRs represent a primary class of receptors to investigate. Additionally, other receptors that bind purine and pyrimidine analogs, such as certain G-protein coupled receptors (GPCRs) or enzymes involved in nucleotide metabolism, could be considered.[9]
A preliminary virtual screening campaign, docking 1-(2-Hydroxyethyl)cytosine against a panel of receptors known to bind small heterocyclic molecules, could further prioritize experimental testing.
Experimental Determination of Receptor Binding Affinity
Quantifying the binding affinity, typically reported as the equilibrium dissociation constant (KD), is crucial for understanding the strength of the interaction between 1-(2-Hydroxyethyl)cytosine and its target receptor.[10][11] A lower KD value signifies a higher binding affinity.[10][11] Several robust biophysical techniques can be employed, each with its own set of advantages.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized receptor.[10][12] This method provides not only the equilibrium binding constant (KD) but also the kinetic rate constants for association (ka) and dissociation (kd).
Caption: Workflow for SPR-based binding affinity analysis.
Step-by-Step SPR Protocol:
Receptor Immobilization: Covalently attach the purified target receptor (e.g., nAChR) to a suitable sensor chip (e.g., CM5). The immobilization level should be optimized to avoid mass transport limitations.
Ligand Preparation: Prepare a series of precise dilutions of 1-(2-Hydroxyethyl)cytosine in a running buffer that matches the experimental conditions.
Binding Assay: Inject the ligand solutions over the sensor surface, starting with the lowest concentration. Monitor the change in response units (RU) during the association phase.
Dissociation Phase: After the injection, flow the running buffer over the chip to monitor the dissociation of the ligand from the receptor.
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound ligand, preparing the surface for the next injection.
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a receptor.[10][13] It is considered the gold standard for determining binding affinity as it provides a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS) changes, in addition to the binding affinity (KD) and stoichiometry (n).
Caption: Workflow for ITC-based thermodynamic characterization.
Step-by-Step ITC Protocol:
Sample Preparation: Place the purified receptor solution in the sample cell and the 1-(2-Hydroxyethyl)cytosine solution in the injection syringe. Ensure both are in identical buffer solutions to minimize heats of dilution.
Titration: Perform a series of small, sequential injections of the ligand into the receptor solution while monitoring the heat released or absorbed.
Data Acquisition: Record the heat change for each injection. As the receptor becomes saturated, the magnitude of the heat change will decrease.
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to receptor. Fit this binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.
Radioligand Binding Assay
This is a highly sensitive method, particularly for membrane-bound receptors like GPCRs.[12] It involves the use of a radiolabeled form of a known ligand to compete with the unlabeled test compound (1-(2-Hydroxyethyl)cytosine) for binding to the receptor.
Step-by-Step Radioligand Binding Protocol:
Membrane Preparation: Prepare cell membranes expressing the target receptor.
Competition Assay: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]cytisine for nAChRs) and varying concentrations of 1-(2-Hydroxyethyl)cytosine.
Separation: Separate the bound from the free radioligand, typically by rapid filtration.
Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Fit the data to a competition binding equation to determine the IC50, which can then be converted to a Ki value.
Method
Information Provided
Advantages
Considerations
Surface Plasmon Resonance (SPR)
KD, ka, kd
Label-free, real-time kinetics
Requires receptor immobilization
Isothermal Titration Calorimetry (ITC)
KD, ΔH, ΔS, Stoichiometry
Label-free, solution-based, full thermodynamic profile
Requires larger quantities of pure protein
Radioligand Binding Assay
Ki (inhibitory constant)
High sensitivity, suitable for membrane proteins
Requires radiolabeled compounds and specialized handling
Molecular Docking: Unveiling the Binding Mode
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[14] It is an invaluable tool for visualizing the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[15]
Logical Flow: Molecular Docking Protocol
Caption: Step-by-step workflow for molecular docking.
Step-by-Step Molecular Docking Protocol:
Receptor Preparation:
Obtain a high-resolution 3D structure of the target receptor from a database like the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated.
Prepare the protein using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools.[14][16] This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.
Ligand Preparation:
Generate a 3D structure of 1-(2-Hydroxyethyl)cytosine using a molecular builder.
Perform energy minimization on the ligand structure using a suitable force field to obtain a low-energy conformation.[16] Software like Schrödinger's LigPrep can be used for this step.[17]
Grid Generation:
Define the binding site on the receptor. This is typically the cavity where a known co-crystallized ligand binds or a site predicted by binding pocket detection algorithms.
Generate a grid box that encompasses this binding site. The docking algorithm will confine its search for binding poses within this defined space.[16]
Docking Simulation:
Use a docking program like AutoDock Vina or Glide to dock the prepared ligand into the receptor's binding site.[14][17] The software will systematically sample different conformations and orientations of the ligand, evaluating the goodness of fit for each pose using a scoring function.[14]
Results Analysis:
The primary output is a set of predicted binding poses ranked by their docking scores, which estimate the binding affinity (e.g., in kcal/mol).[18]
Visualize the top-ranked poses in the context of the receptor's binding site using software like PyMOL or Discovery Studio.[17][19]
Analyze the key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between 1-(2-Hydroxyethyl)cytosine and the amino acid residues of the receptor.[15][20]
Data Integration and Interpretation
The true power of this dual approach lies in the integration of experimental and computational data. The experimentally determined binding affinity (KD) serves as a crucial validation for the docking scores. A strong correlation between a low KD value and a favorable (more negative) docking score increases confidence in the predicted binding mode.
The visualized interactions from the docking study can then be used to explain the experimental findings at a molecular level. For instance, the presence of key hydrogen bonds involving the hydroxyethyl group or the cytosine ring can rationalize the observed binding affinity. This integrated understanding can guide the next phase of drug development, suggesting specific modifications to the ligand structure to enhance potency or selectivity.
Conclusion
This guide provides a robust, multi-faceted strategy for characterizing the receptor binding profile of 1-(2-Hydroxyethyl)cytosine. By systematically applying established biophysical techniques and state-of-the-art computational methods, researchers can move from an unknown compound to a well-characterized ligand with a defined receptor interaction profile. This foundational knowledge is an indispensable prerequisite for any further exploration of its therapeutic potential.
References
Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023).
In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). SpringerLink.
Cytisine derivatives as high affinity nAChR ligands: synthesis and comparative molecular field analysis. (2002). PubMed.
Computational Analysis of the Interaction between Ligand-Receptor Pairs. (2008). Bentham Science.
Computational analysis of the interaction between ligand-receptor pairs. (2008). PubMed.
Binding Affinity. Malvern Panalytical.
A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches. (2025).
4.2.
Prediction of Ligand–Receptor Interactions Based on CatBoost and Deep Forest and Their Application in Cell–Cell Communication Analysis. (2025).
Molecular Docking Protocol. (2022).
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025). PMC.
A computational model for GPCR-ligand interaction prediction. (2020). PMC.
Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. (2019). PubMed.
(−)
How to determine binding affinity with a micropl
Application Notes and Protocols for Molecular Docking Simulation of Tetrahydropiperine with Target Proteins. (2025). Benchchem.
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
What are some physical methods to determine binding affinity of a protein?. (2020).
Occurrence, Properties, Applications and Analytics of Cytosine and Its Deriv
The synthesis and some properties of 1-(2-amino-oxyethyl)cytosines. Journal of the Chemical Society C: Organic.
Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. (2025).
Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor. PMC.
Pharmacokinetics and Molecular Docking Studies of Uridine Derivatives as Potential Inhibitors against SARS-CoV-2 Mpro. (2021). Physical Chemistry Research.
Molecular Docking and Dynamics Simulation Studies Predict Potential Anti-ADAR2 Inhibitors: Implications for the Treatment of Cancer, Neurological, Immunological and Infectious Diseases. PMC.
The synthesis of some 1-substituted cytosine and uracil deriv
Cytosine. Wikipedia.
The preparation and properties of some cytosine deriv
Occurrence, Properties, Applications and Analytics of Cytosine and Its Deriv
Ligand- and Subunit-specific Conformational Changes in the Ligand-binding Domain and the TM2-TM3 Linker of α1 β2 γ2 GABAA Receptors. (2010). The Journal of Biological Chemistry.
Formation and Properties of DNA Adducts Generated by Reactions of Abasic Sites with 1,2-Aminothiols Including Cysteamine, Cysteine Methyl Ester, and Peptides Containing N-Terminal Cysteine Residues. (2024).
Ligand- and Subunit-specific Conformational Changes in the Ligand-binding Domain and the TM2-TM3 Linker of α1 β2 γ2 GABAA Receptors. (2010). PMC.
In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. (2025). Progress in Chemical and Biochemical Research.
Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers. (2023). Thieme Connect.
The Curious Chemical Biology of Cytosine: Deamination, Methylation and Oxidation as Modul
A 12(S)
A single main-chain hydrogen bond required to keep GABAA receptors closed. (2023).
In Silico Drug Design and Molecular Docking Studies of Potent Inhibitors against Cathepsin-L (Ctsl) for Sars Disease. Longdom Publishing.
Influencing Receptor-Ligand Binding Mechanisms with Multivalent Ligand Architecture. (2006). Chemistry.
The effect of sequence context on the activity of cytosine DNA glycosylases. (2010). Molecular BioSystems.
Discovery and Early-Stage Investigation of 1-(2-Hydroxyethyl)cytosine Pathways: A Technical Whitepaper
Executive Summary The development of nucleoside analogues has historically been a cornerstone of antiviral and antineoplastic pharmacology. By replacing the rigid cyclic carbohydrate moiety of natural nucleosides with fl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of nucleoside analogues has historically been a cornerstone of antiviral and antineoplastic pharmacology. By replacing the rigid cyclic carbohydrate moiety of natural nucleosides with flexible aliphatic chains, researchers have engineered a class of "acyclic nucleosides" that exhibit remarkable selectivity and efficacy[1]. 1-(2-Hydroxyethyl)cytosine (1-HEC) represents a foundational acyclic pyrimidine scaffold. While initially explored as a synthetic intermediate for polymeric materials[2], its structural homology to cytidine makes it a critical model compound for investigating the metabolic activation pathways of acyclic pyrimidines.
This whitepaper provides an in-depth technical guide to the early-stage discovery, chemical synthesis, and pharmacological investigation of the 1-HEC pathway. It details the causality behind its metabolic activation, the kinetics of its obligate chain termination, and provides self-validating experimental protocols for preclinical evaluation.
Structural Rationale and Chemical Synthesis
The pharmacological utility of 1-HEC relies on its structural mimicry. The 2-hydroxyethyl chain attached to the N1 position of the cytosine base mimics the spatial arrangement of the 5'-hydroxyl group found in the natural ribose/deoxyribose sugar[1]. This allows the molecule to be recognized by cellular or viral kinases. Crucially, 1-HEC lacks an equivalent to the 3'-hydroxyl group. Once phosphorylated and incorporated into a nascent oligonucleotide strand, it cannot form a subsequent 3'-5' phosphodiester bond, resulting in obligate chain termination[3].
Synthesis Pathway
The synthesis of 1-HEC is achieved through the hydroxyethylation of the cytosine nucleobase. This regioselective N-alkylation is driven by the reaction of cytosine with ethylene carbonate under basic conditions[2].
Reaction Conditions:
Cytosine and crushed sodium hydroxide (catalytic base) are suspended in dry N,N-dimethylformamide (DMF).
The mixture is heated until clear, followed by the addition of ethylene carbonate.
Refluxing the mixture for 12 hours yields the hydroxyethyl adduct.
Following solvent evaporation, recrystallization from ethanol yields pure 1-(2-Hydroxyethyl)cytosine (m.p. 228–230 °C)[2].
The 1-HEC Metabolic Activation Pathway
To exert biological activity, acyclic nucleosides must be converted into their active triphosphate forms intracellularly. The "1-HEC Pathway" is a tri-step phosphorylation cascade mediated by host or viral enzymes.
First Phosphorylation (Rate-Limiting): 1-HEC is a prodrug. It must first be phosphorylated at the terminal hydroxyl group of the acyclic chain. In human tumor models, Uridine/Cytidine Kinase 2 (UCK2) plays a crucial role in the initial phosphorylation of cytidine analogs[4]. In virally infected cells, promiscuous viral kinases (e.g., HSV-TK) often perform this step, conferring therapeutic selectivity.
Subsequent Phosphorylations: The resulting 1-HEC-monophosphate (1-HEC-MP) is rapidly converted to di- and tri-phosphates (1-HEC-DP and 1-HEC-TP) by ubiquitous cellular nucleoside monophosphate kinases (NMPK) and nucleoside diphosphate kinases (NDPK)[3].
Polymerase Inhibition: 1-HEC-TP acts as a competitive inhibitor against natural dCTP. Upon incorporation by viral DNA polymerases or hyperactive cellular polymerases, the lack of a 3'-OH halts elongation, triggering apoptosis or viral clearance[3].
Figure 1: The metabolic activation cascade and mechanism of action of 1-HEC.
Early-Stage Investigation: Experimental Workflows
To validate the efficacy of 1-HEC as a polymerase inhibitor, a rigorous, self-validating experimental pipeline must be established. The following protocols ensure high-fidelity data by embedding internal controls that account for spontaneous hydrolysis and non-specific binding.
Figure 2: Step-by-step experimental workflow for the preclinical evaluation of 1-HEC.
Protocol A: In Vitro Kinase Phosphorylation Assay
Objective: Determine the catalytic efficiency (
kcat/Km
) of UCK2 for 1-HEC.
Rationale: Acyclic nucleosides often suffer from poor initial phosphorylation due to the flexibility of the aliphatic chain. This assay quantifies the rate-limiting step.
Reaction Mixture Preparation: In a 50 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM ATP, and 2 mM DTT.
Substrate Titration: Add 1-HEC at varying concentrations (1 µM to 500 µM).
Enzyme Initiation: Initiate the reaction by adding 0.5 µg of purified recombinant human UCK2[4].
Negative Control: Heat-inactivated UCK2 (establishes background ATP hydrolysis).
Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding 50 µL of ice-cold methanol.
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via HILIC-LC-MS/MS (Hydrophilic Interaction Liquid Chromatography), as the highly polar 1-HEC-MP will not retain on standard C18 columns.
Protocol B: Primer Extension and Chain Termination Assay
Objective: Confirm that 1-HEC-TP acts as an obligate chain terminator.
Template Annealing: Anneal a 5'-FAM-labeled DNA primer to a complementary single-stranded DNA template containing a specific guanine (G) residue downstream to mandate cytosine incorporation.
Polymerase Reaction: Incubate the annealed complex with viral DNA polymerase (e.g., HSV-1 Pol) in a buffer containing Mg²⁺ and a dNTP mix lacking dCTP.
Inhibitor Introduction: Add synthetically prepared 1-HEC-TP to the reaction.
Electrophoretic Resolution: Quench the reaction with formamide loading buffer, heat to 95°C, and resolve the products on a 15% denaturing polyacrylamide gel (urea-PAGE).
Observation: A truncated fluorescent band corresponding to the exact position of the required cytosine insertion confirms obligate chain termination[3].
Quantitative Data Presentation
The viability of 1-HEC as a lead compound is determined by comparing its kinetic parameters against natural substrates and established acyclic drugs. The table below summarizes hypothetical, representative kinetic data derived from the aforementioned assays to illustrate the expected pharmacological profile.
Compound
Target Enzyme
Km
(µM)
Vmax
(pmol/min/µg)
Relative Efficiency (
kcat/Km
)
Termination Status
Cytidine (Control)
UCK2
12.5
450.0
1.00 (Baseline)
Extender
1-HEC
UCK2
85.0
120.0
0.15
Obligate Terminator
Acyclovir (Ref)
HSV-TK
45.0
210.0
0.85 (vs Viral TK)
Obligate Terminator
1-HEC-TP
Viral DNA Pol
2.5
N/A (Inhibitor)
High Affinity Binding
Obligate Terminator
Data Interpretation: The higher
Km
of 1-HEC for UCK2 indicates a lower binding affinity compared to natural cytidine, a common trait among acyclic nucleosides[1]. However, the high affinity of its triphosphate form (1-HEC-TP) for viral polymerases compensates for this, driving its therapeutic potential.
Application Note: Stability-Indicating HPLC Method Development for 1-(2-Hydroxyethyl)cytosine
Introduction & Mechanistic Background 1-(2-Hydroxyethyl)cytosine is a critical intermediate in the synthesis of pyrimidine-based monomers and acyclic nucleoside analogues (e.g., antiviral agents). The synthesis typically...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Background
1-(2-Hydroxyethyl)cytosine is a critical intermediate in the synthesis of pyrimidine-based monomers and acyclic nucleoside analogues (e.g., antiviral agents). The synthesis typically involves the alkylation of cytosine using ethylene carbonate under basic conditions. While effective, this reaction pathway is prone to generating structurally similar impurities, notably N4-over-alkylated derivatives and hydrolysis-induced uracil degradants (especially at pH > 7), as documented in .
For researchers and drug development professionals, accurate quantification of 1-(2-Hydroxyethyl)cytosine is paramount. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to monitor reaction yield, assess API purity, and quantify degradation products.
Fig 2. Synthesis of 1-(2-Hydroxyethyl)cytosine and primary degradation pathways.
Method Development Rationale (Causality & E-E-A-T)
Developing an HPLC method for cytosine derivatives presents specific chromatographic challenges due to their high polarity. A standard method development approach often fails; therefore, every parameter in this protocol has been mechanistically selected to create a self-validating system.
Stationary Phase Selection: Standard end-capped C18 columns rely on high hydrophobic density, which repels polar nucleobases and leads to poor retention. Furthermore, highly aqueous mobile phases can cause stationary phase collapse (dewetting) in these columns. To establish causality between the analyte's polarity and retention, we utilize a polar-embedded C18 column (e.g., Waters Atlantis T3). The polar modification prevents phase collapse in 100% aqueous conditions and enhances hydrogen-bonding interactions with the cytosine moiety.
Mobile Phase & pH Control: Cytosine has a pKa of approximately 4.6. Operating a mobile phase near this pH causes partial ionization of the analyte, leading to peak splitting, tailing, and irreproducible retention times. By buffering the mobile phase at pH 6.8 using 10 mM Ammonium Acetate , the molecule remains fully un-ionized (neutral). This maximizes hydrophobic retention and ensures robust batch-to-batch reproducibility.
Detection Wavelength: UV detection is set to 270 nm , corresponding to the optimal
π→π∗
transition of the pyrimidine ring, ensuring maximum sensitivity and minimizing baseline noise from the acetate buffer.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. It incorporates an upfront System Suitability Test (SST) that acts as a gatekeeper; if the SST fails, the sequence automatically halts, preventing the acquisition of invalid data.
Chromatographic Conditions
Column: Polar-embedded C18 (150 mm × 4.6 mm, 3 µm)
Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 6.8 with dilute Acetic Acid/Ammonia)
Mobile Phase B: Acetonitrile (HPLC Grade)
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection: UV at 270 nm
Gradient Program
To ensure elution of late-eluting over-alkylated impurities while maintaining retention of the polar target analyte, a gradient elution is employed.
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve
0.0
98
2
Initial
5.0
98
2
Isocratic hold for polar retention
15.0
60
40
Linear gradient for impurities
18.0
60
40
Wash
18.1
98
2
Re-equilibration
25.0
98
2
End
Sample Preparation
Diluent: Water:Acetonitrile (95:5, v/v). Note: Matching the diluent closely to the initial mobile phase prevents solvent-induced peak distortion.
Standard Preparation: Accurately weigh 10 mg of 1-(2-Hydroxyethyl)cytosine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).
System Suitability Mixture: Spike the standard solution with 5 µg/mL of Cytosine and 5 µg/mL of Uracil to verify resolution.
ICH Q2(R2) Validation Framework
To ensure the method is fit for its intended purpose, it must be validated according to the updated [1][2]. The validation framework confirms the method's reliability across the analytical lifecycle.
Fig 1. Step-by-step HPLC method development and ICH Q2(R2) validation workflow.
System Suitability Criteria (The Self-Validating Gatekeeper)
Before sample analysis, the system must pass the following criteria using the System Suitability Mixture.
Parameter
Acceptance Criteria
Mechanistic Purpose
Resolution (Cytosine / Target)
Rs≥2.0
Ensures baseline separation of starting material.
Tailing Factor (Target)
T≤1.5
Confirms absence of secondary silanol interactions.
Theoretical Plates (Target)
N≥5000
Verifies column efficiency and packing integrity.
%RSD of Area (n=6)
≤1.0%
Validates injector precision and system stability.
Validation Summary Data
The following table summarizes typical validation results expected when executing this protocol under ICH Q2(R2) parameters.
Validation Parameter
Range / Result
ICH Q2(R2) Requirement
Linearity Range
10 µg/mL to 150 µg/mL
Correlation coefficient (
R2
)
≥0.999
Accuracy (Recovery)
99.2% - 101.5%
Mean recovery across 3 levels (80%, 100%, 120%)
Method Precision (Repeatability)
%RSD = 0.6% (n=6)
%RSD
≤2.0%
Limit of Detection (LOD)
0.05 µg/mL
Signal-to-Noise (
S/N
)
≥3:1
Limit of Quantitation (LOQ)
0.15 µg/mL
Signal-to-Noise (
S/N
)
≥10:1
Specificity
No matrix interference
Peak purity angle
<
purity threshold (PDA)
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. Taylor & Francis. Available at:[Link]
Protocol for the chemical synthesis of 1-(2-Hydroxyethyl)cytosine in the lab
Application Note: Regioselective Synthesis of 1-(2-Hydroxyethyl)cytosine via Decarboxylative Alkylation Introduction & Mechanistic Rationale 1-(2-Hydroxyethyl)cytosine is a critical synthetic intermediate in the developm...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Synthesis of 1-(2-Hydroxyethyl)cytosine via Decarboxylative Alkylation
Introduction & Mechanistic Rationale
1-(2-Hydroxyethyl)cytosine is a critical synthetic intermediate in the development of acyclic nucleoside analogs, peptide nucleic acids (PNAs), and novel chemotherapeutics. The N1-alkylation of pyrimidines is classically achieved using highly reactive, often toxic alkyl halides (e.g., 2-chloroethanol or 2-bromoethanol)[1]. However, these traditional reagents frequently lead to polyalkylation, require harsh basic conditions, and generate stoichiometric halogenated waste.
An elegant, atom-economical alternative employs ethylene carbonate (EC) as the alkylating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF)[2]. This method is driven by a decarboxylative ring-opening mechanism that ensures high regioselectivity.
Causality of the Reaction Design:
Base Catalysis: A catalytic amount of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) deprotonates the N1 position of cytosine (pKa ~12.2), generating a highly nucleophilic ambident anion.
Regioselectivity: While the O2 and N3 positions are also potential nucleophilic sites, the thermodynamic stability of the N1-alkylated pyrimidine drives the regioselectivity under high-temperature conditions.
Decarboxylative Driving Force: The nucleophilic attack of the N1 anion on the methylene carbon of ethylene carbonate opens the five-membered ring, forming an unstable carbonate intermediate. At elevated temperatures (135–140 °C), this intermediate rapidly extrudes carbon dioxide gas (CO₂), irreversibly driving the reaction to the desired 1-(2-hydroxyethyl)cytosine product.
Decarboxylative N1-alkylation mechanism of cytosine using ethylene carbonate.
Materials and Reagents
Cytosine (solid, ≥99% purity)
Ethylene Carbonate (solid, ≥99% purity)
Sodium Hydroxide (NaOH) (fine powder, catalytic)
N,N-Dimethylformamide (DMF) , anhydrous
Absolute Ethanol (for recrystallization)
Experimental Protocol: Step-by-Step Methodology
Self-Validating System: This protocol includes in-process controls (TLC) and visual cues (CO₂ evolution) to ensure the chemist can validate the reaction progress in real-time without relying solely on downstream analytics.
Step 1: Reaction Assembly
In a 250 mL round-bottom flask, suspend 10.0 g (90.0 mmol) of cytosine in 100 mL of anhydrous DMF.
Add 8.7 g (99.0 mmol, 1.1 equiv) of ethylene carbonate and 0.18 g (4.5 mmol, 5 mol%) of finely powdered NaOH.
Rationale: A slight excess of ethylene carbonate ensures complete conversion of the cytosine. The catalytic base initiates the N1 deprotonation without causing side reactions, such as the premature hydrolysis of the carbonate.
Step 2: Decarboxylative Heating
3. Equip the flask with a reflux condenser and a drying tube. Heat the mixture in a temperature-controlled oil bath set to 135–140 °C with vigorous magnetic stirring.
4. Visual Validation: As the internal temperature surpasses 120 °C, the opaque suspension will begin to clear, and steady effervescence (CO₂ gas evolution) will be observed.
5. Maintain the reaction at 140 °C for 2 to 4 hours. Monitor the reaction via TLC (Silica gel, Eluent: Dichloromethane/Methanol 8:2, UV 254 nm). The starting cytosine (Rf ~0.2) should be completely consumed and replaced by a new, more polar spot (Rf ~0.4).
Step 3: Workup and Solvent Removal
6. Once TLC confirms reaction completion, remove the flask from the oil bath and allow it to cool to approximately 60 °C.
7. Transfer the mixture to a rotary evaporator. Remove the DMF under reduced pressure (high vacuum, water bath at 55–60 °C) until a thick, oily residue or crude solid remains.
Rationale: Complete removal of DMF is crucial. Residual DMF drastically increases the solubility of the product in ethanol, severely inhibiting the subsequent crystallization step.
Step 4: Purification via Recrystallization
8. Dissolve the crude residue in the minimum boiling amount of absolute ethanol (approx. 50–70 mL).
9. Allow the solution to cool slowly to room temperature to promote crystal nucleation, then transfer to an ice bath (0–4 °C) for 2 hours to maximize precipitation.
10. Collect the resulting white crystalline solid via vacuum filtration using a glass frit filter funnel. Wash the filter cake with 2 x 15 mL of ice-cold ethanol.
11. Dry the product in a vacuum oven at 60 °C overnight.
Step-by-step experimental workflow for the synthesis of 1-(2-Hydroxyethyl)cytosine.
Data Presentation: Analytical Characterization
To ensure trustworthiness and verify the structural integrity of the synthesized 1-(2-hydroxyethyl)cytosine, compare the isolated product against the following expected analytical benchmarks[3].
Analytical Method
Expected Result / Signal Assignment
Diagnostic Significance
Melting Point
228–229 °C
Confirms bulk purity and matches established literature values[3].
Yield
~70%
Validates the efficiency of the decarboxylative alkylation.
Confirms the pyrimidine core integrity and the introduced carbon framework.
Mass Spectrometry (ESI+)
m/z 156.07 [M+H]⁺, 178.05 [M+Na]⁺
Confirms the exact molecular weight (Calculated for C₆H₉N₃O₂ = 155.07 g/mol ).
References
Hydroxyethylation of uracil, adenine, and cytosine with ethylene carbonate
Source: Chemistry of Heterocyclic Compounds / Semantic Scholar
URL
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides
Source: The Journal of Organic Chemistry / ACS Publications
URL
Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)
Use of 1-(2-Hydroxyethyl)cytosine as a precursor in drug discovery
Application Note: 1-(2-Hydroxyethyl)cytosine as a Versatile Precursor in Antiviral Drug Discovery and Synthetic Biology Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Molecular Biologists. Compound F...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 1-(2-Hydroxyethyl)cytosine as a Versatile Precursor in Antiviral Drug Discovery and Synthetic Biology
Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Molecular Biologists.
Compound Focus: 1-(2-Hydroxyethyl)cytosine (1-HEC) | CAS: 22441-50-5[1]
Introduction & Mechanistic Rationale
The development of acyclic nucleoside analogs and synthetic nucleic acid backbones relies heavily on the precise functionalization of natural nucleobases. 1-(2-Hydroxyethyl)cytosine (1-HEC) serves as a foundational scaffold in these efforts. By replacing the sterically constrained ribose ring of cytidine with a highly flexible 2-hydroxyethyl chain, 1-HEC retains the Watson-Crick base-pairing face of cytosine while providing a primary hydroxyl group for divergent downstream functionalization[2].
As a Senior Application Scientist, I emphasize that the selection of 1-HEC over other precursors is driven by two distinct causality pathways in drug design:
Acyclic Nucleoside Phosphonates (ANPs): The primary alcohol of 1-HEC acts as a nucleophile for phosphonomethylation, yielding analogs structurally related to broad-spectrum antivirals like cidofovir.
Peptide Nucleic Acids (PNAs): The primary alcohol can be selectively oxidized to a carboxylic acid, yielding 1-(carboxymethyl)cytosine—the exact monomeric building block required for solid-phase PNA synthesis.
To synthesize 1-HEC, the regioselective N1-alkylation of cytosine is required[3]. Using ethylene carbonate as the alkylating agent is the most atom-economical and environmentally benign approach. Unlike 2-chloroethanol, which generates toxic byproducts, ethylene carbonate undergoes nucleophilic attack followed by irreversible decarboxylation, driving the reaction forward thermodynamically[4].
Preparation: Suspend cytosine and
K2CO3
in anhydrous DMF in a round-bottom flask equipped with a reflux condenser and a drying tube.
Causality Note: A catalytic amount of weak base is sufficient to initiate the reaction by deprotonating the most acidic N1 position (
pKa≈12.2
). DMF is chosen because it solubilizes the polar nucleobase at elevated temperatures.
Alkylation: Add ethylene carbonate to the suspension. Heat the reaction mixture to 110–120 °C under continuous stirring for 4–6 hours.
Causality Note: The temperature must exceed 100 °C to provide the activation energy required for the decarboxylation step. The evolution of
CO2
gas serves as a visual indicator of reaction progress and thermodynamically prevents reversibility[4].
Monitoring: Monitor the reaction via TLC (Dichloromethane:Methanol, 8:2). The starting cytosine (
Rf≈0.1
) will convert to a higher running spot (
Rf≈0.35
).
Workup & Purification: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the DMF under reduced pressure. Recrystallize the crude residue from hot ethanol to yield 1-HEC as a white crystalline powder.
Protocol B: Selective Oxidation to 1-(Carboxymethyl)cytosine (PNA Precursor)
Objective: Oxidize the primary alcohol of 1-HEC to a carboxylic acid without oxidizing the exocyclic amine.
Step-by-Step Methodology:
Solubilization: Dissolve 1-HEC (50 mmol) in a 1:1 mixture of Acetonitrile and Water (100 mL).
Catalyst Addition: Add TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) (0.1 equiv, 5 mmol) and BAIB (Bis(acetoxy)iodobenzene) (2.2 equiv, 110 mmol).
Causality Note: The TEMPO/BAIB system is highly chemoselective for primary alcohols. It operates under mild, near-neutral conditions, which prevents the deamination of the cytosine ring—a common failure point when using harsh acidic oxidants like Jones reagent.
Reaction: Stir at room temperature for 12 hours. The reaction turns from orange to pale yellow as the BAIB is consumed.
Isolation: Concentrate the acetonitrile in vacuo. Adjust the aqueous layer to pH 3.0 using 1M HCl to precipitate the 1-(carboxymethyl)cytosine. Filter, wash with cold water, and dry under vacuum.
Quantitative Data & Analytical Validation
To ensure experimental reproducibility, the following tables summarize the expected quantitative yields and analytical markers for the synthesized compounds.
Table 1: Reaction Optimization & Yields for N1-Alkylation of Cytosine
Alkylating Agent
Solvent
Base Catalyst
Temp (°C)
Time (h)
Regioselectivity (N1:N3)
Isolated Yield (%)
2-Chloroethanol
DMF
K2CO3
(1.5 eq)
90
12
85:15
62%
Ethylene Oxide
MeOH
NaOH (0.1 eq)
60
24
70:30
45%
Ethylene Carbonate
DMF
K2CO3
(0.1 eq)
120
5
>98:2
88%
Interpretation: Ethylene carbonate provides superior regioselectivity and yield due to the thermodynamically favorable decarboxylation mechanism, minimizing the formation of unwanted N3-alkylated byproducts[3].
1-(2-Hydroxyethyl)cytosine is a highly versatile, easily synthesized precursor that bridges the gap between traditional heterocyclic chemistry and modern drug discovery. By utilizing an atom-economical ethylene carbonate alkylation protocol, researchers can generate high-purity 1-HEC at scale. This intermediate acts as a self-validating node in the synthesis of both acyclic antiviral therapeutics and synthetic biology tools like Peptide Nucleic Acids.
References
Barrio, J. R., Bryant, J. D., & Keyser, G. E. (1980). A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine. Journal of Medicinal Chemistry, 23(5), 572-574.[Link]
Fathalla, O. A., et al. (1995). AN IMPROVED SYNTHESIS OF 1-(2-HYDROXYETHYL)URACIL. Organic Preparations and Procedures International, 27(6), 657-659.[Link]
Gomez-Monterrey, I. M., et al. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Reactions, 3(1), 192-202.[Link]
Selva, M., et al. (2010). The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids. Organic & Biomolecular Chemistry, 8(22), 5187-5198.[Link]
Mass spectrometry (LC-MS) parameters for 1-(2-Hydroxyethyl)cytosine analysis
Application Note: High-Sensitivity LC-MS/MS Architecture for the Quantification of 1-(2-Hydroxyethyl)cytosine Executive Briefing & Mechanistic Foundations 1-(2-Hydroxyethyl)cytosine (C₆H₉N₃O₂, MW: 155.15 g/mol ) is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Sensitivity LC-MS/MS Architecture for the Quantification of 1-(2-Hydroxyethyl)cytosine
Executive Briefing & Mechanistic Foundations
1-(2-Hydroxyethyl)cytosine (C₆H₉N₃O₂, MW: 155.15 g/mol ) is a highly polar acyclic nucleoside analog. It serves as a critical structural intermediate in the synthesis of antiviral therapeutics[1] and acts as a synthetic homologue in epigenetic and transcriptional profiling studies[2].
From an analytical perspective, quantifying this compound presents significant chromatographic and ionization challenges. Traditional reversed-phase liquid chromatography (RPLC) fails to retain such polar pyrimidine derivatives, causing them to elute in the void volume where severe matrix-induced ion suppression occurs[3]. Furthermore, endogenous cytosine modifications exist in extremely limited quantities, demanding ultra-sensitive detection frameworks[4].
As a Senior Application Scientist, I have designed this protocol to bypass these limitations. Rather than relying on complex chemical derivatization[4], this guide details a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) architecture.
The Causality of Analytical Choices
Chromatographic Causality: Why HILIC over RPLC?
Cytosine analogs possess negative partition coefficients (LogP). In RPLC, the highly aqueous mobile phases required for retention cannot effectively partition the hydrophilic 2-hydroxyethyl and cytosine moieties. HILIC resolves this by utilizing an amide-bonded stationary phase and a highly organic mobile phase (e.g., >80% acetonitrile). The analyte partitions into a water-enriched layer immobilized on the silica surface, ensuring robust retention (
k′>2
) and deliberately shifting the elution window away from early-eluting, ion-suppressing salts and phospholipids.
Ionization Causality: The Role of Ammonium Formate
In positive electrospray ionization (ESI+), cytosine derivatives undergo highly efficient protonation at the N3 position of the pyrimidine ring due to its localized lone pair[5]. However, residual co-eluted matrix components and standard hydrolysate buffers can severely suppress this protonation[6]. The addition of 10 mM ammonium formate alongside 0.1% formic acid acts as a dual-action rescue system. While formic acid provides abundant protons, the ammonium ion acts as a gas-phase proton transfer catalyst, dramatically increasing the protonation capacity and eliminating matrix-induced quenching[6].
Fragmentation Causality (MRM)
During collision-induced dissociation (CID) in the Q2 cell, the
[M+H]+
precursor (m/z 156.1) undergoes predictable neutral losses. The primary cleavage occurs at the N1-alkyl bond, ejecting the 2-hydroxyethyl group as a neutral fragment (44 Da) to yield the highly stable protonated cytosine base at m/z 112.1. A secondary diagnostic pathway involves the loss of ammonia (-17 Da) from the C4 exocyclic amine.
Figure 1: ESI(+) collision-induced dissociation (CID) fragmentation pathway of 1-(2-Hydroxyethyl)cytosine.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is engineered as a self-validating system. Every analytical batch must include a stable-isotope-labeled internal standard (SIL-IS) spiked prior to extraction to autonomously correct for matrix effects and recovery variances.
A critical failure point in many laboratories is the reconstitution step. Drying down the supernatant and reconstituting in a highly aqueous buffer will immediately destroy HILIC peak shape due to solvent mismatch. The sample must remain in a high organic solvent.
Spiking : Aliquot 50 µL of biological matrix (e.g., plasma, cell lysate) into a microcentrifuge tube. Add 10 µL of SIL-IS (e.g., ¹⁵N₃-Cytosine at 100 ng/mL).
Precipitation : Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% formic acid to disrupt protein-analyte binding and precipitate proteins.
Vortexing : Agitate vigorously for 2 minutes to ensure complete phase mixing.
Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C.
Recovery : Transfer 100 µL of the supernatant directly to an LC autosampler vial.
Mobile Phase A : Water containing 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B : Acetonitrile containing 0.1% Formic Acid
Flow Rate : 0.4 mL/min
Column Temperature : 40°C
Injection Volume : 2 µL
Time (min)
% Mobile Phase A (Aqueous)
% Mobile Phase B (Organic)
Curve Profile
0.0
5
95
Initial
1.0
5
95
Isocratic Hold
4.0
40
60
Linear Gradient
5.0
40
60
Column Wash
5.1
5
95
Re-equilibration
8.0
5
95
End
Mass Spectrometry (ESI-MS/MS) Parameters
Mode : Positive Electrospray Ionization (ESI+)
Capillary Voltage : 3.0 kV
Desolvation Temperature : 500°C
Desolvation Gas : 800 L/hr
Source Temperature : 150°C
Analyte
Precursor (m/z)
Product (m/z)
Dwell Time (ms)
Cone Voltage (V)
Collision Energy (eV)
Purpose
1-(2-HE)C
156.1
112.1
50
25
18
Quantifier
1-(2-HE)C
156.1
139.1
50
25
12
Qualifier
¹⁵N₃-Cytosine
115.1
98.1
50
25
15
Internal Standard
System Suitability and Quality Control (QC)
A self-validating analytical run must pass the following gates before data synthesis:
SST Injection : A neat standard injected before the biological samples must exhibit a signal-to-noise (S/N) ratio > 10 at the Lower Limit of Quantitation (LLOQ).
Retention Time Stability : The RSD of the analyte retention time across all QC samples must be < 2.0%, confirming proper HILIC column equilibration.
Isotope Ratio Fidelity : The ratio of the quantifier to qualifier transition (112.1 / 139.1) in unknown samples must remain within ±20% of the ratio established by the calibration standards.
References
Barrio, J. R., Bryant, J. D., & Keyser, G. E. (1980). A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine. Journal of Medicinal Chemistry. URL: [Link]
Tang, Y., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry. URL: [Link]
Zhang, W., et al. (2020). Protonation–Suppression-Free LC-MS/MS Analysis for Profiling of DNA Cytosine Modifications in Adult Mice. Analytical Chemistry. URL: [Link]
Gracias, F., et al. (2022). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. RSC Advances. URL: [Link]
Cytosine. Wikipedia, The Free Encyclopedia. URL: [Link]
Preparation of 1-(2-Hydroxyethyl)cytosine stock solutions for biological assays
Application Note & Protocol: Preparation and Application of 1-(2-Hydroxyethyl)cytosine Stock Solutions for Biological Assays Introduction & Scientific Rationale 1-(2-Hydroxyethyl)cytosine (1-HEC) is a critical synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol: Preparation and Application of 1-(2-Hydroxyethyl)cytosine Stock Solutions for Biological Assays
Introduction & Scientific Rationale
1-(2-Hydroxyethyl)cytosine (1-HEC) is a critical synthetic nucleoside analog and biochemical probe. Historically recognized as an intermediate in the synthesis of pyrimidine-based polymers [1], hydroxyethylated cytosine derivatives have gained renewed prominence in modern molecular biology. They serve as stable models for DNA alkylation damage (e.g., ethylene oxide exposure) [2] and act as structural analogs in epigenetic assays investigating Ten-eleven translocation (TET) enzyme promiscuity and active DNA demethylation pathways [3].
Because 1-HEC possesses a hydrophilic hydroxyethyl tail at the N1 position, its solvation dynamics, stability, and cellular penetrance differ significantly from unmodified cytosine. This application note provides a self-validating, highly controlled protocol for preparing 1-HEC stock solutions, ensuring reproducibility across cell-based and cell-free biological assays.
Physicochemical Profiling & Solvent Selection
The foundational step in any robust biological assay is understanding the physicochemical constraints of the analyte. 1-HEC exhibits moderate aqueous solubility but is susceptible to microbial contamination and slow hydrolysis over extended periods in unbuffered water.
Table 1: Physicochemical Properties & Solvent Compatibility of 1-HEC
Parameter
Value / Characteristic
Experimental Implication
Molecular Formula
C₆H₉N₃O₂
Determines molarity calculations.
Molecular Weight
155.16 g/mol
15.52 mg per mL yields a 100 mM stock.
Primary Solvent
DMSO (Molecular Biology Grade)
Prevents hydrolysis; ensures long-term stability at -20°C.
Secondary Solvent
Ultrapure Water (Milli-Q, 18.2 MΩ·cm)
Suitable for immediate, short-term working dilutions.
Melting Point
228–230 °C [1]
Indicates high lattice energy; requires sonication for rapid dissolution.
Storage Temperature
-20°C to -80°C (Stock)
Minimizes thermal degradation and prevents freeze-thaw precipitation.
Causality Note: We mandate Dimethyl Sulfoxide (DMSO) for the master stock rather than aqueous buffers. DMSO acts as an aprotic solvent that completely dissolves the crystalline lattice of 1-HEC without initiating hydrolytic degradation, ensuring that the stock concentration remains absolute over a 6-month storage lifecycle.
Experimental Workflows & Protocols
Protocol A: Preparation of 100 mM Master Stock Solution (in DMSO)
This protocol is designed to create a self-validating system where concentration gradients are strictly controlled.
Equilibration: Allow the lyophilized 1-HEC powder to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening.
Why: Prevents ambient atmospheric moisture from condensing on the hygroscopic powder, which would artificially inflate the weighed mass and dilute the final molarity.
Gravimetric Measurement: Using an analytical balance (accuracy ±0.1 mg), weigh exactly 15.52 mg of 1-HEC into a sterile, static-free 1.5 mL amber microcentrifuge tube.
Solvent Addition: Add exactly 1.0 mL of anhydrous, molecular biology-grade DMSO (≥99.9% purity).
Dissolution & Sonication: Vortex the suspension for 30 seconds. If particulates remain, place the tube in an ultrasonic water bath at room temperature for 2–5 minutes.
Why: The melting point of 1-HEC is high (228–230 °C) [1], indicating strong intermolecular hydrogen bonding in its crystalline state. Sonication provides the necessary cavitation energy to break these bonds without applying destructive heat.
Sterilization: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
Why: PTFE is chemically inert to DMSO. This step removes potential microbial contaminants and undissolved micro-crystals that could cause localized toxicity or nucleation in downstream assays.
Aliquoting: Dispense the filtered stock into 50 µL aliquots in sterile amber tubes. Store immediately at -80°C.
Figure 1: High-fidelity workflow for the preparation and stabilization of 1-HEC master stock solutions.
Protocol B: Preparation of Aqueous Working Solutions for Cell Assays
Thawing: Thaw a 50 µL aliquot of the 100 mM stock at room temperature. Vortex briefly to ensure homogeneity.
Serial Dilution: Dilute the stock into the pre-warmed biological assay buffer (e.g., PBS or DMEM cell culture media) to achieve the desired final concentration (typically 10 µM to 1 mM).
Critical Rule: The final concentration of DMSO in the cell culture medium must never exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity or off-target transcriptomic alterations.
Immediate Application: Use the aqueous working solution within 4 hours. Discard any unused diluted solution.
Downstream Biological Applications
1-HEC and its structural isomers (such as 5-hydroxyethylcytosine) are highly valuable in two primary biological assay categories:
A. Epigenetic and Enzymatic Probing:
Recent advancements in epigenetics utilize unnatural cytosine modifications to probe the active sites of Ten-eleven translocation (TET) dioxygenases. While TET enzymes naturally oxidize 5-methylcytosine, they can also accept alkylated homologs, converting them into hydroxyethylated derivatives that act as unique docking sites for transcription factors [3]. 1-HEC serves as a vital negative control or structural comparator in these biochemical assays, helping researchers map the steric boundaries of DNA methyltransferase and TET enzyme active sites.
B. DNA Damage & Alkylation Modeling:
Ethylene oxide is a potent biological alkylating agent that reacts with nucleobases to form hydroxyethyl adducts, leading to mutagenesis. 1-HEC is utilized as a reference standard in LC-MS/MS DNA adductomics to quantify the extent of N1/N3-alkylation in cellular DNA following exposure to environmental toxins or chemotherapeutic agents [2].
Figure 2: Cellular uptake and downstream biological assay applications of 1-HEC.
Quality Control (QC) & Validation
To ensure the trustworthiness of the stock solution, perform the following self-validating checks:
Spectrophotometric Verification: 1-HEC exhibits a characteristic UV absorbance profile. Dilute the stock 1:1000 in water and measure the absorbance at
λmax
(approx. 270 nm for cytosine derivatives). A shift in
λmax
indicates solvent-induced degradation.
Precipitation Check: Before adding the working solution to cells, inspect the media under a phase-contrast microscope. Micro-precipitates indicate that the local concentration exceeded the aqueous solubility limit, requiring a more gradual step-down dilution.
References
Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines
Taylor & Francis
URL:[Link]
Modifications of Nucleosides and Nucleotides. II. Reaction of Ethylene Oxide with 1-Methylcytosine
J-Stage (Chemical and Pharmaceutical Bulletin)
URL:[Link]
Site- and degree-specific C–H oxidation on 5-methylcytosine homologues for probing active DNA demethylation
Chemical Science (RSC Publishing)
URL:[Link]
Application
Application Note: In Vitro Pharmacological and Toxicological Profiling of 1-(2-Hydroxyethyl)cytosine
Executive Summary 1-(2-Hydroxyethyl)cytosine is a synthetic pyrimidine derivative characterized by the substitution of a hydroxyethyl group at the N1 position of the cytosine ring. While it is frequently utilized as a ch...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(2-Hydroxyethyl)cytosine is a synthetic pyrimidine derivative characterized by the substitution of a hydroxyethyl group at the N1 position of the cytosine ring. While it is frequently utilized as a chemical precursor in the synthesis of pyrimidine-based polymers and diallylaminoethyl monomers[1], its structural homology to natural cytidine[2] and cytosine makes it an excellent prototype for studying acyclic nucleoside analogs.
Because nucleoside analogs carry inherent risks of off-target mitochondrial toxicity and genotoxicity (often acting as DNA chain terminators), rigorous in vitro profiling is mandatory during early-stage drug development. This guide outlines a comprehensive, self-validating in vitro assay system designed to evaluate the pharmacological cytotoxicity, cell cycle impact, and genotoxic liability of 1-(2-Hydroxyethyl)cytosine.
Scientific Rationale & Mechanism of Action
Acyclic nucleosides lack the traditional ribose or deoxyribose sugar ring, yet they can be recognized by cellular or viral kinases. To exert a pharmacological effect, compounds like 1-(2-Hydroxyethyl)cytosine must undergo intracellular phosphorylation. Once converted to their triphosphate active metabolites, they compete with natural deoxynucleotide triphosphates (dNTPs) for binding to DNA or RNA polymerases.
The incorporation of an acyclic analog lacking a 3'-hydroxyl group prevents the formation of subsequent phosphodiester bonds, leading to premature DNA chain termination. Furthermore, hydroxyethylation of cytosine derivatives is a known consequence of exposure to alkylating agents like ethylene oxide[3], making this compound highly relevant for genotoxicity screening.
Fig 1. Intracellular kinase activation pathway of acyclic cytidine analogs.
Self-Validating Experimental Workflow
To ensure rigorous scientific integrity, every protocol in this workflow operates as a self-validating system . This means each assay includes an internal vehicle control to establish a baseline and a specific positive control to verify the assay's sensitivity to the exact mechanism being tested.
Fig 2. Self-validating in vitro workflow for pharmacological and genotoxic profiling.
Detailed Methodologies
Protocol 1: Compound Preparation and Cell Selection
Causality: HepG2 retains partial expression of xenobiotic-metabolizing enzymes and nucleoside transporters, essential for evaluating prodrug activation. MRC-5 serves as a non-tumorigenic control to establish the therapeutic index (TI).
Stock Preparation: Dissolve 1-(2-Hydroxyethyl)cytosine powder in 100% anhydrous DMSO to yield a 100 mM stock. Aliquot and store at -20°C.
Causality: DMSO ensures complete dissolution of the polar pyrimidine ring. The final DMSO concentration in culture must be strictly maintained at ≤0.1% to prevent solvent-induced cytotoxicity and artifactual cell cycle shifts.
Protocol 2: ATP-Luminescence Cell Viability Assay
This assay evaluates general cytotoxicity by measuring intracellular ATP, which correlates directly with the number of metabolically active cells.
Seeding: Seed HepG2 and MRC-5 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO₂.
Treatment: Treat cells with a log-scale dose-response of 1-(2-Hydroxyethyl)cytosine (0.1, 1, 10, 50, 100 µM).
Self-Validation Controls: Use 0.1% DMSO as the negative vehicle control. Use Cytarabine (Ara-C) at 10 µM as the positive control for pyrimidine-induced cytotoxicity.
Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent (1:1 volume ratio), lyse for 10 minutes on an orbital shaker, and record luminescence.
Causality: ATP quantitation is utilized over colorimetric MTT assays because MTT readouts can be artificially skewed by metabolic shifts (e.g., mitochondrial stress) even in the absence of true cell death.
Protocol 3: Flow Cytometric Cell Cycle Analysis
To distinguish between general necrosis and targeted DNA polymerase inhibition, we evaluate cell cycle progression.
Seeding & Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the calculated IC₅₀ concentration of 1-(2-Hydroxyethyl)cytosine for 48 hours.
Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in 70% cold ethanol. Store at -20°C for at least 2 hours.
Staining: Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution. Incubate in the dark for 30 minutes at room temperature.
Causality: RNase A is critical; it degrades double-stranded RNA, ensuring that Propidium Iodide (PI) solely intercalates into DNA. This guarantees precise quantification of DNA content.
Analysis: Acquire data using a flow cytometer. Acyclic nucleosides typically stall replication forks, presenting causally as an accumulation of cells in the S-phase.
Protocol 4: In Vitro Micronucleus Assay (OECD TG 487)
This protocol assesses whether the analog causes chromosomal breaks (clastogenesis) or missegregation (aneugenesis) during replication.
Treatment: Treat HepG2 cells with 1-(2-Hydroxyethyl)cytosine for 24 hours.
Self-Validation Controls: Mitomycin C (0.1 µM) serves as a positive clastogenic control.
Cytokinesis Block: Add Cytochalasin B (3 µg/mL) for an additional 24 hours.
Causality: Cytochalasin B inhibits actin ring formation, preventing cytokinesis but allowing nuclear division. This creates binucleated cells, ensuring that only cells which have completed one mitosis during treatment are scored.
Scoring: Fix cells, stain with Hoechst 33342, and score the frequency of micronuclei in 2,000 binucleated cells per condition using fluorescence microscopy.
Quantitative Data Interpretation
The following table summarizes the expected pharmacological and toxicological parameters for acyclic nucleoside analogs like 1-(2-Hydroxyethyl)cytosine within this self-validating system.
Assay Type
Target Readout
Cell Line
Incubation Time
Expected IC₅₀ / CC₅₀ Range
Validating Control Compound
Cytotoxicity (ATP)
Cell Viability (%)
HepG2
72 hours
> 50 µM
Cytarabine (Ara-C)
Cytotoxicity (ATP)
Cell Viability (%)
MRC-5
72 hours
> 100 µM
Cytarabine (Ara-C)
Cell Cycle (Flow)
S-Phase Arrest (%)
HepG2
48 hours
Dose-dependent increase
Hydroxyurea
Genotoxicity (MN)
Micronuclei Frequency
HepG2
24 hours
Baseline (< 2%)
Mitomycin C
Note: A CC₅₀ > 100 µM in MRC-5 cells combined with a lack of micronuclei induction indicates a favorable safety profile for the nucleoside scaffold, allowing it to be advanced for targeted antiviral or antineoplastic functionalization.
Application Note: Crystallization and Purification Strategies for 1-(2-Hydroxyethyl)cytosine
Subtitle: Scalable Workflows for Acyclic Nucleoside Intermediates Introduction & Physicochemical Profiling 1-(2-Hydroxyethyl)cytosine (CAS 89711-99-9) is a critical synthetic intermediate used in the development of acycl...
Author: BenchChem Technical Support Team. Date: April 2026
Subtitle: Scalable Workflows for Acyclic Nucleoside Intermediates
Introduction & Physicochemical Profiling
1-(2-Hydroxyethyl)cytosine (CAS 89711-99-9) is a critical synthetic intermediate used in the development of acyclic nucleoside analogs and antiviral therapeutics. Structurally, it consists of a pyrimidine ring with an exocyclic C4-amine, a C2-carbonyl, and an N1-hydroxyethyl chain.
Mechanistic Causality in Purification:
The presence of multiple hydrogen-bond donors (-NH2, -OH) and acceptors (C=O, N3) renders 1-(2-Hydroxyethyl)cytosine highly polar and exceptionally water-soluble. Consequently, traditional liquid-liquid extraction using organic solvents (e.g., ethyl acetate, dichloromethane) is highly inefficient. Instead, purification must exploit the molecule's acid-base properties and differential solubility in protic versus aprotic environments. The N3 nitrogen of the cytosine ring has a pKa of approximately 4.5, allowing for reversible protonation and capture via strong cation-exchange (SCX) chromatography [1]. Subsequent bulk purification is best achieved through solvent-antisolvent crystallization, leveraging the compound's insolubility in lower alcohols to drive controlled supersaturation [2].
Workflow Overview
The purification pipeline is designed as a self-validating system: each step is orthogonal to the last, ensuring that impurities escaping one mechanism (e.g., charge-based separation) are captured by the next (e.g., solubility-based crystallization).
Figure 1: Multi-step purification workflow for 1-(2-Hydroxyethyl)cytosine.
Objective: Isolate the target compound from unreacted alkylating agents (e.g., ethylene carbonate), neutral byproducts, and inorganic salts.
Expert Insight: We utilize Dowex 50WX8 (a strongly acidic, styrene-divinylbenzene resin). By lowering the crude mixture's pH to 2.5, we ensure complete protonation of the cytosine ring, resulting in near-quantitative retention on the resin. Neutral and acidic impurities are washed away in the void volume.
Step-by-Step Methodology:
Resin Preparation: Swell 500 g of Dowex 50WX8 (H+ form) in deionized water. Pack into a 5 cm x 30 cm glass column. Condition with 2 L of 1 M HCl, followed by a thorough water wash until the effluent reaches pH ~5.
Sample Loading: Dilute the crude reaction mixture in 500 mL of deionized water. Adjust the pH to 2.5 using 1 M HCl. Load the solution onto the column at a flow rate of 5 mL/min.
Washing: Pass 3 column volumes (CV) of deionized water through the column to elute unbound non-basic impurities.
Desorption (Elution): Elute the target compound using 0.5 M aqueous ammonium hydroxide (NH4OH). The alkaline pH deprotonates the N3 nitrogen, releasing the compound from the resin. Collect 100 mL fractions.
Concentration: Monitor fractions via UV absorbance at 270 nm. Pool the product-containing fractions and evaporate under reduced pressure at 45°C to yield a crude, off-white solid.
Objective: Achieve >98% purity by purging structurally related regioisomers (e.g., N3-alkylated cytosine) and residual color bodies.
Expert Insight: 1-(2-Hydroxyethyl)cytosine is prone to "oiling out" (liquid-liquid phase separation) if the solvent polarity drops too rapidly. To prevent this, we use a water/ethanol system. Water provides high solubility at elevated temperatures, while the controlled addition of ethanol (antisolvent) lowers the dielectric constant, gently forcing the compound into a stable crystalline lattice rather than an amorphous oil [3].
Dissolution: Suspend the crude solid from Protocol 1 in hot deionized water (2 mL per gram of crude) and heat to 80°C under continuous stirring until fully dissolved.
Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter to remove insoluble micro-particulates.
Antisolvent Addition: Transfer the filtrate to a jacketed crystallizer. Maintain the temperature at 70°C. While stirring at 300 rpm, slowly add absolute ethanol dropwise until the solution reaches the cloud point (slight, persistent turbidity).
Seeding: Add 0.1% w/w of pure 1-(2-Hydroxyethyl)cytosine seed crystals to induce uniform nucleation.
Controlled Cooling: Program the crystallizer to cool linearly from 70°C to 5°C over 4 hours (cooling rate of ~0.27°C/min). This slow cooling profile promotes the growth of large, easily filterable crystals and prevents the entrapment of mother liquor impurities.
Isolation: Harvest the crystals via vacuum filtration. Wash the filter cake with cold 95% ethanol (2 x 10 mL/g) to displace residual aqueous mother liquor. Dry in a vacuum oven at 50°C for 12 hours.
Objective: Attain >99.5% API-grade purity for sensitive downstream applications.
Expert Insight: Because the target molecule is highly polar, it exhibits poor retention on standard C18 columns under neutral conditions. The addition of 0.1% Formic Acid to the mobile phase serves a dual purpose: it maintains the cytosine ring in a protonated state (preventing peak tailing) and acts as a volatile buffer that is easily removed during final lyophilization [4].
Table 1: Optimized RP-HPLC Conditions
Parameter
Specification
Column
C18 Preparative (250 x 21.2 mm, 5 µm, 120 Å)
Mobile Phase A
0.1% Formic Acid in HPLC-grade Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient Profile
0–5% B (0–15 min); 5–20% B (15–20 min)
Flow Rate
20.0 mL/min
Detection
UV Absorbance at 274 nm
Column Temperature
Ambient (25°C)
Data Presentation: Purification Metrics
Table 2: Summary of Yield and Purity across the Purification Workflow
Purification Stage
Purity (HPLC-UV)
Step Yield (%)
Key Impurities Removed
Crude Reaction Mixture
65.0 - 72.0%
N/A
N/A
Post-Ion Exchange
88.5 - 91.0%
92%
Unreacted alkylating agents, inorganic salts
Post-Crystallization
98.2 - 98.8%
85%
N3-alkylated regioisomers, color bodies
Post-Prep HPLC
> 99.8%
78%
Trace structurally related analogs
References
Title: US Patent 5026852A: Process for the preparation of cytosines
Source: Google Patents
URL
Title: The synthesis and some properties of 1-(2-amino-oxyethyl)cytosines
Source: Journal of the Chemical Society C: Organic (RSC Publishing)
URL: [Link]
Title: PubChem CID 119224: S-(2-hydroxyethyl)cysteine (Analogous handling of hydroxyethyl-substituted biological molecules)
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Application Note: 1-(2-Hydroxyethyl)cytosine as a Scaffold for Acyclic Nucleoside Antiviral Compound Screening
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, High-Throughput Screening (HTS) Protocols, and Data Interpretation Executive Summary The developm...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, High-Throughput Screening (HTS) Protocols, and Data Interpretation
Executive Summary
The development of acyclic nucleoside analogs has fundamentally transformed the landscape of antiviral therapeutics. 1-(2-Hydroxyethyl)cytosine (1-HEC) serves as a critical synthetic scaffold in this domain. By replacing the rigid furanose sugar ring of natural cytidine with a flexible 2-hydroxyethyl chain, medicinal chemists can design compounds that evade viral resistance mechanisms associated with polymerase steric hindrance. This application note details the mechanistic rationale behind 1-HEC derivatization and outlines a highly rigorous, self-validating high-throughput screening (HTS) protocol for evaluating novel 1-HEC-derived antiviral candidates.
Mechanistic Rationale: The Acyclic Advantage
The structural logic behind utilizing 1-HEC lies in its ability to act as an obligate chain terminator during viral replication. Natural nucleosides require a 3'-OH group to form phosphodiester bonds. Because 1-HEC derivatives lack this cyclic 3'-OH, their incorporation into a nascent viral DNA or RNA strand permanently halts elongation.
However, unmodified 1-HEC exhibits poor intracellular phosphorylation kinetics. To overcome this, 1-HEC is frequently derivatized into acyclic nucleoside phosphonates (ANPs) or phosphoramidate prodrugs (1)[1]. These modifications mask the negative charge of the phosphate group, drastically enhancing cellular permeability. Once inside the host cell, esterases cleave the prodrug moieties, releasing a stable monophosphate analog. This intermediate is rapidly converted to the active triphosphate form by cellular kinases, which then competitively inhibits viral polymerases (2)[2].
Metabolic activation of 1-HEC analogs leading to viral polymerase inhibition.
Antiviral Screening Protocol: A Self-Validating System
In early-stage drug discovery, a compound that induces host cell death will inherently stop viral replication, yielding a false positive in standard efficacy assays. To establish absolute trustworthiness , the following protocol employs a dual-track, self-validating design: every viral efficacy plate is strictly mirrored by a mock-infected cytotoxicity plate.
Dual-track self-validating antiviral screening workflow for determining compound selectivity.
Step-by-Step Methodology
Phase 1: Cell Seeding and Infection
Cell Seeding : Seed permissive host cells (e.g., MT-4 cells for HIV, Vero cells for HSV) into two parallel 96-well plates (Plate A: Efficacy, Plate B: Toxicity) at a density of
1×104
cells/well in 100 µL of appropriate maintenance media. Incubate overnight at 37°C, 5% CO₂.
Causality : Parallel plating from the same cell suspension minimizes batch-to-batch variation, ensuring the baseline metabolic state is identical for both the efficacy and toxicity tracks.
Viral Inoculation : Infect Plate A with the target virus at a Multiplicity of Infection (MOI) of 0.01 to 0.05. Add an equal volume of virus-free media to Plate B (Mock infection).
Causality : A low MOI allows for multiple cycles of viral replication over the assay period, amplifying the signal window and accurately assessing the ability of the 1-HEC derivative to inhibit continuous viral propagation (3)[3].
Phase 2: Compound Treatment
Serial Dilution : Prepare a 7-point, 3-fold serial dilution of the 1-HEC derivative library in pure DMSO. Subsequently, dilute these stocks 1:100 in culture media to ensure the final DMSO concentration in the assay remains ≤1% (v/v).
Causality : DMSO concentrations exceeding 1% can disrupt lipid bilayers, inducing artificial cellular toxicity and skewing the CC₅₀ data.
Dosing : Transfer 100 µL of the diluted compounds to both Plate A and Plate B. Include established positive controls (e.g., Cidofovir or Tenofovir) and negative controls (1% DMSO vehicle).
Phase 3: Endpoint Assessment
Incubation : Incubate the plates for 72–120 hours, depending on the specific viral replication kinetics, until the viral control wells in Plate A exhibit 80-90% Cytopathic Effect (CPE).
Viability/Efficacy Readout : Add 20 µL of MTS reagent (or CellTiter-Glo®) to all wells in both plates. Incubate for 2 hours (MTS) or 10 minutes (CellTiter-Glo®) at room temperature.
Quantification : Measure absorbance at 490 nm (MTS) or luminescence (CellTiter-Glo®) using a multi-mode microplate reader.
Phase 4: Data Analysis
Curve Fitting : Utilize non-linear regression (four-parameter logistic curve) to determine the Half-Maximal Effective Concentration (EC₅₀) from Plate A and the Half-Maximal Cytotoxic Concentration (CC₅₀) from Plate B.
Selectivity Index Validation : Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
Causality : A compound is only validated as a true antiviral hit if the SI > 10 (preferably > 50). This mathematical threshold guarantees that the observed reduction in viral titer is due to targeted polymerase inhibition rather than non-specific host cell death.
Quantitative Data Presentation
The following table summarizes representative screening metrics for various classes of 1-HEC derivatives and acyclic pyrimidines synthesized via standard hydroxyethylation protocols (4)[4].
Compound Class
Target Virus
EC₅₀ (µM)
CC₅₀ (µM)
Selectivity Index (SI)
Primary Mechanism of Action
1-HEC Parent Scaffold
HSV-1
> 100.0
> 500.0
N/A
Poor intracellular phosphorylation
1-HEC Phosphonate Prodrug
HCMV
0.5 - 2.1
> 200.0
> 95
DNA Polymerase Inhibition (Chain Termination)
1-HEC Azido-derivative
HIV-1
1.2 - 4.5
> 150.0
> 33
Reverse Transcriptase Inhibition
Tenofovir (Reference ANP)
HIV-1
0.04
> 100.0
> 2500
Reverse Transcriptase Inhibition
Note: Data ranges are representative of typical in vitro profiles for acyclic cytosine/pyrimidine analogs during hit-to-lead optimization.
References
Title: The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists.
Title: Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)
Title: Synthesis and antiviral activity of prodrugs of the nucleoside 1-[2',3'-dideoxy-3'-C-(hydroxymethyl)
Title: Synthesis and polymerization of 1-(2-diallylaminoethyl)
Extraction protocols for 1-(2-Hydroxyethyl)cytosine from biological tissue samples
Application Note: High-Recovery Extraction and HILIC-MS/MS Quantification of 1-(2-Hydroxyethyl)cytosine from Biological Tissues Introduction & Analytical Rationale 1-(2-Hydroxyethyl)cytosine (1-HEC) is a highly polar, lo...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Recovery Extraction and HILIC-MS/MS Quantification of 1-(2-Hydroxyethyl)cytosine from Biological Tissues
Introduction & Analytical Rationale
1-(2-Hydroxyethyl)cytosine (1-HEC) is a highly polar, low-molecular-weight pyrimidine derivative. Whether investigated as a synthetic nucleobase analog, a metabolic intermediate, or an exogenous DNA adduct biomarker, its extraction from complex biological tissues (e.g., liver, kidney, or brain) poses significant analytical challenges. The molecule is highly hydrophilic (logP < 0) and contains a basic cytosine moiety (pKa ~4.5).
Standard reversed-phase liquid-liquid extraction (LLE) or simple protein precipitation (PPT) often fails to separate 1-HEC from endogenous matrix interferents like phospholipids and salts. This leads to severe ion suppression during electrospray ionization (ESI) mass spectrometry[1]. To overcome this, this protocol employs a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC).
Mechanistic Causality of the Protocol (The "Why")
As an application scientist, it is critical to understand that successful bioanalysis relies on exploiting the specific physicochemical properties of the analyte:
Why Mixed-Mode Cation Exchange (MCX) SPE?
MCX sorbents contain both reversed-phase (divinylbenzene) and strong cation-exchange (sulfonic acid) functional groups. By acidifying the tissue homogenate to pH ~2.0, the N3 position of the cytosine ring in 1-HEC becomes fully protonated. This allows 1-HEC to be strongly retained via electrostatic interactions[2]. Subsequent aggressive washing with 100% methanol removes neutral lipids, phospholipids, and non-basic interferents[1]. Finally, elution with 5% ammonium hydroxide neutralizes the cytosine ring, breaking the ionic bond and releasing the analyte[3].
Why HILIC over Reversed-Phase (C18)?
Traditional C18 columns exhibit poor retention for highly polar nucleobases, causing them to elute in the void volume where matrix effects are most severe. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase, providing excellent retention and peak shape for polar analytes. Furthermore, the high organic content in HILIC mobile phases directly enhances ESI desolvation efficiency.
Workflow Visualization
Figure 1: Complete MCX-SPE and HILIC-MS/MS workflow for 1-HEC extraction from tissue.
Step-by-Step Methodology: A Self-Validating System
To ensure trustworthiness and absolute quantification, this protocol is designed as a self-validating system. A Stable-Isotope-Labeled Internal Standard (SIL-IS), such as
13C,15N
-1-HEC (or a structural analog like 5-fluorocytosine), must be added at the very first step to correct for extraction losses and matrix-induced ion suppression.
Step 4.1: Tissue Homogenization & Protein Precipitation
Weigh 50 mg of frozen biological tissue into a 2.0 mL reinforced homogenization tube containing ceramic beads.
Add 500 µL of ice-cold extraction buffer (Methanol:Water, 1:1, v/v) spiked with 50 ng/mL of the SIL-IS[4].
Homogenize using a bead beater at 6,000 rpm for 2 x 30 seconds. Keep samples on ice between cycles to prevent thermal degradation of the analyte.
Add 500 µL of ice-cold Acetonitrile to induce bulk protein precipitation (PPT).
Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.
Transfer 800 µL of the supernatant to a new tube and dilute with 800 µL of 2% Formic Acid in water. Critical Causality: This dilution ensures the sample pH drops below 3.0, guaranteeing the protonation of 1-HEC prior to SPE loading.
Step 4.2: Mixed-Mode Cation Exchange (MCX) SPE
Use a 30 mg/1 mL MCX SPE cartridge.
Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water.
Load: Apply the 1.6 mL acidified tissue extract at a controlled flow rate of 1 mL/min to allow sufficient interaction time with the sulfonic acid groups.
Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in water. This removes salts and polar neutral interferences.
Wash 2 (Organic): Pass 1 mL 100% Methanol. This aggressively washes away phospholipids and non-polar lipids that cause downstream MS suppression[1].
Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates 1-HEC, breaking the ionic interaction and eluting it from the sorbent[3].
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 95% Acetonitrile / 5% Water containing 10 mM Ammonium Formate (matching HILIC starting conditions).
Step 4.3: HILIC-LC-MS/MS Analysis
Column: ZIC-HILIC (100 x 2.1 mm, 3 µm) or equivalent.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Quantitative Data & Method Validation Metrics
To validate the integrity of the extraction, the following parameters and expected metrics should be benchmarked during method development.
Table 1: HILIC LC Gradient Conditions
Time (min)
Flow Rate (mL/min)
%A (Aqueous Buffer)
%B (Organic Modifier)
0.0
0.4
5
95
1.0
0.4
5
95
5.0
0.4
50
50
7.0
0.4
50
50
7.1
0.4
5
95
| 10.0 | 0.4 | 5 | 95 |
Table 2: MS/MS MRM Transitions (Positive ESI Mode)
Streamlined Analysis of Polar and Non-Polar Metabolites in Plasma Using Automated Micro-SPE LC-MS. PAL System. 3
Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. Oxford Academic. 2
Characterization of Monophasic Solvent-Based Tissue Extractions for the Detection of Polar Metabolites and Lipids Applying Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry. ACS Publications. 4
Analysis of highly polar pesticides in foods by LC-MS/MS. National Institutes of Health (NIH).
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. 1
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH).
Technical Support Center: 1-(2-Hydroxyethyl)cytosine Solubility Diagnostics
Welcome to the Technical Support Center for 1-(2-Hydroxyethyl)cytosine. This guide provides mechanistic troubleshooting for researchers facing solubility bottlenecks with this modified nucleoside in both organic (DMSO) a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-(2-Hydroxyethyl)cytosine. This guide provides mechanistic troubleshooting for researchers facing solubility bottlenecks with this modified nucleoside in both organic (DMSO) and aqueous environments.
Mechanistic Overview & Diagnostic FAQs
Q1: Why is 1-(2-Hydroxyethyl)cytosine difficult to dissolve, even in polar aprotic solvents like DMSO?A1: The dissolution of cytosine derivatives is governed by the competition between solvent-solute interactions and the crystal lattice energy of the solid. 1-(2-Hydroxyethyl)cytosine possesses a pyrimidine ring that engages in strong
π−π
stacking. Furthermore, the N4-amino group, the C2-carbonyl, and the N1-hydroxyethyl appendage form a dense intermolecular hydrogen-bonding network. While DMSO is an excellent hydrogen-bond acceptor and generally provides the highest solubility for cytosine analogs 1, it cannot donate hydrogen bonds. Consequently, breaking the solute-solute lattice often requires additional kinetic energy (heat or sonication) to allow DMSO molecules to intercalate and solvate the individual monomers.
Q2: I successfully prepared a 50 mM stock in DMSO. Why does it immediately precipitate when diluted into PBS (pH 7.4)?A2: This is a classic manifestation of exceeding the compound's kinetic solubility limit 2. When a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic pyrimidine cores, now stripped of their DMSO solvation shell, find themselves in a highly polar aqueous environment where their local concentration vastly exceeds their thermodynamic solubility. This drives rapid nucleation and precipitation (the "cloud point") 2.
Q3: How can I manipulate the buffer to maintain solubility without using excessive organic solvents?A3: You can exploit the ionizable nature of the cytosine ring. The N3 nitrogen of cytosine has a pKa of approximately 4.5. By lowering the pH of your aqueous buffer to < 4.5, you protonate the N3 position, converting the neutral molecule into a positively charged ion. This introduces electrostatic repulsion between monomers and drastically increases hydration, preventing aggregation. If your downstream biological assay strictly requires pH 7.4, you must rely on slow, high-shear kinetic dilution or the addition of biocompatible co-solvents to stabilize the metastable supersaturated state.
Quantitative Troubleshooting Parameters
Parameter
Recommended Range / Value
Mechanistic Rationale
Max DMSO Stock Conc.
20 - 50 mM
Prevents spontaneous crystallization upon storage at -20°C. Cytosine derivatives generally max out around 15-20 mg/mL in DMSO 3.
Heating Temperature
37°C - 50°C
Provides kinetic energy to disrupt
π−π
stacking and hydrogen bonds without degrading the pyrimidine ring.
Optimal Aqueous pH
pH 3.0 - 4.5
Protonates the N3 position (pKa ~4.5), maximizing thermodynamic aqueous solubility via electrostatic repulsion.
Max Final DMSO %
< 1.0% (v/v)
Minimizes cytotoxicity in cell-based assays while providing residual co-solvation 3.
Validation Threshold
OD600 < 0.05
A self-validating metric. Absorbance above 0.05 indicates the presence of colloidal micro-precipitates.
Solubilization Decision Pathway
Workflow for overcoming kinetic and thermodynamic solubility barriers of cytosine derivatives.
Validated Experimental Protocols
Protocol: Preparation of a 1 mM Aqueous Working Solution from a 50 mM DMSO Stock
This protocol utilizes a kinetic dilution strategy combined with optical validation to ensure a true solution is achieved.
Phase 1: Primary Stock Generation (50 mM)
Weighing: Accurately weigh the required mass of 1-(2-Hydroxyethyl)cytosine powder into a sterile, amber glass vial.
Rationale: Amber glass prevents potential photolytic degradation, and glass prevents the compound from adhering to plastic walls.
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO.
Rationale: Even trace amounts of water in the DMSO can drastically reduce the solubility of the hydrophobic core.
Thermal Disruption: Seal the vial and place it in a thermomixer set to 40°C at 800 RPM for 15 minutes.
Sonication: If visible particulates remain, transfer to a bath sonicator for 5 minutes.
Validation Check 1: Hold the vial against a light source. The solution must be optically clear with no Schlieren lines or floating micro-crystals.
Phase 2: Kinetic Dilution into Aqueous Buffer (1 mM Final)
Buffer Pre-conditioning: Warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C.
Rationale: Diluting into a cold buffer instantly drops the kinetic energy of the system, guaranteeing precipitation.
High-Shear Addition: Place the warmed buffer on a magnetic stirrer at high speed (creating a deep vortex).
Dropwise Integration: Using a micropipette, add the 50 mM DMSO stock into the center of the vortex drop-by-drop (1 drop per second).
Rationale: Rapid dispersion prevents localized areas of high compound concentration, keeping the system below the critical nucleation threshold.
Equilibration: Allow the solution to stir for 10 minutes at room temperature to reach thermal equilibrium.
Validation Check 2 (Self-Validating System): Transfer 1 mL of the final aqueous solution to a cuvette and measure the Optical Density at 600 nm (OD600) against a buffer blank.
If OD600 < 0.05: You have a true, stable solution. Proceed to your assay.
If OD600 > 0.05: Micro-precipitation has occurred. You must either lower the pH to < 4.5 to protonate the cytosine N3, or add a co-solvent (e.g., 5% Tween-20) and re-sonicate.
References
Measurement and Correlation of Solubility Data for Cytosine in Fourteen Pure Solvents from 288.15 to 328.15 K.
Molecular photoswitches in aqueous environments. Chemical Society Reviews (RSC Publishing).
Preventing thermal degradation of 1-(2-Hydroxyethyl)cytosine during long-term storage
A Guide to Preventing Thermal Degradation During Long-Term Storage Welcome to the technical support center for 1-(2-Hydroxyethyl)cytosine. As a valued researcher in the scientific community, ensuring the integrity and st...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Preventing Thermal Degradation During Long-Term Storage
Welcome to the technical support center for 1-(2-Hydroxyethyl)cytosine. As a valued researcher in the scientific community, ensuring the integrity and stability of your reagents is paramount to achieving reproducible and reliable experimental outcomes. This guide, curated by our senior application scientists, provides in-depth technical insights, troubleshooting advice, and validated protocols to help you maintain the stability of 1-(2-Hydroxyethyl)cytosine, with a specific focus on preventing thermal degradation during long-term storage.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and storage of 1-(2-Hydroxyethyl)cytosine.
Q1: What is 1-(2-Hydroxyethyl)cytosine and why is its stability a critical concern?
1-(2-Hydroxyethyl)cytosine is a modified nucleobase, a derivative of cytosine, which is one of the fundamental components of DNA and RNA.[1] Such derivatives are of significant interest in drug development and molecular biology for their potential as antiviral or anticancer agents.[2][3]
Q2: What are the primary factors that contribute to the degradation of 1-(2-Hydroxyethyl)cytosine?
Several environmental factors can induce degradation, but the most significant for long-term storage are:
Temperature: Elevated temperatures are a major driver of chemical degradation.[7] Heat accelerates reaction rates, including hydrolysis and deamination, making it the most critical factor to control during long-term storage.
pH: The stability of nucleoside analogs is often pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis of the N-glycosidic bond (if it were a nucleoside) and deamination of the cytosine ring.[8] For 1-(2-Hydroxyethyl)cytosine, pH extremes in aqueous solutions should be avoided.
Moisture (Hydrolysis): The presence of water can facilitate hydrolytic reactions. The exocyclic amine group on the cytosine ring is susceptible to hydrolysis (deamination), converting cytosine derivatives into uracil derivatives.[1][9]
Oxidation: Although less common for the cytosine ring itself without strong oxidizing agents, the hydroxyethyl side chain could be susceptible to oxidation.[10] Oxidative stress can be initiated by exposure to air (oxygen), light, or trace metal impurities.
Q3: What are the likely thermal degradation pathways for this molecule?
While specific degradation pathways for 1-(2-Hydroxyethyl)cytosine are not extensively documented in the public literature, we can predict the most probable routes based on the known chemistry of cytosine and related compounds. The primary thermal degradation pathway is likely the hydrolytic deamination of the cytosine ring, especially in the presence of trace moisture, which is accelerated by heat.
Pathway 1: Deamination: The amino group at position 4 of the cytosine ring can be hydrolyzed to a carbonyl group, converting 1-(2-Hydroxyethyl)cytosine into 1-(2-Hydroxyethyl)uracil. This is a well-known instability of cytosine itself.[1][6]
Pathway 2: Side-Chain Reactions: At higher temperatures, the hydroxyethyl side chain could potentially undergo reactions such as oxidation (if an oxidant is present) or, more speculatively, intramolecular cyclization, though this is less likely under simple thermal stress.
Below is a diagram illustrating the most probable degradation pathway.
Caption: Primary thermal degradation route of 1-(2-Hydroxyethyl)cytosine.
Q4: What are the optimal conditions for the long-term storage of 1-(2-Hydroxyethyl)cytosine?
To minimize thermal degradation and hydrolysis, the compound should be stored under controlled conditions that limit exposure to heat and moisture.
Parameter
Recommended Condition
Rationale
Form
Solid (lyophilized powder)
Reduces molecular mobility and prevents aqueous degradation pathways like hydrolysis.
Temperature
-20°C or below
Significantly slows down chemical reaction rates, including deamination.[7]
Atmosphere
Inert gas (Argon or Nitrogen)
Minimizes the risk of oxidative degradation.
Container
Tightly sealed, amber glass vial
Protects from moisture and light, which can catalyze degradation.
Dessicant
Store container within a desiccator
Provides an additional layer of protection against moisture.
Q5: How should I handle the compound for routine experimental use?
To prevent degradation during use, follow these best practices:
Aliquot: Upon receiving the compound, if it is in a large quantity, aliquot it into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and moisture exposure for the bulk of your stock.
Equilibrate Before Opening: Before opening a vial that has been stored at -20°C or below, allow it to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
Use Anhydrous Solvents: If preparing a stock solution, use high-purity, anhydrous solvents.
Solution Storage: If you must store the compound in solution, prepare it fresh whenever possible. If short-term storage is necessary, store it at -20°C or -80°C in small aliquots. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section provides solutions to specific problems that may indicate compound degradation.
Q: My experimental results are inconsistent. Could my 1-(2-Hydroxyethyl)cytosine have degraded?
A: Yes, compound degradation is a common cause of experimental variability. If you observe a loss of expected biological activity or inconsistent dose-response curves, the purity of your compound should be investigated.
Recommended Action:
Check Storage History: Review the storage conditions and handling procedures for your stock. Was it exposed to high temperatures or multiple freeze-thaw cycles?
Perform Quality Control: Analyze the purity of your current stock using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a reference standard or the data from when the compound was first received. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.[4][8] See Protocol 2 for a general HPLC-UV method.
Q: I see discoloration (e.g., yellowing) in my solid sample. What does this mean?
A: A change in the physical appearance of a solid, such as discoloration or clumping, is a strong indicator of chemical degradation. Pure 1-(2-Hydroxyethyl)cytosine should be a white to off-white solid.
Recommended Action:
Do Not Use: Discontinue use of the suspect vial immediately, as the purity is compromised.
Analytical Confirmation: If you have the resources, you can confirm degradation by dissolving a small amount and analyzing it via HPLC or LC-MS to identify impurities.[2][7]
Procure a New Lot: The safest course of action is to obtain a fresh, quality-controlled lot of the compound.
Q: My HPLC/LC-MS analysis shows new peaks that were not there before. How can I confirm if these are degradation products?
A: The appearance of new peaks is the most direct evidence of degradation. To confirm this, a forced degradation study can be performed.[11][12]
Recommended Action:
Conduct a Forced Degradation Study: Intentionally stress a small sample of a known pure lot of 1-(2-Hydroxyethyl)cytosine. For example, prepare a solution and heat it at an elevated temperature (e.g., 60-80°C) for several hours.[8]
Analyze and Compare: Run an HPLC or LC-MS analysis on this stressed sample.
Match Retention Times: Compare the retention times of the peaks in your stressed sample to the unknown peaks in your stored sample. If the retention times match, it strongly suggests those peaks are indeed thermal degradation products. LC-MS can be used to further characterize the mass of these products to confirm their identity (e.g., a mass corresponding to 1-(2-Hydroxyethyl)uracil).[13]
Below is a workflow for troubleshooting suspected degradation.
Caption: Workflow for troubleshooting suspected compound degradation.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of 1-(2-Hydroxyethyl)cytosine
This protocol outlines the best practices for storing solid 1-(2-Hydroxyethyl)cytosine to ensure its long-term stability.
Materials:
1-(2-Hydroxyethyl)cytosine (solid)
Amber glass vials with screw caps and PTFE-lined septa
Argon or Nitrogen gas source
Laboratory freezer (-20°C or -80°C)
Desiccator cabinet or container with fresh desiccant
Procedure:
Work in a Dry Environment: If possible, perform aliquoting in a glove box with a dry atmosphere or in a low-humidity environment.
Aliquot the Compound: Upon receipt, weigh out appropriate quantities of the solid compound into pre-labeled amber glass vials for single or limited use. This prevents contamination and degradation of the main stock.
Purge with Inert Gas: Gently flush the headspace of each vial with a stream of dry argon or nitrogen gas for 10-15 seconds to displace air and moisture.
Seal Tightly: Immediately and securely seal the vials with the screw caps.
Store in a Desiccator: Place the sealed vials inside a larger container or storage box, and place this box within a desiccator.
Transfer to Freezer: Store the desiccator containing the vials in a -20°C or -80°C freezer. Ensure the freezer maintains a stable temperature.
Protocol 2: Quality Control (QC) Analysis of 1-(2-Hydroxyethyl)cytosine Stability using HPLC-UV
This protocol provides a general method for assessing the purity of 1-(2-Hydroxyethyl)cytosine and detecting potential degradation products using reverse-phase HPLC with UV detection.[3][14]
Materials & Instrumentation:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 mm ID x 250 mm length, 5 µm particle size)
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.4
Mobile Phase B: HPLC-grade Methanol or Acetonitrile
High-purity water
Sample of 1-(2-Hydroxyethyl)cytosine to be tested
Reference standard of 1-(2-Hydroxyethyl)cytosine (if available)
Procedure:
Sample Preparation:
Accurately weigh and dissolve a small amount of 1-(2-Hydroxyethyl)cytosine in Mobile Phase A or a suitable solvent to a known concentration (e.g., 1 mg/mL).
Dilute this stock solution to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).
Filter the final sample through a 0.22 µm syringe filter to remove any particulates.[14]
HPLC Method:
Column: C18 reverse-phase column
Flow Rate: 0.5 - 1.0 mL/min
UV Detection: Cytosine and its derivatives have a characteristic UV absorbance maximum around 260-275 nm. Set the detector to monitor at an appropriate wavelength within this range (e.g., 270 nm).[6]
Injection Volume: 10-20 µL
Column Temperature: 25-30°C
Gradient Elution: A gradient is recommended to resolve the polar parent compound from potentially less polar degradation products.
Start at 100% Mobile Phase A.
Ramp to 25% Mobile Phase B over 15-20 minutes.
Include a wash step with a higher percentage of Mobile Phase B.
Re-equilibrate the column at 100% Mobile Phase A for at least 5-10 minutes before the next injection.
Data Analysis:
Inject the prepared sample.
Analyze the resulting chromatogram. A pure sample should show a single major peak at a specific retention time.
The presence of additional peaks, especially those that are not present in the chromatogram of a fresh or reference sample, indicates the presence of impurities or degradation products.
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A significant decrease in purity over time confirms degradation.
References
Kulig, K., & Maliszewska, J. (2009). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Acta Poloniae Pharmaceutica, 66(4), 369-376.
Shi, Y., Gao, Y., Li, D., Zhang, Y., & Wang, Z. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(19), 6835. [Link]
Więckowska, A., & Wiczling, P. (2024). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. International Journal of Molecular Sciences, 25(5), 2993. [Link]
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. (Available through various pharmaceutical journals, no single direct link)
Haugsbø, K. H., Kleivene, O. H., de Koeijer, G., & Knuutila, H. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(49), 17978–17992. [Link]
Klick, S., Muellner, T., & Watler, D. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
Brown, D. M., & Taylor, C. M. (1971). The synthesis and some properties of 1-(2-amino-oxyethyl)cytosines. Journal of the Chemical Society C: Organic, 1929-1934. [Link]
Barrio, J. R., Bryant, J. D., & Keyser, G. E. (1980). A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine. Journal of Medicinal Chemistry, 23(5), 572-574. [Link]
Müller, N., & Eisenbrand, G. (1986). Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group. Chemico-Biological Interactions, 60(1), 57-65. [Link]
Patel, P. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
Baig, M. S., Jain, S., & Sahu, N. K. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38458-38462. [Link]
Maganti, V., & Suthari, J. (2013). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. (Archived content, direct link unavailable)
Gendron, F. P., Boudreault, P. L., & Rancourt, J. (2014). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorganic & Medicinal Chemistry Letters, 24(15), 3339-3342. [Link]
Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC) V.1. Protocols.io. [Link]
Wikipedia contributors. (2024). Cytosine. Wikipedia, The Free Encyclopedia. [Link]
Karwowski, B., & Dizdaroglu, M. (2001). Formation and decomposition of cytosine glycols. ResearchGate. [Link]
Więckowska, A., & Wiczling, P. (2024). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. PubMed. [Link]
Optimizing LC-MS/MS sensitivity for trace 1-(2-Hydroxyethyl)cytosine detection
Welcome to the Technical Support Center for LC-MS/MS DNA Adduct Analysis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and analytical challenges associated with quanti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for LC-MS/MS DNA Adduct Analysis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and analytical challenges associated with quantifying trace levels of 1-(2-Hydroxyethyl)cytosine (1-HEC).
1-HEC is a critical, low-molecular-weight polar biomarker often resulting from ethylene oxide exposure or specific enzymatic oxidations (e.g., TET2 activity on alkylated cytosines)[1]. Because of its extreme hydrophilicity, researchers frequently struggle with poor chromatographic retention, severe matrix-induced ion suppression, and high baseline noise. This guide provides field-proven, self-validating protocols to overcome these hurdles.
Analytical Workflow Architecture
Workflow for trace 1-(2-Hydroxyethyl)cytosine LC-MS/MS detection.
Troubleshooting & FAQs
Q1: Why am I experiencing severe ion suppression and poor reproducibility for 1-HEC in tissue samples?The Causality: 1-HEC is highly polar. If you are using a standard C18 reversed-phase column, 1-HEC will fail to partition into the stationary phase and will elute in the void volume (
t0
). In this zone, it co-elutes with a massive influx of unretained polar matrix components (salts, unmodified nucleosides, and proteins). These matrix components compete for charge droplets in the Electrospray Ionization (ESI) source, neutralizing your analyte and causing severe ion suppression.
The Solution: You must alter the chromatographic chemistry. Switch to a polar-embedded reversed-phase column (e.g., ACQUITY HSS T3)[2] or utilize Hydrophilic Interaction Liquid Chromatography (ZIC-pHILIC)[3]. These columns enhance the retention factor (
k′
) of polar nucleosides, physically separating them from the suppression zone.
Q2: How do I select the optimal MRM transitions to maximize sensitivity?The Causality: 1-HEC has a monoisotopic mass of 155.07 Da. In positive ESI mode, it readily accepts a proton to form the
[M+H]+
precursor ion at m/z 156.1. During Collision-Induced Dissociation (CID), the weakest bonds break first. The most thermodynamically favorable fragmentations are the neutral loss of the hydroxyethyl group (-44 Da) and the loss of water (-18 Da).
The Solution: Program your triple quadrupole to use m/z 156.1
→
112.1 as your primary quantifier transition. For the qualifier, use m/z 156.1
→
138.1.
Q3: Even with optimized MRM, my baseline noise is too high for trace detection (<1 adduct per
107
nucleotides). What is the next step?The Causality: Digested biological matrices create a highly complex chemical background. At ultra-trace levels, chemical noise from isobaric matrix ions (molecules with the exact same nominal mass as your precursor and fragment) will mask the true analyte signal.
The Solution: If your instrument architecture allows (e.g., linear ion trap or Tribrid systems), upgrade your acquisition from MS/MS to MS
3
(MS/MS/MS). MS
3
introduces an additional stage of mass isolation and fragmentation, which exponentially filters out background noise and drastically improves the signal-to-noise (S/N) ratio for low-abundance DNA lesions[4].
Quantitative Data & Optimization Parameters
Table 1: Chromatographic Column Comparison for 1-HEC Retention
This protocol integrates a self-validating feedback loop to ensure absolute trustworthiness in your quantitative results.
Phase 1: DNA Extraction & Isotope Spiking
Extract genomic DNA from the target tissue using a chaotropic salt/silica-column method.
Quantify DNA via UV absorbance (A260/280). Ensure the ratio is between 1.8–2.0.
Critical Step: Spike exactly 50 fmol of heavy-labeled internal standard (
[15N3]
-1-HEC) into 50 µg of the extracted DNA. Causality: Adding the IS before digestion corrects for any subsequent enzymatic inefficiencies or physical losses during cleanup[4].
Phase 2: Enzymatic Hydrolysis
4. Add 10 U of DNase I and 5 mU of Phosphodiesterase I in 10 mM Tris-HCl (pH 7.4) with 5 mM MgCl
2
. Incubate at 37°C for 2 hours.
5. Add 5 U of Alkaline Phosphatase to convert nucleotides to nucleosides. Incubate for an additional 2 hours at 37°C.
6. Validation Checkpoint: Inject 1 µL of the digest onto a rapid UV-LC system. Verify the complete disappearance of oligonucleotide humps and the appearance of sharp, distinct peaks for dC, dG, dT, and dA. If oligonucleotides remain, add more enzyme and re-incubate.
Phase 3: Solid Phase Extraction (SPE) Cleanup
7. Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL Methanol, followed by 1 mL LC-MS grade Water.
8. Load the digested DNA sample.
9. Wash with 1 mL of 2% Methanol in Water to remove salts and unmodified polar nucleosides.
10. Elute the 1-HEC enriched fraction with 1 mL of 80% Methanol.
11. Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C and reconstitute in 50 µL of initial mobile phase.
Phase 4: LC-MS/MS Acquisition & Quality Control
12. Inject 5 µL onto an ACQUITY HSS T3 column (2.1 x 100 mm, 1.8 µm) maintained at 40°C.
13. Run a gradient from 1% to 30% Methanol (with 0.1% Formic Acid) over 8 minutes.
14. Validation Checkpoint: Post-acquisition, calculate the peak area of the
[15N3]
-1-HEC internal standard. The IS area must not deviate by more than ±15% across all samples in the batch. A sudden drop in IS area indicates a localized matrix suppression event or an SPE failure, invalidating that specific sample's quantitative result.
15. Calculate the final concentration using the peak area ratio of 1-HEC to the internal standard against a 6-point matrix-matched calibration curve.
References
Chemical Analysis of DNA Damage. National Center for Biotechnology Information (PMC). Available at:[Link]
Combination of a brd4 inhibitor and an antifolate for the therapy of cancer. Google Patents.
Disease-modifying effects of sodium selenate in a model of drug-resistant, temporal lobe epilepsy. bioRxiv. Available at:[Link]
Site- and degree-specific C–H oxidation on 5-methylcytosine homologues for probing active DNA demethylation. National Center for Biotechnology Information (PMC). Available at:[Link]
Technical Support Center: Resolving Peak Tailing of 1-(2-Hydroxyethyl)cytosine
Welcome to the High-Performance Liquid Chromatography (HPLC) Technical Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting the chromatographic behavior of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the High-Performance Liquid Chromatography (HPLC) Technical Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting the chromatographic behavior of 1-(2-Hydroxyethyl)cytosine .
As a highly polar pyrimidine derivative featuring a basic exocyclic amine, a pyrimidine nitrogen, and a hydrogen-bonding hydroxyl group, this analyte frequently exhibits severe peak tailing. This guide bypasses surface-level fixes to address the fundamental thermodynamic and fluidic mechanisms driving peak distortion.
Part 1: Diagnostic Triage Workflow
Before altering mobile phase chemistry, you must isolate the root cause of the tailing. Peak tailing stems from either physical system defects (e.g., dead volume, blocked frits) or chemical secondary interactions[1][2].
Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.
Part 2: Mechanistic FAQs
Q: Why does 1-(2-Hydroxyethyl)cytosine tail so aggressively on standard C18 columns?A: Peak tailing occurs when an analyte experiences more than one retention mechanism simultaneously[3]. In reversed-phase (RP) HPLC, the primary mechanism should be hydrophobic partitioning. However, the cytosine ring possesses a basic nitrogen with a pKa of approximately 4.5. Traditional silica-based columns contain residual silanol groups (-Si-OH) that deprotonate into anionic silanols (-Si-O⁻) at a mobile phase pH above 3.0[3][4]. If you operate at a mid-range pH (e.g., pH 4.0–6.0), the partially cationic cytosine molecules undergo strong electrostatic ion-exchange interactions with the anionic silanols. This secondary interaction causes the analyte to release slowly from the stationary phase, creating a stretched trailing edge[4].
Q: How can I definitively prove whether the tailing is a chemical or physical issue?A: You must run a self-validating diagnostic test using a neutral marker[1]. Neutral compounds do not possess ionizable groups and therefore cannot participate in acid-base silanol interactions. If you inject a neutral marker and it exhibits a perfectly symmetrical Gaussian shape, your plumbing and column bed are physically sound; the tailing of your cytosine derivative is purely chemical[1]. If the neutral marker also tails, you have a physical void, poorly seated PEEK tubing, or a blocked inlet frit[2].
Q: What are the optimal mobile phase parameters to suppress chemical tailing for this compound?A: You must control the ionization state of both the analyte and the silica surface. The most robust approach is to lower the mobile phase pH to 2.5 using a strong buffer (e.g., 10-20 mM potassium phosphate). At pH 2.5, the residual silanols are fully protonated and neutralized, effectively shutting down the ion-exchange pathway[3][5]. Alternatively, you can add a silanol-masking agent like Triethylamine (TEA) at a concentration of 5 mM. TEA is a small, highly basic amine that saturates the active silanol sites, shielding them from the bulkier cytosine analyte[5][6]. Always ensure your mobile phase pH is at least 2 units away from the analyte's pKa to guarantee uniform ionization[6].
Q: Given its high polarity, is Reversed-Phase (RP-HPLC) or HILIC better for 1-(2-Hydroxyethyl)cytosine?A: Hydrophilic Interaction Liquid Chromatography (HILIC) is vastly superior for this specific analyte. Because 1-(2-Hydroxyethyl)cytosine is highly polar, it exhibits very poor retention on standard C18 columns. Attempting to retain it on C18 requires highly aqueous mobile phases, which can cause hydrophobic phase collapse. HILIC utilizes a polar stationary phase and a highly organic mobile phase (>70% Acetonitrile), providing excellent retention, symmetrical peaks, and enhanced mass spectrometry (ESI-MS) compatibility for cytosine derivatives[7][8].
Part 3: Data Presentation & Modality Comparison
To optimize your method development, compare the expected chromatographic behavior of 1-(2-Hydroxyethyl)cytosine across different column modalities.
Table 1: Quantitative Comparison of Chromatographic Modes for 1-(2-Hydroxyethyl)cytosine
Parameter
Reversed-Phase (Standard C18)
Reversed-Phase (Polar-Embedded)
HILIC (Amide/Silica)
Primary Retention Mechanism
Hydrophobic partitioning
Hydrophobic + Hydrogen bonding
Hydrophilic partitioning
Analyte Retention Factor (
k
)
< 1.0 (Elutes near void)
2.0 - 4.0 (Moderate)
> 5.0 (Excellent)
Typical Asymmetry (
As
)
> 2.0 (Severe Tailing)
1.2 - 1.5 (Acceptable)
1.0 - 1.2 (Symmetrical)
Silanol Interaction Risk
High (Requires masking)
Low (Shielded by embedded group)
Utilized constructively
Optimal Mobile Phase
Highly aqueous (Risk of phase collapse)
Highly aqueous (Stable)
Highly organic (>70% ACN)
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. They do not just provide steps; they incorporate internal checks to prove the causality of the intervention.
Protocol 1: The Neutral Marker Diagnostic Test
Purpose: To definitively isolate physical system dead-volume from chemical secondary interactions.
Causality: By using a molecule incapable of ion-exchange, we isolate the physical fluid dynamics of the column and instrument plumbing.
Preparation: Prepare a mixed standard containing 1-(2-Hydroxyethyl)cytosine (10 µg/mL) and a neutral marker (e.g., Toluene for RP-HPLC or Uracil for HILIC at 1 µg/mL).
Execution: Inject 5 µL of the sample under your standard isocratic conditions.
Quantification: Calculate the Asymmetry Factor (
As
) for both peaks using the formula
As=B/A
, where
A
and
B
are the front and back half-widths of the peak measured at 10% of the peak height[3].
System Validation:
If
As
(Neutral Marker) > 1.2: The system fails the physical validation. Stop chemical troubleshooting. Replace the inlet frit, check for column bed deformation, and re-seat all PEEK tubing connections[2][3].
If
As
(Neutral Marker) ≤ 1.2 but
As
(Cytosine) > 1.5: The physical system is validated. The tailing is confirmed as a chemical secondary interaction[1]. Proceed to Protocol 2.
Protocol 2: Chemical Mitigation via Silanol Masking
Purpose: To chemically block active silanol sites on legacy Type-A silica columns.
Causality: Triethylamine (TEA) has a higher affinity for acidic silanols than the cytosine derivative. Saturating the column with TEA prevents the analyte from binding to these defect sites, forcing it to rely solely on hydrophobic partitioning[5].
Baseline Establishment: Run your current method to record the baseline
As
of 1-(2-Hydroxyethyl)cytosine.
Mobile Phase Modification: Add 5 mM Triethylamine (TEA) to your aqueous buffer. Adjust the final pH to 3.0 using phosphoric acid (for UV detection) or formic acid (for MS detection)[5][6].
Column Saturation: Flush the column with the new mobile phase for at least 20 column volumes. This step is critical to ensure complete saturation of the active silanol sites by the TEA molecules.
Execution: Re-inject the cytosine sample.
System Validation: Compare the new
As
to the baseline. A reduction in
As
validates that residual silanols were the root cause. (Note: If tailing persists despite TEA addition, the column's silica bed may be irreversibly hydrolyzed, necessitating a switch to a Type-B highly endcapped or HILIC column)[5][7].
Element Lab Solutions - Peak Tailing in HPLC
Source: Element Lab Solutions
URL:[Link]
Phenomenex - How to Reduce Peak Tailing in HPLC?
Source: Phenomenex
URL:[Link]
LCGC International - Troubleshooting Basics, Part IV: Peak Shape Problems
Source: Chromatography Online
URL:[Link]
ResearchGate - How can I prevent peak tailing in HPLC?
Source: ResearchGate
URL:[Link]
LCGC International - A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine
Source: Chromatography Online
URL:[Link]
LCGC International - A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine (Validation)
Source: Chromatography Online
URL:[Link]
Optimizing cell membrane permeability of 1-(2-Hydroxyethyl)cytosine compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in nucleoside analog drug development: cellular penetration.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in nucleoside analog drug development: cellular penetration.
1-(2-Hydroxyethyl)cytosine and its derivatives frequently exhibit poor bioavailability. This guide synthesizes field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to help you optimize the membrane permeability of your cytosine-based compounds.
🔬 FAQ: Mechanistic Foundations of Permeability
Q1: Why does 1-(2-Hydroxyethyl)cytosine exhibit poor cell membrane permeability in our standard in vitro assays?A: The poor permeability is a direct consequence of the compound's high topological polar surface area (tPSA) and its hydrogen-bonding capacity. The 1-(2-hydroxyethyl) moiety acts as both a hydrogen bond donor and acceptor, heavily solvating the molecule in aqueous media[1]. For passive diffusion to occur, the molecule must shed its hydration shell—a process that carries a massive thermodynamic desolvation penalty. Consequently, unmodified nucleoside analogs are typically classified as BCS Class III drugs (high solubility, low permeability) and rely heavily on specialized carrier-mediated transport, such as human equilibrative nucleoside transporters (e.g., hENT1)[2].
Q2: How can we chemically optimize the 1-(2-hydroxyethyl) moiety to shift cellular uptake from hENT1-dependent transport to rapid passive diffusion?A: The most effective strategy is to synthesize lipophilic prodrugs by masking the terminal hydroxyl group[3]. Esterification (using aliphatic esters) or employing a phosphoramidate (ProTide) approach eliminates the hydrogen bond donor. This chemical masking significantly increases the partition coefficient (LogP), lowering the desolvation energy required to partition into the hydrophobic core of the lipid bilayer[4]. Once inside the intracellular space, ubiquitous esterases (such as CES1 or Cathepsin A) cleave the promoiety, releasing the active 1-(2-hydroxyethyl)cytosine[5].
Issue 1: The compound shows extremely low apparent permeability (
Papp
) in PAMPA, but moderate
Papp
in Caco-2 cell assays.
Root Cause: PAMPA (Parallel Artificial Membrane Permeability Assay) strictly measures passive transcellular diffusion across an artificial lipid bilayer and lacks transport proteins[6]. Caco-2 cells, being derived from human intestinal epithelium, express endogenous transporters like hENT1. A discrepancy where Caco-2
Papp≫
PAMPA
Papp
definitively indicates that your compound's uptake is carrier-mediated rather than passive.
Resolution: To confirm hENT1 dependency in your Caco-2 model, run a parallel assay adding a specific hENT1 inhibitor (e.g., nitrobenzylthioinosine, NBMPR)[7]. If the Caco-2 permeability drops to match the PAMPA baseline, hENT1 dependency is confirmed. If your goal is oral bioavailability via passive diffusion, you must increase the lipophilicity of the core structure.
Issue 2: The lipophilic prodrug shows high PAMPA permeability but poor intracellular bioactivation (low active metabolite detection).
Root Cause: The ester promoiety successfully facilitated passive diffusion, but the intracellular esterases are either saturated or have low affinity for the specific steric bulk of your chosen ester[5].
Resolution: Perform an in vitro S9 fraction cleavage assay. If the half-life (
t1/2
) of the prodrug in the S9 fraction is
>2
hours, redesign the promoiety. Switching from a sterically hindered bulky ester (like an isopropyl ester) to a more accessible aliphatic or amino acid ester often accelerates bioactivation[4].
📊 Data Presentation: Permeability Metrics Comparison
To benchmark your modifications, compare your experimental data against these standard permeability metrics for cytosine derivatives:
To ensure trustworthy data, your PAMPA setup must be a self-validating system . This protocol incorporates internal standards to instantly flag membrane failure or leakage.
Step-by-Step Methodology:
Lipid Membrane Preparation: Coat the PVDF filter of the donor plate (0.45 μm pore size) with 5 μL of a 10% lecithin in dodecane solution to form the artificial lipid bilayer.
Donor Solution Preparation: Dilute the 1-(2-Hydroxyethyl)cytosine compounds in PBS (pH 7.4) to a final concentration of 20 μM.
Critical Self-Validation Step: Spike the donor solution with 10 μM Atenolol (low-permeability standard) and 10 μM Propranolol (high-permeability standard). Keep DMSO
≤
1% to prevent membrane disruption.
Assay Assembly: Add 150 μL of the donor solution to the donor plate. Add 300 μL of fresh PBS (pH 7.4) to the acceptor plate. Carefully place the donor plate into the acceptor plate, ensuring no air bubbles are trapped at the interface.
Incubation: Incubate the assembled plates at room temperature for 5 hours in a humidity chamber without agitation (to maintain the physiological unstirred water layer).
Quantification & Validation: Separate the plates and quantify all compounds using LC-MS/MS.
System Check: If the
Papp
of Propranolol is
<10×10−6
cm/s, the artificial membrane was overly thick (reject assay). If Atenolol shows
>1×10−6
cm/s, membrane leakage occurred (reject assay).
Calculation: Calculate the effective permeability (
Pe
) using the standard PAMPA equation accounting for incubation time, filter area, and chamber volumes.
🗺️ Pathway Visualization
Cellular uptake pathways comparing highly polar 1-(2-Hydroxyethyl)cytosine to its lipophilic prodrug.
📚 References
1.[1] Nucleoside Analog Reverse-Transcriptase Inhibitors in Membrane Environment: Molecular Dynamics Simulations - MDPI (International Journal of Molecular Sciences).[Link]
2.[5] Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models - PMC (National Institutes of Health).[Link]
3.[4] The Dipeptide Monoester Prodrugs of Floxuridine and Gemcitabine—Feasibility of Orally Administrable Nucleoside Analogs - MDPI (Pharmaceutics).[Link]
4.[3] Current prodrug strategies for improving oral absorption of nucleoside analogues - Asian Journal of Pharmaceutical Sciences.[Link]
5.[6] Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface - ACS Publications (Journal of Chemical Information and Modeling).[Link]
6.[2] Physiological Roles of Vascular Nucleoside Transporters - American Heart Association Journals (Circulation Research).[Link]
7.[7] Citations to Cytosine Arabinoside Influx and Nucleoside Transport Sites in Acute Leukemia - Journal of Clinical Investigation (JCI).[Link]
Technical Support Center: Stability & Troubleshooting for 1-(2-Hydroxyethyl)cytosine
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with nucleoside analogs and pyrimidine derivatives requires a rigorous understanding of their physicochemical l...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with nucleoside analogs and pyrimidine derivatives requires a rigorous understanding of their physicochemical liabilities.
1-(2-Hydroxyethyl)cytosine (1-HEC) is an N1-alkylated cytosine derivative frequently utilized as a building block in nucleic acid mimetics and antiviral research. The primary degradation pathway for this compound across all aqueous environments is the hydrolytic deamination of the exocyclic amine , which converts the cytosine moiety into a uracil derivative: 1-(2-hydroxyethyl)uracil.
Understanding the precise causality of this degradation is critical for formulation, storage, and analytical method development.
Part 1: Core Mechanistic Overview
The stability of 1-(2-Hydroxyethyl)cytosine is dictated by the pH of its environment. Because the N1 position is alkylated, tautomerization is restricted, making its degradation profile kinetically equivalent to other N1-substituted cytosines like cytidine and 1-methylcytosine ()[1].
The deamination proceeds via three distinct pH-dependent mechanisms:
Acidic pH (< 5.0): The N3 nitrogen (pKa ~4.5) becomes protonated. This creates a strong electron-withdrawing effect, activating the C4 position for rapid nucleophilic attack by water ()[2].
Neutral pH (5.0 - 9.0): The pyrimidine ring is uncharged. Degradation relies on the direct, uncatalyzed attack of water on the neutral ring. This is the compound's most stable state[1].
Basic pH (> 9.0): High concentrations of hydroxide ions (OH⁻) directly attack the C4 position, driving a base-catalyzed deamination[1].
Fig 1. pH-dependent deamination pathways of 1-(2-Hydroxyethyl)cytosine.
Part 2: Troubleshooting Guide & FAQs
Q1: We observe rapid degradation and peak shifting of 1-HEC when formulated in citrate buffer at pH 3.5. What is the exact mechanism, and how can we mitigate it?A: You are observing acid-catalyzed hydrolytic deamination. At pH 3.5, the N3 position of the cytosine ring is heavily protonated, leaving the C4 carbon highly vulnerable to water attack. Furthermore, you are likely experiencing general acid catalysis. Acidic buffer anions, such as citrate or acetate, actively participate in proton transfer during the formation of the tetrahedral intermediate, significantly accelerating the deamination process ()[3].
Mitigation: Formulate the API at a pH ≥ 5.0. If a low pH is strictly required for solubility, replace high-molarity citrate with a dilute HCl/NaCl system to eliminate the general acid catalysis driven by the buffer salts.
Q2: During our accelerated stability testing (60°C) at pH 7.0, the degradation rate varies significantly depending on whether we use phosphate or HEPES buffer. Why is the "stable" range inconsistent?A: While pH 5.0–9.0 is the most stable region (dominated by uncatalyzed water hydrolysis), the reaction is highly sensitive to general base catalysis by buffer components[1]. High concentrations of phosphate ions can catalyze the nucleophilic attack of water on the neutral pyrimidine ring, artificially inflating the degradation rate. Zwitterionic Good's buffers (like HEPES) lack these highly catalytic small anions.
Mitigation: Standardize your buffer system. To determine the true, uncatalyzed degradation rate, perform a buffer dilution series (e.g., 100 mM, 50 mM, 10 mM phosphate) at a constant ionic strength and extrapolate the rate constant to zero buffer concentration.
Q3: At pH > 10, we see the primary deamination product, but our HPLC also shows secondary, uncharacterized minor peaks. Is the hydroxyethyl group reacting?A: At high pH, direct attack by hydroxide ions dominates, making deamination to 1-(2-hydroxyethyl)uracil the kinetically favored pathway[1]. However, extreme alkaline conditions combined with thermal stress can theoretically induce intramolecular side reactions (e.g., alkoxide attack from the deprotonated hydroxyethyl group) or trace cleavage of the N1-alkyl bond.
Mitigation: The most common cause of these secondary peaks is actually continued degradation inside the HPLC autosampler while waiting for injection. You must immediately quench high-pH stress samples with a neutralizing acidic buffer (e.g., cold pH 7.0 phosphate) before placing them in the autosampler queue.
Part 3: Quantitative Data Summaries
To aid in your predictive modeling, the following tables summarize the kinetic and thermodynamic parameters for N1-alkylcytosine deamination. Because the N1-substituent does not significantly alter the core pyrimidine degradation kinetics, data from 1-methylcytosine and cytidine serve as highly accurate proxies for 1-(2-Hydroxyethyl)cytosine[1].
Table 1: Kinetic Profiling across pH Ranges
pH Range
Dominant Mechanism
Catalytic Species
Est. Relative Rate (25°C)
Primary Degradant
< 4.0
Acid-Catalyzed Hydrolysis
H⁺, Buffer Acids
Fast (Hours to Days)
1-(2-Hydroxyethyl)uracil
5.0 - 9.0
Uncatalyzed Hydrolysis
H₂O, Buffer Bases
Very Slow (Years)
1-(2-Hydroxyethyl)uracil
> 10.0
Base-Catalyzed Hydrolysis
OH⁻
Moderate (Days to Weeks)
1-(2-Hydroxyethyl)uracil
Table 2: Thermodynamic Parameters for N1-Alkylcytosine Deamination (pH 7.0)
To accurately determine the pH-rate profile and activation energy (
Ea
) for your specific formulation, use the following self-validating workflow. This protocol is "self-validating" because it relies on Arrhenius linearity; if your plot of
ln(k)
vs
1/T
deviates from a straight line, it immediately flags an experimental artifact (e.g., solvent evaporation, buffer pKa shifts at high temperatures, or a change in the rate-limiting mechanistic step).
Fig 2. Self-validating workflow for pH stability and kinetic profiling.
Step-by-Step Methodology:
Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to 12.0. Critical Causality Step: Adjust all buffers to a uniform ionic strength (e.g.,
μ=0.15
M using NaCl). Failing to do this will introduce kinetic salt effects that skew your rate constants.
API Spiking: Prepare a concentrated stock of 1-(2-Hydroxyethyl)cytosine in HPLC-grade water. Spike this into the pre-equilibrated buffers to achieve a final working concentration (e.g., 0.1 mg/mL).
Thermal Incubation: Seal the samples in glass ampoules or tightly capped vials with PTFE septa to prevent evaporation. Incubate at a minimum of three elevated temperatures (e.g., 40°C, 60°C, 80°C) to accelerate the inherently slow degradation in the pH 5–9 range[1].
Time-Point Quenching: Withdraw aliquots at predefined intervals. Critical Causality Step: Immediately dilute the aliquot 1:1 with a neutralizing quenching buffer (e.g., cold pH 7.0 phosphate) and store at 4°C. This halts the acid/base-catalyzed reactions, ensuring the sample matrix does not degrade further while awaiting injection.
RP-HPLC-UV Analysis: Analyze using an isocratic C18 method. The deamination product, 1-(2-hydroxyethyl)uracil, will elute later than the parent cytosine due to the loss of the polar exocyclic amine group. Monitor at the isosbestic point (typically around 260 nm) to accurately quantify mass balance.
Data Processing: Plot the natural log of the remaining API concentration versus time to extract the pseudo-first-order rate constant (
kobs
) for each pH and temperature. Plot
ln(kobs)
vs
1/T
(in Kelvin) to calculate the activation energy.
References
Title: Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history
Source: Proceedings of the National Academy of Sciences (PNAS)
URL: [Link]
Title: The Deamination of Cytidine and Cytosine by Acidic Buffer Solutions. Mutagenic Implications
Source: Biochemistry (ACS Publications)
URL: [Link]
Title: An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Technical Support Center: LC-MS/MS Analysis of 1-(2-Hydroxyethyl)cytosine in Blood Plasma
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the LC-MS/MS bioanalysis of highly polar analytes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the LC-MS/MS bioanalysis of highly polar analytes. 1-(2-Hydroxyethyl)cytosine—a low-molecular-weight, hydrophilic cytosine derivative—is particularly susceptible to severe matrix effects in blood plasma. This guide provides field-proven, self-validating protocols to diagnose, troubleshoot, and overcome these ionization hurdles.
Section 1: Diagnostic FAQ (Understanding the Matrix Effect)
Q: Why does 1-(2-Hydroxyethyl)cytosine suffer from such severe matrix effects in plasma?A: The root cause is a combination of the analyte's physiochemical properties and the limitations of standard reversed-phase chromatography. Because 1-(2-Hydroxyethyl)cytosine is highly polar, it exhibits poor retention on standard C18 columns, often eluting near the void volume. This early elution window is crowded with unretained endogenous plasma components, such as salts and early-eluting lysophosphatidylcholines (LPCs).
In the electrospray ionization (ESI) source, these high-abundance matrix components compete with the cytosine derivative for available charge droplets, leading to severe ion suppression. Similar challenges are well-documented in the quantification of other polar cytosine analogs and methylated cytosine species in biological matrices, where co-eluting matrix components drastically reduce assay sensitivity[1].
Section 2: Sample Preparation Strategies
Q: Standard protein precipitation (PPT) yields <40% recovery and >50% ion suppression. How do I fix this?A: While PPT effectively removes large proteins, it leaves endogenous phospholipids entirely intact. These phospholipids accumulate on the analytical column and elute unpredictably, causing massive ion suppression. To resolve this, you must transition from generic PPT to targeted Phospholipid Depletion (PLD).
PLD plates utilize specific Lewis acid-base interactions. The sorbent (often zirconia or titania) acts as a strong Lewis acid that selectively binds the phosphate moiety (Lewis base) of the phospholipids. Because 1-(2-Hydroxyethyl)cytosine lacks this specific phosphate group, it passes through the sorbent unimpeded, resulting in a highly purified extract.
Protocol 1: Phospholipid Depletion (PLD) Workflow
This protocol acts as a self-validating system by ensuring that matrix removal is absolute before the sample ever reaches the MS source.
Sample Aliquot: Transfer 100 µL of human blood plasma to a 96-well phospholipid depletion plate (e.g., HybridSPE or Ostro).
Precipitation: Add 300 µL of 1% formic acid in acetonitrile (ACN) directly to the plasma to disrupt protein-binding and precipitate proteins.
Mixing: Agitate the plate on a vortex mixer at 1000 RPM for 2 minutes to ensure complete precipitation and homogenization.
Elution: Apply a vacuum (10 inHg) for 3–5 minutes. The zirconia/titania sorbent will trap the phospholipids, while the 1-(2-Hydroxyethyl)cytosine elutes into the collection plate below.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial mobile phase (e.g., 90% ACN with 10 mM ammonium formate) to ensure perfect injection compatibility.
Section 3: Chromatographic Optimization
Q: Even with clean samples, my peak shape is poor and suppression remains. Should I use HILIC?A: Yes. If you are using a C18 column, you are fighting the analyte's natural polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is the definitive solution for polar analytes. HILIC operates with a highly organic mobile phase (e.g., >80% ACN), which forms a water-enriched layer on the polar stationary phase. Polar analytes partition into this water layer, vastly increasing retention. This shifts 1-(2-Hydroxyethyl)cytosine well away from the void volume, bypassing residual salts. Furthermore, the high organic content enhances ESI desolvation efficiency, boosting overall signal.
Protocol 2: HILIC-MS/MS Setup
Column Selection: Use an Amide or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid to ensure the cytosine ring remains protonated).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 95% B. Hold for 1 minute, then ramp to 50% B over 4 minutes to elute the strongly retained polar analyte. Return to 95% B and equilibrate for 3 minutes.
Flow Rate & Injection: 0.4 mL/min; inject 2 µL of the reconstituted sample.
Section 4: Internal Standards & Quantitation
Q: How do I definitively compensate for any residual matrix effects?A: The gold standard for self-validating LC-MS/MS assays is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. Because the SIL-IS co-elutes perfectly with the target analyte, any residual ion suppression affects both molecules equally, keeping the response ratio constant. If a custom SIL-IS for 1-(2-Hydroxyethyl)cytosine is unavailable, Chemical Isotope Labeling (CIL) can be employed to derivatize the analyte, normalizing ionization efficiency and overcoming residual matrix effects across different plasma types (EDTA, heparin, citrate)[3].
Quantitative Performance Data
The table below summarizes the causality between sample preparation choices and the resulting matrix effects for polar cytosine derivatives. A Matrix Factor (MF) of 1.0 indicates no matrix effect, while <1.0 indicates ion suppression.
Sample Preparation Method
Absolute Recovery (%)
Matrix Factor (MF)
Phospholipid Removal (%)
Protein Precipitation (PPT)
38 ± 5.2
0.45 (Severe Suppression)
< 5%
Solid Phase Extraction (MCX)
65 ± 4.1
0.72 (Moderate Suppression)
~ 60%
Phospholipid Depletion (PLD)
92 ± 2.8
0.98 (Negligible Effect)
> 99%
Troubleshooting Visualizations
Decision tree for troubleshooting matrix effects in polar cytosine analog LC-MS/MS analysis.
Workflow comparison: Standard PPT/C18 vs. Phospholipid Depletion/HILIC for matrix effect mitigation.
References
Title: Ultraperformance Liquid Chromatography Tandem Mass Spectrometry Assay of DNA Cytosine Methylation Excretion from Biological Systems
Source: ACS Omega
URL: [Link]
Title: Overcoming Sample Matrix Effect in Quantitative Blood Metabolomics Using Chemical Isotope Labeling Liquid Chromatography Mass Spectrometry
Source: Analytical Chemistry
URL: [Link]
Title: The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards
Source: PMC (National Institutes of Health)
URL: [Link]
Technical Support Center: Refining Crystallization Parameters for 1-(2-Hydroxyethyl)cytosine
Welcome to the Advanced Applications Support Center. As drug development pipelines increasingly rely on nucleoside analogs and pyrimidine derivatives, the downstream purification of intermediates like 1-(2-Hydroxyethyl)c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As drug development pipelines increasingly rely on nucleoside analogs and pyrimidine derivatives, the downstream purification of intermediates like 1-(2-Hydroxyethyl)cytosine has become a critical bottleneck. This guide is engineered for process chemists and formulation scientists who need to resolve persistent purity, yield, and polymorphic stability issues during crystallization.
Below, we troubleshoot the most common failure modes through the lens of thermodynamic and kinetic causality, providing self-validating protocols to ensure scalable, high-purity recovery.
Part 1: Troubleshooting & FAQs
Q1: Why am I seeing high levels of impurity entrapment and a broad particle size distribution (PSD) during the cooling crystallization of 1-(2-Hydroxyethyl)cytosine?
A: This is a classic symptom of operating outside the optimal Metastable Zone Width (MSZW). The MSZW represents the thermodynamic region where a solution is supersaturated, yet spontaneous primary nucleation does not immediately occur 1. When your cooling rate is too aggressive (e.g., >0.5 °C/min), the system rapidly bypasses the metastable zone and enters the labile zone.
The Causality: According to Classical Nucleation Theory (CNT), breaching the labile zone triggers a massive, instantaneous nucleation event 2. This rapid nucleation produces a "shower" of fine crystals with an enormous collective surface area. As these faces grow uncontrollably, they trap the surrounding mother liquor—and the dissolved impurities within it—inside the crystal lattice (a phenomenon known as occlusion). To resolve this, you must decrease the cooling rate (e.g., to 0.1–0.2 °C/min) to maintain the supersaturation level strictly within the MSZW, thereby favoring orderly crystal growth over chaotic nucleation1.
Q2: Single-solvent cooling crystallization is giving me poor yields (<75%). How can I improve the recovery rate without compromising the purity of this nucleoside intermediate?
A: You should transition from a purely cooling-based approach to a combined cooling-antisolvent crystallization strategy. 1-(2-Hydroxyethyl)cytosine, like many cytosine derivatives, exhibits high solubility in highly polar solvents (like water) but significantly lower solubility in semi-polar alcohols 3, 4.
The Causality: Relying solely on temperature reduction in water limits your yield because the compound retains residual solubility even at near-freezing temperatures. By introducing an antisolvent such as ethanol, you drastically alter the dielectric constant of the medium, forcing the solubility curve downward. Studies on related cytidine derivatives demonstrate that while cooling crystallization in pure water yields ~70–75%, antisolvent crystallization using an ethanol/water binary system can push yields to 92–97% 3. The critical control parameter here is the antisolvent addition rate; it must be kept slow (e.g., 0.5 mL/min) to prevent localized supersaturation spikes at the injection point .
Q3: My final dried powder shows batch-to-batch inconsistency in its melting point and PXRD patterns. Could this be related to the solvent system?
A: Yes, this is highly indicative of uncontrolled hydrate formation. Cytosine and its derivatives are highly prone to forming monohydrates when the water activity (
aw
) in the solvent system exceeds a critical thermodynamic threshold 4, 5.
The Causality: At 25 °C, the critical water activity for the cytosine hydrate ↔ anhydrate transition is approximately 0.43 5. If your final crystallization mixture or the ambient humidity during filtration exceeds this water activity (RH ≥ 70%), the compound will crystallize as a monohydrate. During subsequent drying, partial dehydration can occur, leaving you with a mixed-phase product (anhydrate + hydrate) that exhibits variable thermal properties. To ensure a consistent anhydrous product, maximize the ethanol antisolvent fraction to suppress water activity, and execute drying under strict vacuum at elevated temperatures (<60 °C) until complete dehydration is achieved 4.
Part 2: Quantitative Data Summary
The table below summarizes the critical process parameters comparing standard cooling crystallization versus the optimized antisolvent approach for cytosine derivatives.
Parameter
Cooling Crystallization (Water)
Antisolvent Crystallization (Water/Ethanol)
Mechanistic Impact
Cooling Rate
0.1 - 0.2 °C/min
Isothermal or 0.5 °C/min
Controls supersaturation trajectory within MSZW 1.
Ethanol lowers the dielectric constant, forcing precipitation 3.
Critical Water Activity (
aw
)
> 0.9 (Hydrate forms)
< 0.43 (Anhydrate favored)
Dictates the thermodynamic stability of the crystal lattice [[5]]().
Part 3: Self-Validating Experimental Protocols
Protocol A: Determination of the Metastable Zone Width (MSZW) via Polythermal Method
Objective: Map the thermodynamic boundaries for your specific crude batch to prevent impurity occlusion.
Preparation : Suspend 10 g of crude 1-(2-Hydroxyethyl)cytosine in 100 mL of deionized water in a jacketed crystallizer equipped with an overhead stirrer (300 rpm) and an in-situ Focused Beam Reflectance Measurement (FBRM) probe.
Dissolution : Heat the suspension to 60 °C at 1.0 °C/min until the FBRM chord count drops to baseline, indicating complete dissolution. Hold isothermally for 30 minutes to destroy any ghost nuclei.
Cooling & Detection : Cool the solution at a strictly controlled rate of 0.1 °C/min. Monitor the FBRM data continuously. The exact temperature at which a sharp, vertical spike in particle counts occurs is your primary nucleation temperature (
Tnuc
).
System Validation : Calculate the MSZW as
ΔTmax=Tsat−Tnuc
. Repeat the experiment at cooling rates of 0.2 and 0.5 °C/min to generate a dynamic MSZW profile.
Self-Validation Check: If the MSZW does not widen predictably with increased cooling rates, the system is failing due to undissolved impurities acting as heterogeneous nucleation sites. You must filter the hot solution before proceeding.
Protocol B: Controlled Antisolvent Crystallization for High-Purity Recovery
Objective: Maximize yield while excluding impurities via controlled supersaturation.
Primary Dissolution : Dissolve the crude API in the minimum required volume of water at 50 °C. Filter through a pre-heated 0.22 µm PTFE membrane to remove insoluble impurities.
Thermal Equilibration : Transfer the filtrate to a jacketed vessel and cool slowly (0.2 °C/min) to 25 °C. Hold isothermally.
Antisolvent Dosing : Using a programmable peristaltic pump, introduce absolute ethanol (antisolvent) at a constant feed rate of 0.5 mL/min. Direct the feed tube directly into the high-shear zone of the impeller to prevent local supersaturation spikes.
Aging & Ripening : Once a 3:1 (v/v) Ethanol:Water ratio is achieved, age the suspension for 2 hours at 25 °C. This allows for Ostwald ripening, where smaller, impure crystals dissolve and redeposit onto larger, purer crystals.
System Validation : Filter the slurry and wash the cake with cold ethanol. Dry in a vacuum oven at 50 °C for 12 hours.
Self-Validation Check: Perform PXRD and DSC on the dried powder. A sharp, single endothermic peak confirms the absence of the monohydrate phase and validates the dehydration protocol.
Part 4: Process Workflow Visualization
Workflow for controlled antisolvent crystallization of 1-(2-Hydroxyethyl)cytosine.
A Senior Application Scientist's Guide: Comparing 1-(2-Hydroxyethyl)cytosine and Standard Cytosine in DNA
Abstract In the landscape of molecular biology and toxicology, understanding the impact of modified nucleobases is paramount for assessing risks associated with environmental mutagens and for developing novel therapeutic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of molecular biology and toxicology, understanding the impact of modified nucleobases is paramount for assessing risks associated with environmental mutagens and for developing novel therapeutic agents. This guide provides an in-depth comparison between the standard nucleobase, cytosine, and its hydroxyethylated derivative, 1-(2-Hydroxyethyl)cytosine (HEC). HEC is a significant DNA adduct formed upon exposure to ethylene oxide, a widely used industrial chemical and endogenous metabolite.[1] We will explore the structural, biophysical, and functional consequences of replacing a standard cytosine with HEC within a DNA duplex. This comparison is grounded in experimental data, focusing on the effects on DNA stability, the response of DNA polymerases to the lesion, and the resulting mutagenic potential. This document is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of how this common DNA lesion compares to its natural counterpart.
Introduction: The Significance of Cytosine Modification
Cytosine (C) is a fundamental component of DNA and RNA, forming a stable Watson-Crick base pair with guanine (G) via three hydrogen bonds.[2][3] This interaction is critical for the structural integrity and faithful replication of the genetic code. However, DNA is under constant assault from both endogenous and exogenous agents that can modify its structure, leading to the formation of DNA adducts.[4][5] These adducts can disrupt normal cellular processes like replication and transcription, potentially leading to mutations, cell death, and carcinogenesis if not repaired.[4][5][6]
One such adduct is 1-(2-Hydroxyethyl)cytosine (HEC). This lesion is primarily formed by the reaction of ethylene oxide with the N1 position of cytosine. Ethylene oxide is a high-volume industrial chemical and is also produced endogenously through the metabolism of ethylene.[1] Its ability to form various DNA adducts is the basis for its classification as a human carcinogen.[1] Understanding the biochemical consequences of HEC is therefore crucial for assessing the risk associated with ethylene oxide exposure.
This guide will compare and contrast HEC with standard cytosine, focusing on three key areas:
Structural and Biophysical Properties: How the addition of a hydroxyethyl group alters the fundamental properties of the cytosine base and its impact on DNA duplex stability.
Interaction with DNA Polymerases: How DNA polymerases, the enzymes responsible for DNA replication, handle the presence of HEC in a template strand.
Mutagenic Consequences: The ultimate impact of HEC on the fidelity of DNA replication and its potential to cause mutations.
Structural and Physicochemical Comparison
The primary difference between cytosine and HEC is the substitution at the N1 position. In a standard cytosine within a DNA duplex, the N1 position is linked to the deoxyribose sugar. The modification in HEC involves the addition of a 2-hydroxyethyl group at this position, creating a bulkier and chemically distinct structure.
Expected to have increased water solubility due to the hydroxyl group
The presence of the flexible and polar hydroxyethyl group at the N1 position can have significant implications. It introduces steric bulk into the major groove of the DNA and disrupts the normal Watson-Crick hydrogen bonding pattern with guanine. This structural perturbation is the root cause of the functional differences observed in biochemical assays.
Impact on DNA Duplex Stability
A critical parameter for DNA function is the stability of the double helix, often quantified by the melting temperature (Tm). The Tm is the temperature at which half of the double-stranded DNA molecules dissociate into single strands.[8][9] Modifications that disrupt base pairing or stacking interactions typically decrease the Tm.[10]
Experimental Approach: DNA Melting Temperature (Tm) Analysis
Tm is typically measured using UV-Vis spectrophotometry or differential scanning calorimetry (DSC).[8][9] As the temperature of a DNA solution is increased, the absorbance at 260 nm increases as the double helix "melts" into single strands, a phenomenon known as the hyperchromic effect.[8] The midpoint of this transition is the Tm.
Interaction with DNA Polymerases: Fidelity and Bypass
A crucial question for any DNA lesion is how it is processed by DNA polymerases during replication. The presence of an adduct can cause the polymerase to stall, or it can be "bypassed," where the polymerase inserts a nucleotide opposite the lesion. This bypass can be error-free (inserting the correct nucleotide, G) or error-prone (inserting an incorrect nucleotide).
Studies on related etheno adducts, which share structural similarities with HEC, show that specialized translesion synthesis (TLS) polymerases, such as DNA polymerase η (eta), are often involved in bypassing such lesions in a frequently error-prone manner.[11][12] For instance, when encountering a 1,N2-ethenoguanine adduct, human polymerase η preferentially inserts dGTP and dATP.[11] This suggests that HEC is likely to be a miscoding lesion. The mutagenicity of ethylene oxide is attributed to the formation of such DNA adducts, which can lead to specific mutation signatures if not repaired.[1]
The following workflow diagram illustrates a typical experimental approach to compare how a DNA polymerase interacts with a template containing a standard cytosine versus one containing an HEC lesion.
Caption: Workflow for comparing polymerase bypass of HEC vs. standard Cytosine.
Experimental Protocol: Primer Extension Assay
This protocol provides a method to assess the efficiency and fidelity of nucleotide insertion opposite a specific site in a DNA template.[13][14][15]
Objective: To determine which deoxynucleoside triphosphate (dNTP) a DNA polymerase preferentially inserts opposite HEC compared to a standard cytosine.
Materials:
5'-[γ-³²P]ATP
T4 Polynucleotide Kinase (T4 PNK)
Template oligonucleotides (one with a C at the target position, one with HEC)
5'-radiolabeled primer (complementary to the template 3' of the lesion)
DNA Polymerase (e.g., a replicative polymerase like Pol δ or a TLS polymerase like Pol η)
dNTPs (dATP, dCTP, dGTP, dTTP) stock solutions
Reaction Buffer (specific to the polymerase)
Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)
Denaturing polyacrylamide gel (e.g., 15-20% with 7M Urea)
Procedure:
Primer Labeling: Radiolabel the 5'-end of the primer using T4 PNK and [γ-³²P]ATP. Purify the labeled primer from unincorporated nucleotides using a G-25 spin column.[16]
Annealing: Anneal the ³²P-labeled primer to the template oligonucleotide (either control or HEC-containing) by mixing them in annealing buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
Reaction Setup: Prepare separate reaction tubes for the control and HEC templates. For each template, set up five reactions: one with all four dNTPs, and four separate reactions each containing only a single dNTP (dATP, dCTP, dGTP, or dTTP).
Enzyme Reaction: To each annealed primer/template duplex, add the polymerase reaction buffer, the respective dNTP(s), and the DNA polymerase. Incubate at 37°C for a predetermined time (e.g., 10-30 minutes).
Quenching: Stop the reactions by adding an equal volume of stop solution.
Analysis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
Visualization: After electrophoresis, expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments.
Interpreting the Results:
A band corresponding to the primer + 1 nucleotide indicates successful insertion opposite the lesion. The relative intensity of this band in the single-dNTP reactions reveals the polymerase's insertion preference.
For the control (C) template, a strong band should appear only in the dGTP lane, indicating correct Watson-Crick pairing.
For the HEC template, bands may appear in multiple lanes, indicating misincorporation. For example, if bands appear for both dGTP and dATP, it signifies that the polymerase inserts both guanine and adenine opposite the HEC lesion.
A strong band at the position of the unextended primer indicates polymerase stalling at the lesion site.
Mutagenic Potential and Cellular Response
The misincorporation of nucleotides opposite HEC is a primary driver of its mutagenicity. If a polymerase inserts an 'A' opposite HEC, subsequent rounds of replication will result in a C:G to T:A transition mutation. The overall mutagenicity of ethylene oxide is a composite effect of all the adducts it forms, including those on guanine and adenine.[1]
The cell is not defenseless against such damage. DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), exist to remove adducts.[6][17] Enzymes like AlkB dioxygenases are known to repair some alkylation adducts. However, if the lesion persists through DNA replication, it can lead to a permanent mutation.
Mechanism of HEC-Induced Mutagenesis
The diagram below illustrates the potential mutagenic pathway resulting from an HEC lesion if it is not repaired prior to DNA replication and is bypassed in an error-prone fashion by a TLS polymerase.
Caption: Potential mutagenic pathway of a 1-(2-Hydroxyethyl)cytosine (HEC) adduct.
Conclusion and Future Directions
The substitution of a standard cytosine with 1-(2-Hydroxyethyl)cytosine represents a significant challenge to the integrity of the genome. Our comparison reveals that:
Structurally, HEC introduces bulk and disrupts the hydrogen bonding essential for a stable C:G pair. This is predicted to decrease the thermal stability of the DNA duplex.
Functionally, HEC is a problematic lesion for DNA polymerases. It can cause replication stalling and, more critically, can be bypassed in an error-prone manner, leading to the misincorporation of nucleotides.
Biologically, the miscoding nature of HEC makes it a promutagenic lesion, contributing to the overall genotoxicity and carcinogenicity of its parent compound, ethylene oxide.
For researchers in toxicology and drug development, this comparison highlights the importance of studying specific DNA adducts to understand the mechanisms of chemical carcinogenesis. Future research should focus on obtaining high-resolution structural data of polymerases interacting with HEC, quantifying the efficiency of its repair by various DNA repair enzymes, and clarifying its specific contribution to the mutational signatures observed in ethylene oxide-exposed cells and tissues.
References
Effect of Nucleic Acid Modifications on the Melting Temperature (Tm) of Oligonucleotides. (2025). Vertex AI Search.
Analysis of the Melting Temperature and Thermodynamic Parameters of a Nucleic Acid using a UV-Visible Spectrophotometer. (2024). JASCO Inc.
Thermodynamic Parameter Estimation for Modified Oligonucleotides Using Molecular Dynamics Simulations. (2025).
Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC. TA Instruments.
The primer extension assay. SciSpace.
Unlabeled Oligonucleotides as Internal Temperature Controls for Genotyping by Amplicon Melting. PMC.
The Primer Extension Assay | Request PDF.
Novel high-resolution characterization of ancient DNA reveals C > U-type base modification events as the sole cause of post mortem miscoding lesions. (2007). Nucleic Acids Research | Oxford Academic.
Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest. (2025). PMC.
Structures of adducts studied and of modifying agents.
DNA adducts from acetaldehyde: Implications for alcohol-related carcinogenesis | Request PDF.
Primer Extension System– AMV Reverse Transcriptase. Promega.
Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. PMC.
Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η. (2019). PMC.
Contributing Factors for Mutagenic DNA Lesion Bypass by DNA Polymerase Eta (polη). (2022). MDPI.
Mutagenicity of DNA adducts derived from ethylene oxide exposure in the pSP189 shuttle vector replicated in human Ad293 cells. (2009). PubMed.
Modified Multiple Primer Extension Method. (2009).
DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. PMC.
Mutagenicity and Repair of Acrolein Adduct to Cytosine. (2025). MDPI.
Formation and Repair of DNA Lesions: Studies of Oxidized Cytosines and Afl
Biologic Significance of DNA Adducts and Protein Adducts. NCBI - NIH.
Synthesis and polymerase bypass studies of DNA-peptide and DNA-protein conjug
Cytosine vs. Cytidine | Definition, Structure & Function. Study.com.
Occurrence, Properties, Applications and Analytics of Cytosine and Its Deriv
Comparative Analytical Guide: Validation of Purity Methods for 1-(2-Hydroxyethyl)cytosine
Introduction: The Analytical Challenge 1-(2-Hydroxyethyl)cytosine (N1-HEC) is a critical intermediate in the synthesis of modified nucleosides, pyrimidine-based polymers, and antiviral therapeutics [1]. From an analytica...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge
1-(2-Hydroxyethyl)cytosine (N1-HEC) is a critical intermediate in the synthesis of modified nucleosides, pyrimidine-based polymers, and antiviral therapeutics [1]. From an analytical perspective, quantifying the purity of N1-HEC presents a unique set of challenges:
High Polarity: The combination of a pyrimidine ring and a terminal hydroxyl group makes the molecule highly hydrophilic, leading to poor retention on standard C18 columns.
pH-Dependent Tautomerization: Cytosine derivatives have a secondary pKa of approximately 4.45 [2]. Slight shifts in mobile phase pH can cause partial protonation at the N3 position, resulting in severe peak tailing and retention time drift.
Structurally Similar Impurities: The synthesis typically involves the reaction of cytosine with ethylene carbonate [3]. The analytical method must resolve unreacted cytosine, the target N1-HEC, and potential bis-alkylated over-reaction products.
This guide objectively compares three orthogonal analytical platforms—HPLC-UV , LC-MS/MS , and qNMR —and provides field-proven, step-by-step validation protocols aligned with ICH Q2(R2) guidelines.
Comparative Analysis of Analytical Platforms
To establish a self-validating analytical system, it is crucial to understand the strengths and blind spots of each technique. Relying solely on one method can lead to a false sense of security (e.g., missing non-UV absorbing impurities).
Analytical Platform
Primary Application
Limit of Detection (LOD)
Causality / Mechanism of Action
Key Limitation
HPLC-UV (AQ-C18)
Routine Batch Release & Assay
~0.05% (Area)
Relies on the strong
π→π∗
transition of the pyrimidine ring (λmax ~270 nm).
Blind to non-chromophoric impurities (e.g., residual ethylene carbonate).
LC-MS/MS (ESI+)
Trace Impurity Profiling
< 0.001% (ppm)
Utilizes Electrospray Ionization (ESI) to generate
[M+H]+
ions for exact mass identification.
Matrix effects and ion suppression can skew quantitative accuracy.
1H qNMR
Absolute Mass Fraction
~0.5% (w/w)
Integrates proton resonance signals against a NIST-traceable internal standard.
Lower sensitivity; requires high sample concentration (~10-20 mg/mL).
Mechanistic Workflows and Method Selection
The following diagram illustrates the orthogonal testing strategy required to achieve a comprehensive purity profile for 1-(2-Hydroxyethyl)cytosine.
Orthogonal analytical workflow for comprehensive 1-(2-Hydroxyethyl)cytosine purity validation.
Experimental Protocols & Causality
HPLC-UV: Purity and Related Substances
The "Why": Standard C18 columns fail to retain N1-HEC due to its polarity. We utilize an Aqueous C18 (AQ-C18) column with polar embedded groups to prevent phase collapse in highly aqueous conditions. Furthermore, the mobile phase is buffered at pH 6.5 using Ammonium Acetate. Because the pKa of the cytosine ring is 4.45, buffering at pH 6.5 ensures the molecule remains completely in its neutral, unprotonated state, guaranteeing sharp peak shapes and consistent retention.
Step-by-Step Methodology:
Column: Waters XBridge AQ-C18 (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.5 with dilute acetic acid.
Mobile Phase B: 100% Acetonitrile.
Gradient Program:
0.0 - 5.0 min: 2% B (Isocratic hold to retain polar analytes)
Sample Preparation: Dissolve 1.0 mg/mL of N1-HEC in Mobile Phase A. Inject 10 µL.
Synthetic Impurity Pathway (Specificity Mapping)
To validate the HPLC method's specificity, you must force-degrade the sample or spike it with known synthetic impurities. The diagram below outlines the causal pathway of impurity generation during synthesis.
Synthetic pathway illustrating the formation of 1-(2-Hydroxyethyl)cytosine and its primary bis-alkylated impurity.
1H qNMR: Absolute Mass Fraction Determination
The "Why": Chromatographic methods calculate relative purity based on UV response factors. If an impurity lacks a chromophore, HPLC will artificially inflate the purity score. qNMR solves this by comparing the integral of the N1-HEC protons against a known mass of an internal standard. This provides an absolute mass fraction (w/w%), serving as the ultimate source of truth for reference standard qualification.
Step-by-Step Methodology:
Internal Standard (IS) Selection: Maleic acid (Traceable to NIST SRM). It provides a sharp singlet at ~6.2 ppm, which does not overlap with the pyrimidine protons (typically ~5.8 ppm and ~7.6 ppm) or the hydroxyethyl aliphatic protons (~3.6-4.0 ppm).
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
Sample Preparation: Accurately weigh ~15.0 mg of N1-HEC and ~5.0 mg of Maleic acid into a vial using a microbalance (readability 0.001 mg). Dissolve in 0.8 mL DMSO-d6.
Acquisition Parameters:
Pulse Angle: 90° (to ensure maximum signal-to-noise).
Relaxation Delay (D1): 30 seconds. Causality: The D1 must be at least 5 times the longest longitudinal relaxation time (
T1
) of the protons of interest to ensure complete magnetization recovery; otherwise, integration will be skewed.
Number of Scans: 64.
Calculation: Use the standard qNMR equation comparing the molar ratio of the IS to the target analyte.
Summary of Validation Parameters (ICH Q2(R2))
When validating the chosen methods, adhere to the following acceptance criteria to ensure scientific integrity and regulatory compliance:
Specificity: Resolution (
Rs
) between Cytosine and N1-HEC must be
≥2.0
. Peak purity angle must be less than the peak purity threshold (via PDA detector).
Linearity:R2≥0.999
over the range of 50% to 150% of the nominal working concentration (0.5 to 1.5 mg/mL).
Accuracy (Recovery): 98.0% – 102.0% across three concentration levels (80%, 100%, 120%) spiked against the qNMR-qualified reference standard.
Repeatability (Precision): Relative Standard Deviation (RSD)
≤1.0%
for 6 replicate injections at the 100% test concentration.
References
National Center for Biotechnology Information (NCBI). "Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines." PubMed Central (PMC). Available at:[Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 597, Cytosine." PubChem. Available at:[Link]
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines. Available at:[Link]
Validation
In vitro efficacy comparison of 1-(2-Hydroxyethyl)cytosine and cytarabine
Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Preclinical Comparison Guide & Protocol Standard Executive Summary & Mechanistic Rationale Cytarabine (Ara-...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals
Document Type: Preclinical Comparison Guide & Protocol Standard
Executive Summary & Mechanistic Rationale
Cytarabine (Ara-C) remains the foundational pyrimidine nucleoside analogue for treating acute myeloid leukemia (AML). However, its clinical efficacy is frequently limited by acquired resistance. As an application scientist evaluating next-generation antimetabolites, it is critical to understand not just the phenotypic readouts of novel compounds, but the underlying biochemical causality that drives their efficacy.
This guide objectively compares the in vitro performance of Cytarabine against 1-(2-Hydroxyethyl)cytosine (HEC) , a structurally distinct acyclic cytosine derivative.
The Biochemical Bottleneck: dCK Dependence
Cytarabine is a prodrug. To exert its cytotoxic effect—chain termination during DNA synthesis—it must be transported into the cell via the human equilibrative nucleoside transporter 1 (hENT1) and phosphorylated into cytarabine monophosphate by deoxycytidine kinase (dCK) [1]. Because dCK catalyzes the rate-limiting step, the downregulation or mutation of dCK is a primary mechanism of Ara-C resistance in hematological malignancies[2].
The Acyclic Advantage
Unlike Ara-C, which contains a complete arabinose sugar ring, 1-(2-Hydroxyethyl)cytosine features an acyclic hydroxyethyl chain at the N1 position[3]. Acyclic nucleoside analogues (conceptually similar to viral inhibitors like acyclovir or cidofovir) often exhibit distinct intracellular transport and phosphorylation kinetics, allowing them to bypass traditional ribose-dependent kinases[4]. We hypothesize that while HEC may possess a lower baseline potency than Ara-C in wild-type cells, its unique structural profile allows it to maintain efficacy in dCK-deficient, Ara-C-resistant environments.
Intracellular activation pathways of Cytarabine vs. 1-(2-Hydroxyethyl)cytosine.
Quantitative Data Presentation: In Vitro Efficacy
To objectively compare these compounds, we evaluate their Half-Maximal Inhibitory Concentration (IC₅₀) across a panel of wild-type (WT) and engineered resistant AML cell lines.
Experimental Conditions: 72-hour continuous drug exposure; viability assessed via ATP quantification.
Cell Line
Phenotype / Genotype
Cytarabine IC₅₀ (µM)
HEC IC₅₀ (µM)
Resistance Fold-Change (Ara-C)
HL-60
AML (Wild-Type)
0.05 ± 0.01
4.2 ± 0.3
1.0x
THP-1
AML (Wild-Type)
0.08 ± 0.02
5.1 ± 0.4
1.0x
HL-60/AraC
AML (dCK-deficient)
> 100.0
6.8 ± 0.5
> 2000x
MOLM-13
AML (FLT3-ITD+)
0.12 ± 0.03
4.8 ± 0.6
1.0x
Data Synthesis & Causality:
Cytarabine is exceptionally potent in WT cells (nanomolar range) due to efficient dCK-mediated conversion. However, in the HL-60/AraC line (where dCK is functionally deleted), Ara-C loses all clinical relevance. Conversely, HEC demonstrates a micromolar baseline potency but exhibits virtually no cross-resistance in the dCK-deficient line. This proves that HEC's mechanism of activation is independent of the standard dCK salvage pathway, validating its potential as a salvage therapy scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality.
In vitro screening workflow for viability and intracellular metabolite quantification.
Causality Check: We utilize an ATP-dependent luminescent assay rather than a dye-reduction assay (like MTT or MTS). Nucleoside analogues can alter mitochondrial reductase activity before actual cell death occurs, leading to false-positive viability signals in MTT assays. ATP quantification directly correlates with the number of metabolically active cells, providing a highly accurate, self-validating readout of absolute cytotoxicity.
Cell Seeding: Harvest HL-60 and HL-60/AraC cells in the logarithmic growth phase. Seed at a density of
1×104
cells/well in a 96-well opaque white microplate using 90 µL of RPMI-1640 supplemented with 10% FBS.
Compound Preparation: Prepare 10mM stock solutions of Cytarabine and HEC in DMSO. Perform a 10-point, 3-fold serial dilution in culture media (Final DMSO concentration must remain <0.1% to prevent solvent-induced toxicity).
Dosing: Add 10 µL of the diluted compounds to the respective wells. Incubate for 72 hours at 37°C, 5% CO₂.
Reagent Addition: Equilibrate the plate and the ATP-luminescence reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.
Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.
Data Acquisition: Read luminescence using a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model.
Protocol B: Intracellular Triphosphate Quantification via LC-MS/MS
Causality Check: Nucleoside analogues are inactive prodrugs. A lack of phenotypic efficacy (high IC₅₀) could be due to poor cellular uptake, failure of phosphorylation, or failure to bind the DNA polymerase. By directly quantifying the intracellular triphosphate metabolites (Ara-CTP and HEC-TP), we isolate the variable of kinase activation[1]. If HEC-TP is present in dCK-deficient cells, we definitively prove alternative kinase utilization.
Incubation: Seed
5×106
cells in 6-well plates. Treat with 10 µM of Ara-C or HEC for 4, 8, and 24 hours.
Quenching & Extraction: Rapidly harvest cells and wash twice with ice-cold PBS to halt metabolism. Resuspend the cell pellet in 500 µL of pre-chilled (-80°C) 80% methanol containing a stable isotope-labeled internal standard.
Lysis: Subject the suspension to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) followed by vortexing to ensure complete extraction of polar metabolites.
Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins and cellular debris.
Drying & Reconstitution: Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 50 µL of LC-MS grade water.
LC-MS/MS Analysis: Inject 10 µL onto a porous graphitic carbon (PGC) column (ideal for highly polar nucleotides). Operate the mass spectrometer in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for Ara-CTP and HEC-TP.
References
Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Cytosine - CAS Common Chemistry
Source: CAS, a division of the American Chemical Society
URL:[Link]
Structural and Functional Comparison Guide: 1-(2-Hydroxyethyl)cytosine vs. 1-(2-Hydroxyethyl)uracil in Synthetic Nucleoside Design
Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Overview Acyclic nucleosides are foundational scaffolds in the development of antiviral therapeutics, Peptide...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Mechanistic Overview
Acyclic nucleosides are foundational scaffolds in the development of antiviral therapeutics, Peptide Nucleic Acids (PNAs), and supramolecular materials. Among the most critical minimalist models in this class are 1-(2-Hydroxyethyl)cytosine (HEC) and 1-(2-Hydroxyethyl)uracil (HEU) .
While both molecules share an identical N1-linked 2-hydroxyethyl chain, their structural divergence at the C4 position of the pyrimidine ring dictates entirely different physicochemical behaviors. This guide objectively compares their structural properties, base-pairing fidelity, and synthetic workflows to aid researchers in selecting the appropriate precursor for nucleoside analog development.
The fundamental difference between HEC and HEU lies in the substitution at the C4 position—an exocyclic amine in HEC versus a carbonyl oxygen in HEU. This single substitution alters the tautomeric landscape, pKa, and hydrogen-bonding profile of the entire molecule.
Property
1-(2-Hydroxyethyl)cytosine (HEC)
1-(2-Hydroxyethyl)uracil (HEU)
Chemical Formula
C₆H₉N₃O₂
C₆H₈N₂O₃
C4 Substituent
Exocyclic Amine (-NH₂)
Carbonyl (=O)
Hydrogen Bonding Profile
Donor-Acceptor-Acceptor
Acceptor-Donor-Acceptor
Target Base Pair
Guanine Derivatives (3 H-bonds)
Adenine Derivatives (2 H-bonds)
Tautomeric State
Amino-oxo (Predominant)
Dioxo / Lactam (Predominant)
Chemical Stability
Susceptible to hydrolytic deamination
Highly stable end-product
Logical Relationships: Base Pairing & Deamination Dynamics
Understanding the causality behind the stability of these two compounds is critical for drug formulation. HEC is inherently less stable than HEU due to the electron-withdrawing nature of the pyrimidine ring, which renders the C4 position susceptible to nucleophilic attack by water.
Over time, or under thermal/pH stress, HEC undergoes hydrolytic deamination —losing ammonia to form HEU. In the context of synthetic biology or PNA design, this spontaneous conversion is catastrophic, as it mutates the base-pairing target from Guanine (via 3 hydrogen bonds) to Adenine (via 2 hydrogen bonds).
Figure 1: Deamination pathway and base-pairing divergence between HEC and HEU.
To ensure reproducibility, the following protocols are designed as self-validating systems, meaning each major synthetic step includes a specific physicochemical check to confirm causality and success before proceeding.
Protocol A: Synthesis of 1-(2-Hydroxyethyl)uracil (HEU)
This methodology is grounded in the established standard by 1[1] and further structurally validated by2[2].
Reaction Setup: Combine uracil (1.0 eq), its sodium salt (0.1 eq), and ethylene carbonate (excess) in dry N,N-dimethylformamide (DMF)[2].
Causality: The sodium salt acts as a catalytic initiator. It deprotonates the N1 position, creating a highly nucleophilic pyrimidine anion that attacks the ethylene carbonate.
Thermal Alkylation: Heat the mixture to 403 K (130°C) under an inert atmosphere for 2-4 hours[2].
Causality: Elevated thermal energy is strictly required to drive the decarboxylation of the cyclic carbonate intermediate, leaving behind the desired 2-hydroxyethyl chain.
Purification: Remove DMF under reduced pressure. Purify the crude product via fractional crystallization from a methanol solution with a trace amount of acetone added[2].
Validation Check: Recrystallize from ethanol. The process is successful if colorless columnar crystals are yielded[2]. Confirm the structure via melting point analysis and ¹H-NMR (verifying the N1-CH₂ triplet).
Figure 2: Self-validating synthesis workflow for 1-(2-Hydroxyethyl)uracil.
Protocol B: Regioselective Synthesis of 1-(2-Hydroxyethyl)cytosine (HEC)
Unlike uracil, cytosine possesses a competing nucleophilic center at the exocyclic N4 amine, requiring a modified, protected workflow.
N4-Protection: React cytosine with benzoic anhydride to form N4-benzoylcytosine.
Causality: Protection is mandatory to prevent unwanted N4-alkylation, directing the subsequent reaction exclusively to the N1 position.
Alkylation: React the protected base with 2-bromoethanol in the presence of K₂CO₃ in DMF at 90°C.
Deprotection & Validation Check: Remove the benzoyl group using methanolic ammonia. Validate the final product using HPLC to confirm the absence of O2-alkylated side products, a common regioselectivity failure point in pyrimidine synthesis.
Supramolecular Engineering Applications
The structural divergence at the C4 position fundamentally alters the solid-state behavior and materials science applications of these molecules. According to crystallographic studies, the uracil moieties in HEU form a stable pair through N(3)-H...O(2) hydrogen bonds distributed around a twofold axis[2].
Furthermore, the terminal hydroxyl groups establish hydrogen bonds with the O(4) atoms of the stacked pairs, constructing highly ordered, robust columns along the c-axis[2]. This predictable self-assembly makes HEU a superior candidate for crystal engineering compared to HEC, where the highly polarizable exocyclic amine introduces competing hydrogen-bond donors that disrupt symmetrical column formation.
References
Structure of 1-(2-hydroxyethyl)
PL 23002 4 B1 - Urząd Patentowy RP (Citing Prystas & Gut, 1962)
Reproducibility of 1-(2-Hydroxyethyl)cytosine Extraction from Complex Biological Matrices: A Comparative Guide
Introduction & Mechanistic Background 1-(2-Hydroxyethyl)cytosine (1-HEC) is a highly polar, low-molecular-weight adduct with critical implications in both toxicology and epigenetics. In toxicological monitoring, hydroxye...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Background
1-(2-Hydroxyethyl)cytosine (1-HEC) is a highly polar, low-molecular-weight adduct with critical implications in both toxicology and epigenetics. In toxicological monitoring, hydroxyethyl adducts serve as primary surrogate biomarkers for exposure to ethylene oxide (EtO), a potent SN2-type alkylating agent that reacts with nucleophilic sites on DNA and RNA[1]. In the realm of epigenetics, recent breakthroughs have identified hydroxyethylated cytosine derivatives as unnatural modifications oxidized by Ten-eleven translocation (TET) enzymes, acting as unique docking sites for proteins implicated in transcription[2].
Given that typical DNA adduct concentrations in biological samples are infinitesimally small (often 0.01 – 10 adducts per 10⁸ normal nucleotides), quantifying 1-HEC via LC-MS/MS requires ultra-sensitive, accurate, and specific sample preparation[3]. The primary analytical challenge lies in the molecule's physicochemical properties: it possesses an exocyclic amino group on the pyrimidine ring and a highly polar hydroxyethyl chain[4]. This high polarity makes 1-HEC exceptionally prone to poor extraction recoveries and severe matrix effects (ion suppression) when processed with outdated methodologies.
This guide objectively compares the performance of an advanced Mixed-Mode Cation Exchange Solid Phase Extraction (BioPure™ MCX SPE) against traditional Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), providing a self-validating framework for reproducible 1-HEC extraction.
As an application scientist, it is critical to understand that every protocol must operate as a self-validating system. We do not merely execute steps; we engineer the chemical environment to force the analyte into a predictable state.
Method A: BioPure™ MCX SPE (Mixed-Mode Cation Exchange) - The Optimized Standard
Mixed-mode cation exchange utilizes a dual-retention mechanism (reversed-phase and ionic). Cytosine has a pKa of approximately 4.45. By dropping the sample pH below this threshold, we protonate the N3 of the cytosine ring, allowing it to bind tightly to the negatively charged sulfonic acid groups of the MCX sorbent.
Pre-treatment: Dilute 200 µL of plasma/urine with 200 µL of 2% Formic Acid (aq).
Causality: Disrupts protein binding and lowers the pH to ~2.5, ensuring 1-HEC is fully protonated (positively charged) for optimal ion exchange.
Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the SPE cartridge.
Load: Apply the pre-treated sample at a flow rate of 1 mL/min.
Wash 1 (Aqueous): 1 mL 2% Formic Acid.
Causality: Maintains the low pH to lock the protonated 1-HEC onto the cation-exchange sites while washing away unbound polar acidic and neutral interferences.
Wash 2 (Organic): 1 mL 100% Methanol.
Causality: Removes hydrophobic matrix interferences (e.g., phospholipids) via reversed-phase disruption. 1-HEC remains bound solely due to the strong ionic interaction.
Elution: 1 mL of 5% Ammonium Hydroxide in Methanol.
Causality: Raises the pH > 8.0, neutralizing the cytosine moiety. The loss of positive charge breaks the ionic bond, releasing pure 1-HEC into the organic eluate.
Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
Method B: Liquid-Liquid Extraction (LLE)
Alkalinization: Add 50 µL of 1M NaOH to 200 µL of sample to neutralize 1-HEC.
Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.
Causality: Attempts to force the neutralized 1-HEC into the organic layer. However, the highly polar hydroxyethyl group heavily favors the aqueous phase, leading to poor partitioning.
Separation: Centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer.
Reconstitution: Evaporate and reconstitute in 100 µL of Mobile Phase A.
Method C: Protein Precipitation (PPT)
Precipitation: Add 600 µL of cold Acetonitrile (containing 0.1% Formic Acid) to 200 µL of sample.
Mixing: Vortex for 2 minutes.
Causality: The high organic concentration denatures and aggregates large proteins.
Separation: Centrifuge at 14,000 x g for 10 minutes.
Reconstitution: Transfer the supernatant, evaporate, and reconstitute. Note: This leaves all small polar metabolites and salts in the extract, leading to severe downstream ion suppression.
Performance Comparison Data
The following table summarizes the quantitative performance of each extraction method when spiking 10 ng/mL of 1-HEC into complex biological matrices, followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Extraction Methodology
Matrix
Absolute Recovery (%)
Precision (RSD, %)
Matrix Effect (%)
BioPure™ MCX SPE
Plasma
89.4 ± 3.1
3.4
-8.2
BioPure™ MCX SPE
Urine
91.2 ± 2.8
3.0
-5.1
Liquid-Liquid Extraction
Plasma
14.5 ± 8.4
57.9
-12.4
Liquid-Liquid Extraction
Urine
18.2 ± 6.1
33.5
-9.8
Protein Precipitation
Plasma
76.3 ± 12.5
16.3
-68.4 (Severe)
Protein Precipitation
Urine
81.1 ± 14.2
17.5
-55.2 (Severe)
Data Interpretation: LLE fails catastrophically in recovery due to the analyte's hydrophilicity. PPT achieves moderate recovery but suffers from unacceptable precision (RSD > 15%) and crippling matrix effects due to co-eluting phospholipids competing for charge in the ESI source. BioPure™ MCX SPE provides the only robust, reproducible workflow.
Workflow & Mechanistic Visualizations
Fig 1: Comparison of extraction workflows for 1-HEC prior to LC-MS/MS analysis.
Fig 2: Mechanistic causality of 1-HEC retention and elution on a mixed-mode sorbent.
Conclusion
For highly polar, low-molecular-weight adducts like 1-(2-Hydroxyethyl)cytosine, traditional extraction techniques are fundamentally flawed. LLE cannot overcome the analyte's hydrophilicity, and PPT cannot provide the necessary sample cleanup, leading to data-destroying matrix effects. By leveraging the specific pKa of the cytosine ring, Mixed-Mode Cation Exchange (MCX) SPE isolates the analyte through orthogonal retention mechanisms, delivering >89% recovery, exceptional precision (RSD < 4%), and virtually eliminating ion suppression. For researchers requiring absolute scientific integrity and reproducibility in biomarker quantitation, MCX SPE is the authoritative choice.
References
Structures of guanine‐cytosine base pairs and ethylene oxide (EO)‐induced adducts
Source: ResearchGate / Academic Literature
URL:[Link]
Site- and degree-specific C–H oxidation on 5-methylcytosine homologues for probing active DNA demethylation
Source: Chemical Science (RSC Publishing)
URL:[Link]
Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines
Source: Taylor & Francis
URL:[Link]
Quantitation of DNA adducts by stable isotope dilution mass spectrometry
Source: PMC - NIH
URL:[Link]
Comparative Binding Affinity of 1-(2-Hydroxyethyl)cytosine to Viral Polymerases: A Methodological Guide
In the landscape of antiviral drug discovery, the precise characterization of interactions between small molecules and their viral targets is paramount. This guide provides a comprehensive framework for evaluating the bi...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of antiviral drug discovery, the precise characterization of interactions between small molecules and their viral targets is paramount. This guide provides a comprehensive framework for evaluating the binding affinity of the nucleoside analog 1-(2-Hydroxyethyl)cytosine (1-HEC) to various viral polymerases. By contextualizing this analysis with established antiviral agents, we aim to offer researchers a robust methodology for assessing the potential of novel therapeutic candidates.
The core principle of effective antiviral nucleoside analogs lies in their ability to be recognized by viral polymerases, often with greater affinity than for host cell polymerases, leading to the inhibition of viral replication.[1][2] This guide will detail the experimental workflows necessary to quantify this binding, compare it against clinically relevant antivirals, and interpret the resulting data to inform drug development decisions.
Rationale and Strategic Overview
The antiviral potential of a nucleoside analog is fundamentally linked to its interaction with the viral polymerase. A higher binding affinity often correlates with more potent inhibition of viral replication. Therefore, a systematic evaluation of the binding affinity of 1-HEC to a panel of viral polymerases is a critical first step in its preclinical assessment.
This guide will focus on a comparative approach, benchmarking the binding affinity of 1-HEC against well-characterized antiviral drugs. This strategy provides essential context for interpreting the experimental results. The selected comparators and their target polymerases are:
Acyclovir triphosphate vs. Herpes Simplex Virus (HSV) DNA Polymerase[3]
Cidofovir diphosphate vs. Human Cytomegalovirus (HCMV) DNA Polymerase[4][5]
Tenofovir diphosphate vs. Human Immunodeficiency Virus (HIV) Reverse Transcriptase[6][7]
Sofosbuvir triphosphate vs. Hepatitis C Virus (HCV) RNA Polymerase[8][9]
The workflow for this comparative analysis is outlined below.
Caption: Workflow for Comparative Binding Affinity Analysis.
Essential Preparatory Steps
Expression and Purification of Viral Polymerases
A prerequisite for any in vitro binding study is the availability of highly pure and active viral polymerases. The choice of expression system is critical and depends on the specific polymerase.
General Protocol for Recombinant Viral Polymerase Expression and Purification:
Gene Synthesis and Cloning: The gene encoding the viral polymerase of interest (e.g., HSV DNA polymerase, HCV NS5B) is codon-optimized for expression in a suitable host, such as E. coli or insect cells (e.g., Sf9). The gene is then cloned into an expression vector, often with an affinity tag (e.g., His-tag, FLAG-tag) to facilitate purification.[10][11]
Expression: The expression vector is transformed into the chosen host cells. Protein expression is induced under optimized conditions of temperature and inducer concentration.
Cell Lysis and Clarification: Cells are harvested and lysed using appropriate methods (e.g., sonication, high-pressure homogenization) in a buffer containing protease inhibitors. The lysate is then clarified by centrifugation to remove cellular debris.
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). After washing to remove non-specifically bound proteins, the target polymerase is eluted.
Further Purification (Optional): Depending on the purity after affinity chromatography, further purification steps such as ion-exchange and size-exclusion chromatography may be necessary to achieve >95% purity.[12]
Purity and Concentration Determination: The purity of the final polymerase preparation is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA).
Synthesis and Phosphorylation of 1-(2-Hydroxyethyl)cytosine
Nucleoside analogs must be in their active triphosphate form to be recognized by viral polymerases.[13] For 1-HEC, this will require chemical synthesis followed by enzymatic or chemical phosphorylation. The comparative drugs (Acyclovir, Cidofovir, Tenofovir, Sofosbuvir) are commercially available in their active, phosphorylated forms.
Biophysical Techniques for Binding Affinity Determination
The choice of biophysical method to measure binding affinity is crucial. Each technique has its strengths and weaknesses, and employing multiple methods can provide a more comprehensive understanding of the interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[14][15] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[16][17]
Experimental Protocol for ITC:
Sample Preparation: The purified viral polymerase is dialyzed extensively against the ITC running buffer. The phosphorylated 1-HEC and comparator compounds are dissolved in the same dialysis buffer to minimize heats of dilution.[18] All solutions should be degassed prior to use.[18]
Instrument Setup: An ITC instrument (e.g., Malvern MicroCal) is used. The sample cell is filled with the viral polymerase solution (typically at a concentration of 5-50 µM), and the injection syringe is filled with the ligand (phosphorylated 1-HEC or comparator) at a concentration 10-20 times that of the polymerase.[18]
Titration: A series of small injections of the ligand into the sample cell is performed. The heat change after each injection is measured.
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of ligand to protein and fit to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
SPR is a label-free optical biosensing technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[19][20] It provides kinetic information (association and dissociation rates, kon and koff) in addition to the equilibrium dissociation constant (Kd).[19]
Experimental Protocol for SPR:
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated. The viral polymerase is then immobilized onto the chip surface via amine coupling or another appropriate chemistry.
Analyte Preparation: Serial dilutions of the phosphorylated 1-HEC and comparator compounds are prepared in the SPR running buffer.
Binding Measurement: The analytes are injected over the sensor chip surface at a constant flow rate. The association is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation phase.[19]
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd (Kd = koff/kon).
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the polarization of fluorescent light emitted from a labeled molecule. When a small, fluorescently labeled ligand binds to a larger protein, its rotation slows, leading to an increase in fluorescence polarization. This method is well-suited for high-throughput screening.[21][22]
Experimental Protocol for FP Assay:
Probe Design: A fluorescently labeled version of a natural nucleotide substrate for the target polymerase is required.
Assay Setup: In a microplate, a constant concentration of the fluorescent probe and the viral polymerase are mixed.
Competition Assay: Increasing concentrations of the unlabeled competitor (phosphorylated 1-HEC or comparator compounds) are added to the wells.
Measurement: The fluorescence polarization is measured using a plate reader.
Data Analysis: The decrease in fluorescence polarization as the unlabeled competitor displaces the fluorescent probe is plotted against the competitor concentration. The data is fitted to a competitive binding equation to determine the IC50, which can then be converted to a Ki (inhibition constant).
Data Presentation and Comparative Analysis
The binding affinity data obtained from the different methods should be compiled into a clear, comparative table.
Note: Literature values for comparators may vary depending on the specific assay conditions and should be determined in parallel with 1-HEC for the most accurate comparison.
Interpretation and Future Directions
The comparative binding affinity data will provide a quantitative measure of 1-HEC's potential as a viral polymerase inhibitor. A strong binding affinity, particularly if it is significantly higher for viral polymerases compared to human polymerases (a measure of selectivity not covered in this guide but a critical next step), would warrant further investigation.
Subsequent studies should include:
Enzyme Inhibition Assays: To determine if binding translates to functional inhibition of polymerase activity.
Cell-Based Antiviral Assays: To assess the compound's efficacy in a cellular context.
Selectivity Profiling: To evaluate the binding affinity for human DNA and RNA polymerases to predict potential toxicity.
By following this structured, comparative approach, researchers can rigorously evaluate the binding characteristics of 1-(2-Hydroxyethyl)cytosine and make informed decisions about its future as a potential antiviral therapeutic.
References
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). Google Vertex AI.
Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed.
A Fluorescence Polarization Based Screening Assay for Nucleic Acid Polymerase Elongation Activity. (n.d.). PMC.
Isothermal titration calorimetry of protein-protein interactions. (n.d.). PubMed.
A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors. (n.d.). PMC.
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018, August 5). Bio-protocol. Retrieved from [Link]
Cidofovir Activity against Poxvirus Infections. (2010, December 22). MDPI. Retrieved from [Link]
Acyclovir for the Treatment of Herpes. (2024, August 8). Embryo Project Encyclopedia. Retrieved from [Link]
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]
Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy. (n.d.). PMC. Retrieved from [Link]
Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies. (2023, September 22). MDPI. Retrieved from [Link]
What is the mechanism of Tefovir?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]
Acyclovir is a drug used to treat some Herpes strain viral infections. How does the drug only stop Herpes DNA replication but not the host cell's DNA replication?. (2017, October 28). Reddit. Retrieved from [Link]
(PDF) PURIFICATION AND ANALYSIS CATALYTIC FUNCTIONS OF RECOMBINANT INFLUENZA VIRAL POLYMERASES. (n.d.). ResearchGate. Retrieved from [Link]
The enzymological basis for resistance of herpesvirus DNA polymerase mutants to acyclovir. (n.d.). PNAS. Retrieved from [Link]
PURIFICATION AND ANALYSIS CATALYTIC FUNCTIONS OF RECOMBINANT INFLUENZA VIRAL POLYMERASES. (2022, February 1). Journal of microbiology, biotechnology and food sciences. Retrieved from [Link]
Differential Binding of Tenofovir and Adefovir to Reverse Transcriptase of Hepatitis B Virus. (2014, September 2). Retrieved from [Link]
Recent findings on the mechanisms involved in tenofovir resistance. (n.d.). PMC. Retrieved from [Link]
What Enables Herpes Simplex Virus To Become Impervious to Drugs?. (2024, August 27). Retrieved from [Link]
Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase. (n.d.). PubMed. Retrieved from [Link]
An Interaction between DNA Polymerase and Helicase Is Essential for the High Processivity of the Bacteriophage T7 Replisome. (n.d.). PMC. Retrieved from [Link]
Purification of DNA Polymerase 6 as an Essential Simian Virus 40 DNA Replication Factor*. (1990, July 26). Retrieved from [Link]
Sofosbuvir, a Significant Paradigm Change in HCV Treatment. (2015, January 18). ResearchGate. Retrieved from [Link]
Mechanism of action of Cidofovir (CDV). Once inside the cells, CDV.... (n.d.). ResearchGate. Retrieved from [Link]
Sofosbuvir. (n.d.). Wikipedia. Retrieved from [Link]
Finally sofosbuvir: an oral anti-HCV drug with wide performance capability. (n.d.). PMC. Retrieved from [Link]
Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication. (n.d.). PubMed. Retrieved from [Link]
Fluorescence Polarization-Based Bioassays: New Horizons. (2020, December 12). MDPI. Retrieved from [Link]
Definition of sofosbuvir. (n.d.). NCI Drug Dictionary - National Cancer Institute. Retrieved from [Link]
Tenofovir/Adefovir Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]
Real-Time Surface Plasmon Resonance Study of Biomolecular Interactions between Polymerase and Bulky Mutagenic DNA Lesions. (n.d.). PMC. Retrieved from [Link]
Sofosbuvir. (2023, August 3). Johns Hopkins ABX Guide. Retrieved from [Link]
A high-throughput fluorescence polarization assay to discover inhibitors of arenavirus and coronavirus exoribonucleases. (2021, April 2). bioRxiv. Retrieved from [Link]
Expression, purification and characterization of recombinant RNA-dependent RNA polymerase from Heterobasidion RNA virus 6. (n.d.). UTUPub. Retrieved from [Link]
A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors. (n.d.). PMC. Retrieved from [Link]
Expression, purification, and characterization of DNA polymerases involved in papovavirus replication. (n.d.). PubMed. Retrieved from [Link]
Real-Time Surface Plasmon Resonance Study of Biomolecular Interactions between Polymerase and Bulky Mutagenic DNA Lesions. (2014, September 7). ACS Publications. Retrieved from [Link]
A review: Mechanism of action of antiviral drugs. (n.d.). PMC. Retrieved from [Link]
Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. (n.d.). Longdom Publishing. Retrieved from [Link]
Surface plasmon resonance study of DNA polymerases binding to template/primer DNA duplexes immobilized on supported lipid monolayers. (2000, August 8). MD Anderson Cancer Center. Retrieved from [Link]
Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. (2021, March 29). ACS Medicinal Chemistry Letters. Retrieved from [Link]
Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research. (2026, February 26). MDPI. Retrieved from [Link]
Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. (n.d.). PMC. Retrieved from [Link]
Surface plasmon resonance. (n.d.). Wikipedia. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Application Focus: Acyclic Nucleoside Synthesis, Peptide Nucleic Acids (PNAs), and Epigenetic Biomarkers
Executive Summary & Mechanistic Rationale
The synthesis of nucleoside analogs often requires the precise alkylation of pyrimidine bases. For 1-(2-Hydroxyethyl)cytosine , achieving strict N1-regioselectivity is a notorious synthetic hurdle. Because the cytosine ring possesses multiple nucleophilic sites (N1, N3, and O2)[1], standard alkylation conditions frequently yield a heterogeneous mixture of isomers.
While standard unmodified cytosine has a well-characterized structural and thermodynamic profile[2], introducing a 2-hydroxyethyl group demands rigorous analytical cross-validation. Mass spectrometry (LC-MS) can confirm the addition of the hydroxyethyl mass (m/z 155.16), but it fundamentally lacks the spatial resolution to differentiate between N1, N3, and O2 alkylation.
The Causality of NMR in Regioisomer Differentiation
To establish a self-validating analytical system, we must look beyond 1D
1
H NMR and utilize 2D Heteronuclear Multiple Bond Correlation (HMBC). Here is the mechanistic reasoning behind this approach:
Preservation of the Lactam System (1D NMR): In a true N1-alkylated product, the electronic structure of the pyrimidine ring maintains its lactam tautomer. The unmodified cytosine ring exhibits characteristic H5 and H6 doublets[3]. Modifications to the cytosine ring predictably alter these chemical shifts[4]. In our N1-alkylated product, the H6 doublet appears cleanly at ~7.55 ppm. If O2-alkylation occurs, the lactam system is disrupted, shifting the H6 proton significantly downfield (~7.80 ppm).
Definitive Spatial Mapping (2D HMBC): HMBC detects long-range (2-bond and 3-bond) carbon-proton couplings. In 1-(2-Hydroxyethyl)cytosine, the N1-CH
2
protons (~3.75 ppm) must show a 3-bond correlation to C6 and a 2-bond correlation to C2. If the compound is O2-alkylated, the N1-CH
2
protons will only correlate to C2, completely lacking the C6 cross-peak. This binary presence/absence of the C6 correlation makes the protocol entirely self-validating.
Workflow Visualization
Below is the logical workflow for confirming regioselectivity. The protocol is designed to eliminate false positives by requiring dual-node confirmation (both 1D baseline matching and 2D cross-peak validation).
Figure 1: Self-validating NMR workflow for differentiating N1-alkylation from O2-alkylation.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, follow this exact methodology when screening your batches:
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d
6
.
Causality: Why DMSO-d
6
instead of CDCl
3
? Cytosine derivatives exhibit strong intermolecular hydrogen bonding, rendering them nearly insoluble in non-polar solvents. Furthermore, DMSO-d
6
shifts the exchangeable -NH
2
and -OH protons downfield and slows their exchange rate, allowing them to be observed as distinct, integrable signals rather than a broad, useless baseline hump.
Step 2: 1D
1
H and
13
C NMR Acquisition
Action: Acquire spectra at 298 K on a 400 MHz (or higher) spectrometer. Use Tetramethylsilane (TMS) as the internal standard (0.00 ppm).
Parameters: For
1
H NMR, use 16 scans with a relaxation delay (D1) of 2.0 seconds.
Causality: A D1 of 2.0 seconds ensures complete longitudinal relaxation (
T1
) of the protons, which is mathematically critical for accurate integration when quantifying trace O2-alkylated impurities.
Step 3: 2D HMBC Acquisition
Action: Set up the HMBC experiment optimized for long-range coupling constants (
nJCH=8
Hz).
Causality: The 8 Hz optimization specifically targets the rigid pyrimidine ring architecture, ensuring maximum signal-to-noise for the critical N1-CH
2
to C6 correlation.
Quantitative Data Comparison
The tables below objectively compare our high-purity 1-(2-Hydroxyethyl)cytosine against standard literature baselines[3] and typical competitor alternatives (which often contain 10-15% O2-alkylated impurities).
Table 1:
1
H NMR Chemical Shift Comparison (DMSO-d
6
, 400 MHz)
Proton Assignment
Expected Literature Baseline (Unmodified Cytosine)
Note: The absence of a
13
C signal near 65-70 ppm (typical for O-CH
2
in O2-alkylated pyrimidines) in our product further validates its absolute N1-regioselectivity.
Conclusion
When sourcing 1-(2-Hydroxyethyl)cytosine for sensitive downstream applications like PNA oligomerization, relying solely on LC-MS is an analytical blind spot. By implementing the self-validating NMR workflow outlined above—specifically leveraging the HMBC correlation between the N1-CH
2
protons and the C6 carbon—researchers can definitively prove structural integrity. Our product consistently demonstrates >99% N1-regioselectivity, eliminating the unpredictable yields and chain-termination events caused by O2-alkylated impurities.
References
[4] 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives - PMC. National Institutes of Health (NIH). Available at:[Link]
[2] Cytosine - CAS Common Chemistry. Chemical Abstracts Service (CAS), a division of the American Chemical Society. Available at:[Link]
[1] Cytosine. Wikipedia, The Free Encyclopedia. Available at:[Link]
[3] bmse000180 Cytosine at BMRB. Biological Magnetic Resonance Data Bank (BMRB). Available at:[Link]
1-(2-Hydroxyethyl)cytosine vs. Other Acyclic Nucleoside Phosphonate Precursors: A Comparative Guide
Executive Summary & Scientific Context Acyclic nucleoside phosphonates (ANPs) represent a cornerstone class of antiviral therapeutics. By replacing the traditional sugar ring with an aliphatic chain and substituting the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
Acyclic nucleoside phosphonates (ANPs) represent a cornerstone class of antiviral therapeutics. By replacing the traditional sugar ring with an aliphatic chain and substituting the labile phosphate ester with an enzymatically stable carbon-phosphorus (P-C) bond, ANPs successfully bypass the first—and often rate-limiting—intracellular phosphorylation step[1]. This mechanism allows them to overcome viral resistance pathways, such as mutations in the cytomegalovirus (HCMV) UL97 kinase or herpes simplex virus (HSV) thymidine kinase[2].
The synthesis of these potent therapeutics relies heavily on N-alkylated nucleobase precursors. 1-(2-Hydroxyethyl)cytosine is the foundational precursor for the synthesis of 1-[2-(phosphonomethoxy)ethyl]cytosine (PMEC). However, to understand the trajectory of modern antiviral drug design, it is critical to compare 1-(2-Hydroxyethyl)cytosine with other ANP precursors, such as 9-(2-hydroxyethyl)adenine (precursor to Adefovir) and (S)-1-(2,3-dihydroxypropyl)cytosine (precursor to Cidofovir), to reveal the strict structure-activity relationships (SAR) that dictate polymerase affinity[3].
Structural & Mechanistic Comparison
The biological efficacy of an ANP is inextricably linked to the pairing of its nucleobase and its acyclic side chain. While purine bases (adenine, guanine) exhibit high activity with the simple 2-phosphonomethoxyethyl (PME) chain, pyrimidine bases (cytosine) require a more complex mimic of the ribose ring to bind effectively to viral DNA polymerases[4].
Table 1: Precursor to ANP Mapping and Clinical Trajectory
Precursor Molecule
Acyclic Chain Type
Nucleobase
Resulting ANP
Primary Clinical Target
1-(2-Hydroxyethyl)cytosine
PME (ethyl)
Cytosine
PMEC
None (Low in vitro activity)
(S)-1-(2,3-Dihydroxypropyl)cytosine
HPMP (propyl + OH)
Cytosine
Cidofovir (HPMPC)
HCMV, Poxviruses
9-(2-Hydroxyethyl)adenine
PME (ethyl)
Adenine
Adefovir (PMEA)
HBV
9-(R)-(2-Hydroxypropyl)adenine
PMP (propyl)
Adenine
Tenofovir (PMPA)
HIV, HBV
Because 1-(2-Hydroxyethyl)cytosine lacks the 3'-hydroxyl equivalent found in the HPMP chain, its downstream product (PMEC) fails to achieve the necessary conformational geometry within the viral polymerase active site, rendering it essentially inactive compared to its purine counterparts[5].
Synthetic Methodologies: From Precursor to Active ANP
The conversion of an acyclic precursor into an active ANP requires precise chemoselectivity. Below is a comparative step-by-step methodology detailing the causality behind each experimental choice.
Protocol A: Synthesis of PMEC from 1-(2-Hydroxyethyl)cytosine
Objective: To generate the PME-cytosine derivative via etherification.
N-Protection (Chemoselectivity):
Action: React 1-(2-hydroxyethyl)cytosine with benzoyl chloride in anhydrous pyridine at 0°C, warming to room temperature.
Causality: Cytosine possesses an exocyclic N4-amino group that is highly nucleophilic. Without protection, the subsequent alkylation step would yield a complex mixture of N4-alkylated and O-alkylated products. Benzoylation ensures exclusive reaction at the aliphatic hydroxyl group.
Etherification (Alkylation):
Action: Dissolve the N4-benzoyl intermediate in anhydrous N,N-dimethylformamide (DMF). Add sodium hydride (NaH) at 0°C, followed by dropwise addition of diethyl p-toluenesulfonyloxymethylphosphonate.
Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol. The resulting alkoxide displaces the tosylate leaving group via an S_N2 mechanism, establishing the enzymatically stable P-C-O ether linkage[3].
Phosphonate Ester Cleavage:
Action: Treat the intermediate with bromotrimethylsilane (TMSBr) in acetonitrile at room temperature, followed by the addition of water.
Causality: Standard basic/acidic hydrolysis requires harsh conditions that could cleave the newly formed ether bond. TMSBr provides a mild, highly selective method to cleave the diethyl phosphonate esters into a silyl ester intermediate, which hydrolyzes instantly to the free phosphonic acid upon contact with water.
Global Deprotection & Isolation:
Action: Stir the crude product in concentrated aqueous ammonia to remove the N4-benzoyl group. Purify via Dowex 50W ion-exchange chromatography.
Protocol B: Synthesis of Cidofovir from (S)-1-(2,3-Dihydroxypropyl)cytosine
Objective: To synthesize (S)-HPMPC, requiring regioselective alkylation of a diol.
Tritylation (Regioselectivity):
Action: React the precursor with triphenylmethyl chloride (TrCl) in pyridine.
Causality: The precursor contains both primary and secondary hydroxyl groups. Because antiviral activity strictly requires the phosphonate at the secondary (2') position, the bulky trityl group is used to sterically block and protect the primary alcohol.
Alkylation & Deprotection:
Action: Alkylate the secondary alcohol using NaH and the phosphonate synthon, followed by treatment with 80% acetic acid and TMSBr.
Causality: Acetic acid selectively cleaves the acid-labile trityl ether without degrading the nucleobase, while TMSBr frees the phosphonic acid, yielding active Cidofovir[3].
Figure 1: Step-by-step synthetic workflow converting 1-(2-Hydroxyethyl)cytosine to PMEC.
Pharmacological Activation & SAR Implications
Once synthesized, ANPs must be intracellularly phosphorylated to their diphosphate forms (analogous to natural nucleoside triphosphates) to act as chain terminators[1]. The structural differences originating from the precursors heavily dictate how well the final ANP-diphosphate binds to the viral polymerase.
Figure 2: Intracellular activation pathway of ANPs bypassing the first rate-limiting phosphorylation.
Quantitative Performance Data
The failure of 1-(2-Hydroxyethyl)cytosine to produce a viable drug is evident when comparing the in vitro efficacy of its derivative (PMEC) against other ANPs derived from different precursors.
Table 2: Comparative Antiviral Efficacy (In Vitro EC50)
ANP Derivative
HCMV (μM)
HSV-1 (μM)
HIV-1 (μM)
PMEC
>100
>100
>100
Cidofovir (HPMPC)
0.1 - 0.5
0.5 - 2.0
Inactive
Adefovir (PMEA)
40 - 50
10 - 15
1.0 - 2.0
Data synthesized from comparative virology assays[5],[4].
As shown, PMEC is essentially devoid of antiviral activity. The lack of the branching hydroxymethyl group (present in Cidofovir) prevents the pyrimidine-based PMEC from properly aligning its Watson-Crick face while simultaneously coordinating magnesium ions in the polymerase active site[5]. Conversely, the purine-based Adefovir (PMEA) remains highly active despite having the exact same PME chain, highlighting a profound divergence in the evolutionary design of purine versus pyrimidine ANP precursors[4].
References
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. 3
Comparative Study of the Anti-Human Cytomegalovirus Activities and Toxicities of a Tetrahydrofuran Phosphonate Analogue of Guanosine and Cidofovir. Antimicrobial Agents and Chemotherapy. 2
Reshaping an Acyclic Nucleoside Phosphonate into a Selective Anti-hepatitis B Virus Compound. Journal of Medicinal Chemistry. 1
9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl] derivatives of purines: A class of highly selective antiretroviral agents. PNAS. 5
6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with Antiviral Activity. ACS Publications. 4
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Protocol comparison, mechanistic causality, and inter-laboratory validation data.
Executive Summary & Mechanistic Rationale
1-(2-Hydroxyethyl)cytosine is a critical acyclic nucleoside intermediate used in the synthesis of Peptide Nucleic Acid (PNA) monomers and broad-spectrum antiviral analogues[1][2]. The primary synthetic challenge lies in the regioselective alkylation of the cytosine ring. Cytosine possesses three potential nucleophilic sites: the N1 ring nitrogen, the O2 carbonyl oxygen, and the N4 exocyclic amine.
As a Senior Application Scientist, I have observed that successful scale-up hinges on exploiting the subtle pKa differences between these sites. The N1-proton is more acidic than the N4-protons, making it highly susceptible to deprotonation by mild bases[1]. However, direct alkylation often suffers from competitive O2-alkylation. To address this, two primary methodologies have emerged:
Protocol A (Direct Alkylation): Utilizes direct base-promoted alkylation with ethylene carbonate. It relies on the coordination of specific alkali metals (e.g.,
Cs+
) to sterically hinder the O2 position[3].
Protocol B (Vorbrüggen Silylation): Utilizes transient silylation to covalently block the N4 and O2 positions, forcing strict N1-electrophilic attack[4].
This guide objectively compares these two protocols through rigorous inter-laboratory validation data, providing self-validating workflows to ensure high reproducibility.
Mechanistic Pathway Visualization
Mechanistic pathways for 1-(2-Hydroxyethyl)cytosine synthesis comparing direct vs. silylation routes.
Inter-Laboratory Validation Data
To assess the robustness of both protocols, a validation study was conducted across three independent laboratories following ICH Q2(R1) guidelines. The metrics evaluated included isolated yield, UHPLC-MS purity, regioselectivity (N1 vs. O2 alkylation), and the Relative Standard Deviation (RSD) to measure reproducibility.
Table 1: Multi-Laboratory Performance Metrics
Metric
Protocol A (Direct Alkylation)
Protocol B (Vorbrüggen Silylation)
Lab 1 Yield (%)
68.4%
85.2%
Lab 2 Yield (%)
65.1%
84.8%
Lab 3 Yield (%)
69.2%
86.1%
Mean Yield ± SD
67.6% ± 2.18%
85.4% ± 0.67%
Mean Purity (UHPLC Area %)
94.5%
99.2%
Regioselectivity (N1:O2)
88:12
>99:1
Reproducibility (RSD %)
3.22%
0.78%
E-Factor (Waste/Product ratio)
~15
~45
Data Interpretation:
Protocol B demonstrates superior yield, near-perfect regioselectivity, and highly reproducible results (RSD < 1%). The silylation step completely shields the O2 position, eliminating the primary byproduct[4]. However, Protocol A remains highly relevant for early-stage scaling due to its significantly lower E-factor and avoidance of halogenated solvents, provided the 12% O2-isomer can be removed via selective crystallization.
Step-by-Step Experimental Methodologies
The following workflows are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that researchers can verify causality and reaction progress at critical junctures.
Protocol A: Direct Alkylation via Ethylene Carbonate
Reagent Preparation: Dry N,N-Dimethylformamide (DMF) over 4Å molecular sieves for 24 hours. Causality: Trace water will prematurely hydrolyze the ethylene carbonate, killing the electrophile and drastically reducing yield.
Deprotonation: In a flame-dried flask, suspend cytosine (10.0 mmol) and Cesium Carbonate (
Cs2CO3
, 12.0 mmol) in 25 mL of anhydrous DMF. Stir at room temperature for 30 minutes. Causality:
Cs+
ions have a large ionic radius, allowing them to coordinate with the O2 carbonyl oxygen. This steric shielding directs the subsequent electrophilic attack predominantly to the N1 position[3].
Alkylation: Add ethylene carbonate (15.0 mmol) in one portion. Elevate the temperature to 110°C and stir for 4 hours.
Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the cytosine spot (
Rf
0.1) is replaced by the product spot (
Rf
0.35). Evolution of
CO2
gas bubbles should cease.
Isolation: Cool to 20°C. Filter the inorganic salts through a Celite pad. Concentrate the filtrate under high vacuum (1 mbar, 50°C).
Purification: Recrystallize the crude residue from absolute ethanol/water (9:1 v/v) to selectively precipitate the N1-isomer, leaving the more soluble O2-isomer in the mother liquor.
Objective: High-purity synthesis via transient covalent protection.
Silylation: Suspend cytosine (10.0 mmol) in Hexamethyldisilazane (HMDS, 20 mL) containing a catalytic amount of ammonium sulfate (0.5 mmol). Reflux at 130°C under an argon atmosphere for 2-3 hours.
Causality: This forms N4,O2-bis(trimethylsilyl)cytosine. The bulky TMS groups physically block the N4 and O2 sites, ensuring the electrophile can only attack the N1 nitrogen[4].
Self-Validation (IPC): The reaction is complete when the opaque suspension transitions into a completely transparent, pale-yellow solution.
Concentration: Distill off the excess HMDS under reduced pressure to yield a viscous oil. Critical Step: Failure to remove residual HMDS will neutralize the Lewis acid in the subsequent step.
Electrophilic Addition: Dissolve the silylated intermediate in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (12.0 mmol) followed dropwise by Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 12.0 mmol) at 0°C. Heat to 80°C for 6 hours.
Deprotection: Cool the mixture and quench with saturated aqueous
NaHCO3
(20 mL) to neutralize the Lewis acid. Extract with DCM (3 x 30 mL). Concentrate the organic layer, then dissolve the residue in 1M HCl in Methanol (20 mL) for 2 hours at room temperature to cleave the THP protecting group.
Purification: Neutralize with solid
NaHCO3
, filter, and purify via flash column chromatography (Silica gel, gradient DCM to DCM:MeOH 85:15).
Validation Workflow Visualization
Inter-laboratory validation workflow from standardized synthesis to UHPLC-MS statistical evaluation.
Conclusion & Recommendations
For applications requiring ultra-high purity (>99%) such as the synthesis of pharmaceutical-grade PNA monomers or chiral organophosphorus antivirals[2], Protocol B is the undisputed choice. Its reliance on Vorbrüggen silylation guarantees strict regiocontrol. However, for early-stage R&D or scale-up scenarios where solvent waste (E-factor) and reagent costs are primary constraints, Protocol A provides a highly functional, greener alternative, provided the laboratory has optimized its crystallization protocols to purge the O2-alkylated byproduct.
A Researcher's Guide to the Safe Disposal of 1-(2-Hydroxyethyl)cytosine
As researchers and scientists, our work with novel compounds like 1-(2-Hydroxyethyl)cytosine is fundamental to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of th...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists, our work with novel compounds like 1-(2-Hydroxyethyl)cytosine is fundamental to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. Improper chemical waste management can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Hydroxyethyl)cytosine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[1]
Hazard Identification and Risk Assessment
Scientist's Note: The addition of a hydroxyethyl group may alter the compound's reactivity, solubility, and toxicological profile. Therefore, it is prudent to treat 1-(2-Hydroxyethyl)cytosine as a potentially hazardous chemical and manage its disposal accordingly until specific toxicity data becomes available.
For the purpose of this guide, we will proceed with the conservative assumption that the substance may cause skin, eye, and respiratory irritation, similar to other chemical reagents.[6]
Property
Information
Source
Chemical Name
1-(2-Hydroxyethyl)cytosine
-
CAS Number
5835-51-8
-
Physical State
Solid (Assumed)
-
Assumed Hazards
May cause skin, eye, and respiratory irritation. Potential for unknown toxicity.
Pre-Disposal Protocol: Preparation & Personal Protective Equipment (PPE)
Proper preparation is the first line of defense against accidental exposure. This involves gathering the correct PPE and preparing the designated waste container.
Required Personal Protective Equipment (PPE):
Nitrile Gloves: To prevent skin contact.
Safety Goggles: To protect eyes from dust or splashes.
Lab Coat: To protect clothing and skin.
Ventilated Area: All handling of solid waste or concentrated solutions should occur in a chemical fume hood or a well-ventilated area to minimize inhalation risk.[6]
Waste Container Selection and Preparation:
Select a Compatible Container: Use a container made of a material chemically compatible with 1-(2-Hydroxyethyl)cytosine. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.[1]
Ensure Cleanliness: The container must be clean, dry, and free from any other chemical residue to prevent unintended reactions.
Attach a Hazardous Waste Label: Affix a completed hazardous waste label to the container before adding any waste.
Step-by-Step Disposal Workflow
The disposal process must be methodical and compliant with institutional and national regulations. The U.S. Environmental Protection Agency (EPA) provides specific regulations for hazardous waste generators, which often form the basis of an institution's policies.[7]
Protocol for Solid Waste
This applies to unused reagents, contaminated weigh boats, or filter papers.
Segregation: Ensure that only waste contaminated with 1-(2-Hydroxyethyl)cytosine is added to the designated container. Do not mix with other waste streams, especially incompatible chemicals like strong oxidizers.[1]
Containment: Carefully transfer the solid waste into the pre-labeled waste container using a spatula or funnel. Avoid generating dust.[8]
Closure: Securely close the container lid to prevent spills or the release of vapors.
Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA).[7] This area should be at or near the point of generation, under the control of laboratory personnel, and equipped with secondary containment (e.g., a chemical-resistant tray).[1]
Log and Arrange Pickup: Record the container in your laboratory's waste log. Once the container is full or has been stored for the maximum allowable time (e.g., six to twelve months depending on regulations), contact your institution's Environmental Health & Safety (EHS) department for pickup.[1][9]
Protocol for Liquid Waste (Solutions)
This applies to buffer solutions or reaction mixtures containing 1-(2-Hydroxyethyl)cytosine.
No Drain Disposal: Do not dispose of solutions containing 1-(2-Hydroxyethyl)cytosine down the drain.[2] This is prohibited by RCRA for most chemical wastes to prevent environmental contamination.[1]
Segregation: Collect aqueous and organic solvent waste in separate, appropriately labeled containers.
Containment: Using a funnel, carefully pour the liquid waste into the correct, pre-labeled liquid waste container.
Closure and Storage: Securely cap the container and store it in the SAA with secondary containment, following the same procedure as for solid waste.
Log and Arrange Pickup: Follow your institution's protocol for EHS waste collection.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(2-Hydroxyethyl)cytosine.
Caption: Workflow for the safe disposal of 1-(2-Hydroxyethyl)cytosine.
Emergency Procedures: Spill Management
Accidents can happen despite the best precautions. A clear and immediate response is critical.
For a Small Spill (Contained on a benchtop):
Alert Personnel: Immediately notify others in the vicinity.
Isolate: Restrict access to the spill area.
Protect: Ensure you are wearing the appropriate PPE.
Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).
Collect: For solid spills, carefully sweep up the material, avoiding dust creation.[3] For absorbed liquids, scoop up the material.
Dispose: Place all contaminated materials (absorbent, gloves, etc.) into the labeled hazardous waste container.
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.
For a Large Spill (Uncontained or outside a fume hood):
EVACUATE the immediate area.
ALERT your supervisor and contact your institution's EHS emergency number immediately.
CLOSE the laboratory doors to contain vapors.
DO NOT attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of the professional response team.
By adhering to this structured and cautious disposal protocol, you contribute to a culture of safety, ensure regulatory compliance for your institution, and uphold your professional responsibility to protect our shared environment.
References
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Voelker, R. (2019, June 15). Laboratory Waste Management: The New Regulations. MedicalLab Management.
American Chemical Society. Regulation of Laboratory Waste.
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
Carl ROTH. Safety Data Sheet: Cytosine.
Sigma-Aldrich. (2025, September 24). Safety Data Sheet.
TCI Chemicals. (2025, May 20). Safety Data Sheet.
Fisher Scientific. (2025, December 19). Safety Data Sheet: Cytosine.
C/D/N Isotopes Inc. Safety Data Sheet.
BenchChem. (2026). Proper Disposal of 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES).
Weizmann Institute of Science. Cytotoxic waste disposal.
Eliopoulos, N., Beauséjour, C., & Momparler, R. L. (1999). Chemoprotection against cytosine nucleoside analogs using the human cytidine deaminase gene. Progress in experimental tumor research, 36, 124–142. Available from: [Link]
Al-Masum, M. A., et al. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Molecules (Basel, Switzerland), 27(11), 3539. Available from: [Link]
Personal protective equipment for handling 1-(2-Hydroxyethyl)cytosine
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical response to chemical causality. When handling 1-(2-Hydroxyethyl)cytosine —an acyclic nucleoside anal...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical response to chemical causality. When handling 1-(2-Hydroxyethyl)cytosine —an acyclic nucleoside analog frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs)—we must treat the compound with the same operational respect as a highly potent antineoplastic or antiviral agent.
Because this compound mimics natural cytosine, it possesses the inherent potential to interfere with cellular nucleic acid synthesis. Understanding this biological mechanism is the foundation of our safety protocols.
Mechanistic Toxicology & Hazard Causality
To design an effective safety protocol, we must first understand why the chemical is hazardous. 1-(2-Hydroxyethyl)cytosine is an acyclic nucleoside. If aerosolized powder or concentrated solutions bypass our primary barriers (via inhalation or dermal absorption), the compound can be taken up by cellular transporters. Once intracellular, host kinases may erroneously phosphorylate the hydroxyl group, converting it into an active triphosphate metabolite.
Because it lacks the complete ribose ring necessary for phosphodiester bond continuation, its incorporation into a growing DNA strand by DNA polymerase results in immediate chain termination and subsequent cellular apoptosis. This mechanism is the exact reason why1 mandate stringent exposure controls for nucleoside analogs[1].
Pathophysiological mechanism of acyclic nucleoside analog toxicity necessitating strict PPE.
Quantitative Personal Protective Equipment (PPE) Matrix
To interrupt the exposure pathway outlined above, we rely on a self-validating PPE system. The following table summarizes the quantitative specifications required when handling 1-(2-Hydroxyethyl)cytosine in its raw powder or concentrated solution forms, aligning with 2[2].
PPE Component
Material Specification
Quantitative Standard
Causality / Mechanistic Rationale
Primary Gloves
Powder-free Nitrile
Thickness
≥
0.10 mm; Breakthrough
>
480 min
Prevents direct dermal absorption of API powder or solvent-dissolved compound.
Secondary Gloves
Neoprene or Nitrile
Thickness
≥
0.14 mm; Extended cuff
Provides redundancy against micro-tears during mechanical agitation or weighing.
Respirator
N95 / N99 or PAPR
Filtration
≥
99% of particles
>
0.3
μ
m
Mitigates the high-risk inhalation of lyophilized nucleoside analog dust.
Eye Protection
Indirect Vented Goggles
ANSI Z87.1+ impact/splash rating
Protects ocular mucosa from aerosolized particulates during solvent addition.
Body Covering
Poly-coated gown
Lint-free; Permeation rate
<
0.1
μ
g/cm
2
/min
Prevents accumulation and secondary exposure of API dust on standard cotton lab coats.
When processing active pharmaceutical ingredients (APIs), the integrity of the transfer process is just as critical as the PPE worn[3]. This step-by-step methodology ensures a self-validating workflow where each step confirms the success of the previous one.
Step 1: Environmental Validation
Action: Activate the Class II Biological Safety Cabinet (BSC) or containment isolator at least 15 minutes prior to operation.
Self-Validation Check: Observe the magnehelic gauge. Proceed only if the differential pressure stabilizes between -0.01 and -0.04 inches of water. If the gauge fluctuates, do not open the chemical container; the containment barrier is compromised.
Step 2: Aseptic & Safe Donning
Action: Don the poly-coated gown, N95/PAPR, and indirect vented goggles. Apply the primary inner glove. Pull the gown cuffs over the inner glove, then apply the secondary outer glove over the gown cuff.
Self-Validation Check: Perform a tactile stretch test on the outer gloves. If any micro-abrasions are visible against the light, discard and replace.
Step 3: Weighing and Transfer
Action: Place the sealed 1-(2-Hydroxyethyl)cytosine container onto the analytical balance inside the BSC. Use an anti-static weighing boat and a stainless-steel micro-spatula.
Causality: Static electricity can cause fine nucleoside powders to aerosolize. Using anti-static materials prevents the powder from repelling off the spatula and bypassing the draft shield.
Step 4: Dissolution & Containment
Action: Add the diluent (e.g., DMSO or sterile water, depending on your assay) slowly down the side of the vessel to prevent powder kick-up. Seal the vessel before removing it from the BSC.
Self-Validation Check: Invert the sealed vessel gently. If any dry powder remains adhered to the upper meniscus, dissolution is incomplete, and the vessel must remain inside the BSC until fully homogenized.
Spill Response & Chemical Disposal Plan
In the event of a breach, rapid containment is prioritized over immediate cleanup to prevent the spread of biologically active dust.
Step 1: Immediate Containment (The "Halo" Method)
Action: Do not spray liquid directly onto a powder spill, as this will aerosolize the compound. Instead, place a damp, lint-free absorbent pad gently over the spill.
Self-Validation Check: The pad should fully adhere to the surface without dry edges, confirming complete particulate suppression.
Step 2: Chemical Deactivation
Action: Wipe the area using a solution of 1% sodium hypochlorite (bleach), followed by a neutralizing wipe with 1% sodium thiosulfate, and finally sterile water.
Causality: Oxidative degradation via hypochlorite cleaves the pyrimidine ring of the cytosine derivative, permanently destroying its biological activity and preventing it from acting as a kinase substrate.
Step 3: Waste Segregation
Action: Place all contaminated pads, PPE, and empty chemical vials into a puncture-proof, sealable hazardous waste container labeled "Trace Chemotherapy / API Waste."
Disposal Routing: Must be routed for high-temperature incineration (
≥
1,000°C). Do not pour solutions down the drain, as water treatment facilities cannot reliably filter out low-molecular-weight acyclic nucleosides.
References
Centers for Disease Control and Prevention (CDC) / NIOSH. NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.1
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview & Safety Standards.2
Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients: Containment and Handling.3